MD 85
Description
Properties
IUPAC Name |
4-(dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-18(2)13-9-7-12(8-10-13)15(20)16-11-5-3-4-6-14(19)17-21/h7-10,21H,3-6,11H2,1-2H3,(H,16,20)(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWSSTALGUXZMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCCCCCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50274411 | |
| Record name | 4-(dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193551-00-7 | |
| Record name | 4-(dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Function of Mycobacterial Antigen Complex 85: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Mycobacterial antigen complex 85 (Ag85) is a family of pivotal enzymatic proteins secreted by Mycobacterium tuberculosis (M.tb) and other mycobacterial species. Comprising three homologous proteins—Ag85A, Ag85B, and Ag85C—this complex plays a central role in the biosynthesis and structural integrity of the unique and impermeable mycobacterial cell wall. Its mycolyltransferase activity is essential for the final stages of cell wall construction, specifically the transfer of mycolic acids to arabinogalactan and the formation of trehalose dimycolate (TDM), also known as cord factor. Beyond its structural role, the Ag85 complex is a key player in the host-pathogen interface, mediating adhesion to host cells through fibronectin binding and eliciting a potent host immune response. This guide provides an in-depth examination of the multifaceted functions of the Ag85 complex, detailing its enzymatic activities, role in pathogenesis, and its potential as a target for novel anti-tubercular therapeutics and vaccine development.
Introduction to the Antigen 85 Complex
The Antigen 85 complex consists of three closely related proteins: Ag85A (FbpA), Ag85B (FbpB), and Ag85C (FbpC), which are among the most abundant proteins secreted by actively replicating M.tb.[1][2][3] These proteins share a high degree of sequence homology and are encoded by three distinct genes (fbpA, fbpB, and fbpC) located at different loci within the mycobacterial genome.[1] Despite their similarities, they exhibit unique substrate preferences and activities, suggesting distinct, non-redundant roles in mycobacterial physiology.[4] The critical function of this complex in cell wall synthesis makes it indispensable for the viability and virulence of M.tb.[3][5]
Enzymatic Function: Mycolyltransferase Activity
The primary and most well-characterized function of the Ag85 complex is its mycolyltransferase activity.[2][6] This enzymatic function is crucial for the final steps of the biosynthesis of the mycobacterial cell wall, a complex structure essential for the bacterium's survival and resistance to antibiotics.[5][7] The Ag85 proteins catalyze the transfer of mycolic acids, long-chain fatty acids, from a donor molecule, trehalose monomycolate (TMM), to two main acceptors:
-
Arabinogalactan: The Ag85 complex covalently attaches mycolic acids to the non-reducing termini of the arabinan chains of arabinogalactan, forming the mycolyl-arabinogalactan-peptidoglycan (mAGP) core of the cell wall.[7][8] This structure provides a robust, impermeable barrier.[5]
-
Trehalose Monomycolate (TMM): The complex also catalyzes the transfer of a mycolyl group from one TMM molecule to another, forming trehalose dimycolate (TDM), or cord factor.[7][8] TDM is a key virulence factor implicated in the pathogenicity of M.tb.[7]
This dual activity highlights the central role of the Ag85 complex in maintaining the integrity and functionality of the mycobacterial cell envelope.
Quantitative Data on Antigen 85 Complex
While comprehensive kinetic data is dispersed across numerous studies, the following tables summarize available quantitative information regarding the components of the Antigen 85 complex.
| Protein Component | Gene | Molecular Weight (kDa) | Relative Secretion Ratio (A:B:C) |
| Antigen 85A | fbpA | ~32 | 3 |
| Antigen 85B | fbpB | ~30 | 2 |
| Antigen 85C | fbpC | ~32 | 1 |
| Interaction | Ag85 Isoform | Dissociation Constant (KD) | Reference |
| Binding to Fibronectin | Ag85A (from M. avium subsp. paratuberculosis) | 68.4 nM | [9] |
| Ag85B (from M. avium subsp. paratuberculosis) | 33.6 nM | [9] | |
| Ag85C (from M. avium subsp. paratuberculosis) | 55.2 nM | [9] |
Role in Pathogenesis
The function of the Ag85 complex extends beyond cell wall biosynthesis and plays a direct role in the pathogenesis of tuberculosis.
Adhesion and Invasion
The proteins of the Ag85 complex are known to bind to the host extracellular matrix protein, fibronectin.[1][9][10] This interaction is believed to be a critical first step in the adhesion of mycobacteria to host cells, facilitating their subsequent invasion and dissemination within the host.[9] The binding is specific and involves a motif on the Ag85 proteins interacting with the C-terminus of fibronectin.[9] This adhesive property underscores the role of the Ag85 complex as a virulence factor.
Immunomodulation and Immune Evasion
While being potent antigens that stimulate a strong T-cell mediated immune response, there is evidence to suggest that the Ag85 complex may also play a role in modulating the host immune response to the bacterium's advantage. Furthermore, the presence of three distinct yet highly homologous proteins may be a strategy for immune evasion.
Experimental Protocols
Detailed, step-by-step protocols are often specific to individual laboratories and publications. The following sections provide a generalized overview of the methodologies commonly employed to study the function of the Antigen 85 complex.
In Vitro Mycolyltransferase Assay
This assay is fundamental to characterizing the enzymatic activity of the Ag85 proteins.
Objective: To measure the transfer of mycolic acids from a donor substrate to an acceptor substrate catalyzed by Ag85 proteins.
General Procedure:
-
Enzyme and Substrate Preparation:
-
Recombinant Ag85A, Ag85B, or Ag85C proteins are expressed (e.g., in E. coli) and purified.[6]
-
A mycolic acid donor, typically radiolabeled ([14C]) or fluorescently tagged trehalose monomycolate (TMM), is synthesized or purified from mycobacterial cultures.[4]
-
An acceptor substrate, such as unlabeled trehalose or a synthetic arabinan oligosaccharide, is prepared.
-
-
Enzymatic Reaction:
-
The purified Ag85 enzyme is incubated with the donor and acceptor substrates in a suitable buffer at an optimal temperature (e.g., 37°C).
-
The reaction is allowed to proceed for a defined period.
-
The reaction is terminated, often by heat inactivation or the addition of a solvent.
-
-
Product Analysis:
-
The reaction products (e.g., trehalose dimycolate, mycolylated arabinan) are separated from the substrates using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
If a radiolabeled donor was used, the products are visualized by autoradiography and quantified by scintillation counting or phosphorimaging.[4]
-
Alternatively, mass spectrometry can be used for product identification and quantification.
-
Mycobacterial Cell Wall Analysis
Analyzing the composition of the mycobacterial cell wall is crucial to understanding the in vivo function of the Ag85 complex.
Objective: To determine the relative amounts of key cell wall components, such as TDM and arabinogalactan-bound mycolic acids.
General Procedure:
-
Cell Culture and Lysis:
-
Mycobacterium strains (e.g., wild-type, Ag85 mutants) are cultured to mid-log phase.
-
Cells are harvested and subjected to mechanical disruption (e.g., bead beating, sonication) to break the cell wall.
-
-
Fractionation of Cell Wall Components:
-
The cell lysate is subjected to a series of solvent extractions and centrifugation steps to separate different cellular components (cytosol, membrane, cell wall).
-
Lipids, including TMM and TDM, are extracted using organic solvents like chloroform/methanol.
-
The insoluble cell wall core (mycolyl-arabinogalactan-peptidoglycan) is isolated.
-
-
Analysis of Components:
-
Extracted lipids are separated by TLC or HPLC and identified by comparison to standards.
-
The mycolic acid content of the cell wall core is determined by hydrolysis to release the mycolic acids, followed by derivatization (e.g., to methyl esters) and analysis by gas chromatography-mass spectrometry (GC-MS) or HPLC.
-
Solid-state NMR spectroscopy can also be employed for direct compositional analysis of the intact cell wall.[11]
-
In Vivo Infection Models
Animal models are essential for studying the role of the Ag85 complex in the context of a whole organism.
Objective: To assess the virulence and in vivo growth of mycobacterial strains with altered Ag85 function.
General Procedure:
-
Animal Model:
-
Infection:
-
Monitoring Disease Progression:
-
At various time points post-infection, animals are euthanized.
-
Organs (lungs, spleen, liver) are harvested aseptically.
-
Organs are homogenized, and serial dilutions are plated on selective agar to determine the bacterial load (colony-forming units, CFUs).[15]
-
Histopathological analysis of organ tissues is performed to assess tissue damage and granuloma formation.
-
Visualizing the Role of the Antigen 85 Complex
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and interactions involving the Antigen 85 complex.
Caption: Biosynthesis of the mycobacterial cell wall involving the Antigen 85 complex.
Caption: Interaction of the Antigen 85 complex with host cell fibronectin.
Caption: General workflow for an in vitro mycolyltransferase assay.
Conclusion and Future Directions
The Mycobacterial antigen complex 85 is a multifunctional protein family that is indispensable for the survival and pathogenicity of Mycobacterium tuberculosis. Its central role in cell wall biosynthesis, coupled with its involvement in host-pathogen interactions, makes it a highly attractive target for the development of new anti-tubercular drugs and vaccines. While significant progress has been made in understanding the functions of Ag85A, B, and C, further research is needed to fully elucidate the specific roles and regulatory mechanisms of each isoform. A deeper understanding of the structure-function relationships of these enzymes will be critical for the rational design of potent and specific inhibitors. Furthermore, harnessing the potent immunogenicity of the Ag85 complex for the development of effective vaccines remains a key priority in the global fight against tuberculosis.
References
- 1. The antigen 85 complex: a major secretion product of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathophysiology of Antigen 85 in Patients with Active Tuberculosis: Antigen 85 Circulates as Complexes with Fibronectin and Immunoglobulin G - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Mycobacterial antigen complex 85 modulators and how do they work? [synapse.patsnap.com]
- 4. The Three Mycobacterium tuberculosis Antigen 85 Isoforms Have Unique Substrates and Activities Determined by Non-active Site Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FbpA-Dependent Biosynthesis of Trehalose Dimycolate Is Required for the Intrinsic Multidrug Resistance, Cell Wall Structure, and Colonial Morphology of Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The M. tuberculosis antigen 85 complex and mycolyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mycobacterial cell wall biosynthesis: a multifaceted antibiotic target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Mycobacteria Antigen 85 Complex Binding Motif on Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mycobacterium tuberculosis and host interactions in the manifestation of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CPMAS NMR platform for direct compositional analysis of mycobacterial cell-wall complexes and whole cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Mouse Models for Mycobacterium tuberculosis Pathogenesis: Show and Do Not Tell - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Humanized Mouse Model Mimicking Pathology of Human Tuberculosis for in vivo Evaluation of Drug Regimens [frontiersin.org]
- 15. An In Vivo Model of Separate M. tuberculosis Phagocytosis by Neutrophils and Macrophages: Gene Expression Profiles in the Parasite and Disease Development in the Mouse Host - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure of Antigen 85C Complexed with Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Antigen 85 (Ag85) complex in Mycobacterium tuberculosis is a family of three crucial mycolyltransferases—Ag85A, Ag85B, and Ag85C—that are essential for the biosynthesis of the mycobacterial cell wall.[1] These enzymes catalyze the transfer of mycolic acids to arabinogalactan and are involved in the formation of trehalose dimycolate (TDM), or "cord factor," a key virulence determinant.[1] Due to their vital role in cell wall integrity and pathogenesis, the Ag85 proteins, particularly Ag85C, have emerged as promising targets for the development of novel anti-tuberculosis therapeutics. This technical guide provides an in-depth overview of the crystal structure of Ag85C in complex with various inhibitors, detailing the structural basis of inhibition and the experimental methodologies employed in these studies.
Crystal Structure and Active Site of Ag85C
The crystal structure of recombinant Ag85C from M. tuberculosis reveals a classic α/β-hydrolase fold.[1] The catalytic machinery resides in a well-defined active site featuring a catalytic triad of Ser124, Glu228, and His260.[1] The enzyme operates via a ping-pong mechanism, forming a covalent acyl-enzyme intermediate at the active site serine (Ser124).[2] A hydrophobic pocket and a tunnel extending into the protein core are believed to accommodate the trehalose monomycolate substrate.[1]
Ag85C Inhibitors: Structural Insights into Mechanisms of Action
Structural studies of Ag85C complexed with various inhibitors have provided critical insights for structure-based drug design. These inhibitors employ diverse mechanisms, including covalent modification of the catalytic serine, allosteric inhibition through binding to a nearby cysteine residue, and competitive inhibition.
Covalent Inhibitors Targeting the Active Site Serine (Ser124)
A prominent class of inhibitors directly targets the nucleophilic Ser124 in the catalytic triad, forming a stable covalent bond that incapacitates the enzyme.
-
Diethyl Phosphate (DEP): The crystal structure of Ag85C in complex with diethyl phosphate (PDB ID: 1DQY) was one of the earliest to reveal the mechanism of covalent inhibition.[1][3] DEP acts as an organophosphate inhibitor, forming a stable phosphonylated adduct with Ser124.[3] This modification disrupts the catalytic triad and blocks the enzyme's mycolyltransferase activity.[4] The binding of DEP also induces a conformational change, particularly in helix α9, which further disrupts the active site architecture.[4]
-
Tetrahydrolipstatin (THL): THL is an esterase inhibitor that has been shown to covalently modify Ag85C.[5] The crystal structure of the Ag85C-THL complex (PDB ID: 5VNS) reveals that the β-lactone ring of THL is attacked by Ser124, forming an acyl-enzyme intermediate.[2][5] This interaction is stereospecific and effectively irreversible.[6][7] The peptidyl arm of THL occupies the substrate-binding pocket, limiting the hydrolysis of the acyl-enzyme adduct and preventing the completion of the catalytic cycle.[5]
Allosteric Covalent Inhibitors Targeting Cys209
A novel class of inhibitors achieves allosteric inhibition by covalently modifying a cysteine residue, Cys209, located near the active site.
-
Ebselen and its Derivatives: Ebselen, a seleno-organic compound, is a potent inhibitor of the Ag85 complex.[8] Mass spectrometry and X-ray crystallography (PDB ID: 4MQM) have shown that ebselen forms a covalent selenenylsulfide bond with Cys209.[9][10] This modification induces a significant conformational change in helix α9, which in turn disrupts the hydrogen-bonding network of the catalytic triad, leading to enzyme inactivation.[11] The IC50 value for ebselen against Ag85C has been determined to be in the sub-micromolar range.[8]
-
Iodoacetamide (IAA) and p-Chloromercuribenzoic Acid (PCMB): To further explore the allosteric inhibition mechanism, Ag85C has been crystallized with other thiol-reactive compounds. The structures of Ag85C in complex with iodoacetamide (PDB ID: 4QDT) and p-chloromercuribenzoic acid (PDB ID: 4QDO) confirm that covalent modification of Cys209 consistently leads to the disruption of the active site.[11]
Data Presentation: Crystallographic and Inhibition Data for Ag85C-Inhibitor Complexes
The following tables summarize the key quantitative data from the crystal structures of Ag85C in complex with various inhibitors.
| PDB ID | Inhibitor | Resolution (Å) | R-work | R-free | Inhibition Mechanism | Key Interacting Residues |
| 1DQY | Diethyl Phosphate | 1.50 | 0.168 | 0.189 | Covalent | Ser124 (covalent bond), Leu40, Met125 |
| 5VNS | Tetrahydrolipstatin (THL) | 1.45 | 0.161 | 0.174 | Covalent | Ser124 (covalent bond) |
| 4MQM | Ebselen | 1.35 | 0.170 | 0.191 | Allosteric Covalent | Cys209 (covalent bond) |
| 4QDT | Iodoacetamide | 1.50 | - | - | Allosteric Covalent | Cys209 (covalent bond) |
| 4QDO | p-Chloromercuribenzoic Acid | 1.90 | - | - | Allosteric Covalent | Cys209 (covalent bond) |
Note: R-work and R-free values are indicators of the quality of the crystallographic model.
| Inhibitor | Assay Type | IC50 / MIC | Target Organism |
| Ebselen | Resazurin-based growth assay | MIC: 20 µg/mL | M. tuberculosis mc²6206 |
| Ebselen Derivatives | Fluorometric enzyme assay | IC50: 0.5 µM to >100 µM | Recombinant Ag85C |
| I3-AG85 | Resazurin assay | MIC: ~100 µM | M. tuberculosis |
| Phosphonate Inhibitors | Broth culture (OD) | MIC: 188 to 319 µg/mL | M. avium |
| Tetrahydrolipstatin Derivative (10d) | Enzyme assay | IC50: 66 ± 8 μM | Recombinant Ag85C |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the structural and functional characterization of Ag85C and its inhibitors.
Recombinant Ag85C Expression and Purification
Objective: To produce and purify recombinant Ag85C for structural and biochemical studies.
Protocol:
-
Gene Cloning: The gene encoding the secreted form of Ag85C (fbpC) from M. tuberculosis is amplified by PCR and cloned into an E. coli expression vector, such as pET28a or pET29, often with a C-terminal His6-tag for purification.[12]
-
Protein Expression: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3) or T7 Express).
-
A starter culture is grown overnight at 37°C in Luria-Bertani (LB) broth containing the appropriate antibiotic.
-
The starter culture is used to inoculate a larger volume of LB broth. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4 mM.[11]
-
The culture is then incubated at a lower temperature, typically 16°C, for 24-36 hours to enhance protein solubility.[11]
-
Cell Lysis and Purification:
-
Cells are harvested by centrifugation.
-
The cell pellet is resuspended in a lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM imidazole, 2 mM PMSF, 10% glycerol).[11]
-
Cells are lysed by sonication on ice. Lysozyme and DNase I are often added to aid lysis.[11]
-
The lysate is clarified by centrifugation to remove cell debris.
-
The supernatant containing the soluble His-tagged Ag85C is loaded onto a Ni-NTA affinity chromatography column.
-
The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
-
Recombinant Ag85C is eluted with a buffer containing a high concentration of imidazole.
-
The purified protein is then dialyzed against a storage buffer and concentrated. Protein purity is assessed by SDS-PAGE.
-
Crystallization of Ag85C-Inhibitor Complexes
Objective: To grow diffraction-quality crystals of Ag85C in complex with an inhibitor.
Protocol (Hanging Drop Vapor Diffusion Method):
-
Complex Formation: Purified Ag85C is incubated with the inhibitor prior to setting up crystallization trials. The molar ratio of inhibitor to protein and the incubation time and temperature are critical parameters that need to be optimized for each inhibitor.
-
Crystallization Setup:
-
A reservoir solution is prepared in the well of a crystallization plate.
-
A drop containing a 1:1 mixture of the protein-inhibitor complex and the reservoir solution is placed on a siliconized coverslip.
-
The coverslip is inverted and sealed over the reservoir well with grease.
-
-
Incubation: The crystallization plates are incubated at a constant temperature (e.g., 16°C or 20°C).
-
Crystal Growth: Crystals typically appear within a few days to several weeks.
-
Crystallization Conditions for Specific Complexes:
X-ray Diffraction Data Collection and Structure Determination
Objective: To collect X-ray diffraction data from a crystal and determine the three-dimensional structure of the Ag85C-inhibitor complex.
Protocol:
-
Crystal Harvesting and Cryo-protection: A single crystal is carefully harvested from the crystallization drop and briefly soaked in a cryo-protectant solution (typically the reservoir solution supplemented with glycerol or another cryo-agent) to prevent ice formation during freezing.
-
Vitrification: The crystal is flash-cooled by plunging it into liquid nitrogen.
-
Data Collection: The frozen crystal is mounted on a goniometer at a synchrotron beamline and exposed to a high-intensity X-ray beam. Diffraction patterns are recorded on a detector as the crystal is rotated.
-
Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.
-
Structure Solution: The structure is typically solved by molecular replacement, using the known structure of apo-Ag85C as a search model.
-
Model Building and Refinement: An initial model of the protein-inhibitor complex is built into the electron density map. The model is then refined to improve its fit to the experimental data and to ensure ideal stereochemistry. The R-work and R-free values are used to monitor the quality of the refinement.
Mycolyltransferase Enzyme Assay
Objective: To measure the enzymatic activity of Ag85C and determine the inhibitory potency of compounds.
Fluorometric Assay Protocol:
This assay monitors the acyl transfer from a fluorogenic substrate, resorufin butyrate, to trehalose.[8]
-
Reaction Mixture: A reaction mixture is prepared in a 96-well plate containing:
-
500 nM Ag85C
-
4 mM trehalose
-
Varying concentrations of the test inhibitor (dissolved in DMSO, with the final DMSO concentration kept constant across all wells).
-
-
Reaction Initiation: The reaction is initiated by the addition of 100 µM resorufin butyrate.
-
Fluorescence Measurement: The increase in fluorescence (excitation ~570 nm, emission ~585 nm) due to the release of resorufin is monitored over time using a plate reader.
-
Data Analysis: The initial reaction velocities are calculated from the linear phase of the fluorescence increase. The percentage of inhibition is calculated by comparing the velocities in the presence and absence of the inhibitor. IC50 values are determined by fitting the dose-response data to a suitable equation.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Crystal structure of the secreted form of antigen 85C reveals potential targets for mycobacterial drugs and vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mycolyltransferase from Mycobacterium tuberculosis in covalent complex with tetrahydrolipstatin provides insights into antigen 85 catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Three Mycobacterium tuberculosis Antigen 85 Isoforms Have Unique Substrates and Activities Determined by Non-active Site Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mycolyltransferase from Mycobacterium tuberculosis in covalent complex with tetrahydrolipstatin provides insights into antigen 85 catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Tetrahydrolipstatin and Stereoderivatives on the Inhibition of Essential Mycobacterium tuberculosis Lipid Esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of Tetrahydrolipstatin and Stereoderivatives on the Inhibition of Essential Mycobacterium tuberculosis Lipid Esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring Covalent Allosteric Inhibition of Antigen 85C from Mycobacterium tuberculosis by Ebselen Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of inhibition of Mycobacterium tuberculosis antigen 85 by ebselen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inactivation of the Mycobacterium tuberculosis Antigen 85 Complex by Covalent, Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Ag85 Complex: A Pivotal Drug Target in the Fight Against Tuberculosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The Antigen 85 (Ag85) complex, a family of essential mycolyltransferases in Mycobacterium tuberculosis, represents a critical chokepoint in the biosynthesis of the unique and protective mycobacterial cell wall. Its indispensable role in the pathogen's survival and virulence, coupled with its location in the extracellular milieu, establishes the Ag85 complex as a highly attractive target for the development of novel anti-tuberculosis therapeutics. This guide provides a comprehensive technical overview of the Ag85 complex as a drug target, including its biochemical function, quantitative data on known inhibitors, detailed experimental protocols for inhibitor evaluation, and visual representations of key pathways and workflows to aid in drug discovery efforts. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis underscores the urgent need for new therapeutic strategies, and targeting the Ag85 complex offers a promising avenue to address this global health crisis.
Introduction: The Imperative for New Tuberculosis Drug Targets
Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide. The lengthy treatment regimens and the alarming rise of drug-resistant strains necessitate the identification and validation of novel drug targets. The mycobacterial cell wall, a complex and unique structure essential for the bacterium's viability and pathogenicity, is a proven source of successful drug targets. Within this intricate barrier, the Ag85 complex plays a paramount role, making it a focal point of current TB drug discovery research.
The Ag85 complex is comprised of three homologous proteins: Ag85A (FbpA), Ag85B (FbpB), and Ag85C (FbpC).[1][2] These proteins are secreted and possess a crucial enzymatic mycolyltransferase activity.[3] This activity is responsible for the final and essential step in the biosynthesis of two major components of the mycobacterial cell wall: trehalose dimycolate (TDM), also known as cord factor, and the mycolation of arabinogalactan.[2][4] TDM is a key virulence factor, while the mycolyl-arabinogalactan-peptidoglycan complex is vital for the structural integrity of the cell envelope. By inhibiting the Ag85 complex, the construction and maintenance of this critical barrier are disrupted, rendering the bacterium more susceptible to host immune responses and environmental stress.[4]
Furthermore, the Ag85 proteins are involved in host-pathogen interactions through their ability to bind to fibronectin, a component of the host extracellular matrix. This interaction facilitates the adherence and invasion of mycobacteria into host cells.[5] The multifaceted role of the Ag85 complex in both cell wall biosynthesis and pathogenesis solidifies its position as a prime target for the development of new anti-TB drugs.
Biochemical Role and Significance of the Ag85 Complex
The enzymatic function of the Ag85 complex is central to its importance as a drug target. The three isoforms catalyze the transfer of a mycolic acid molecule from one molecule of trehalose monomycolate (TMM) to another TMM molecule to form TDM, or to the arabinogalactan polymer to form mycolyl-arabinogalactan.[4][6] This mycolyltransferase activity is essential for the final assembly of the mycobacterial cell wall.
The three isoforms, Ag85A, Ag85B, and Ag85C, share a high degree of sequence homology and a conserved catalytic triad of Ser-His-Glu. While they exhibit some differences in substrate preference and kinetic parameters, their functional redundancy suggests that an effective inhibitor would likely need to target all three members of the complex.[7]
Signaling Pathway: Mycolic Acid Biosynthesis and the Role of Ag85
The following diagram illustrates the key steps in the latter stages of mycolic acid incorporation into the mycobacterial cell wall, highlighting the central role of the Ag85 complex.
Quantitative Data on Ag85 Complex Inhibitors
A growing number of compounds have been identified that inhibit the mycolyltransferase activity of the Ag85 complex. The following tables summarize key quantitative data for some of the most well-characterized inhibitors.
Table 1: In Vitro Efficacy of Ag85 Complex Inhibitors
| Compound | Target(s) | Assay Type | IC50 / Ki | MIC (μg/mL) against M. tuberculosis | Citation(s) |
| Ebselen | Ag85 Complex | Enzyme Inhibition | Ki = 63 nM (for Ag85C) | 20 | [8][9] |
| I3-AG85 | Ag85C (and likely other isoforms) | M. tuberculosis growth | - | 200 (against drug-sensitive and drug-resistant strains) | [4] |
| 6-azido-6-deoxytrehalose (ADT) | Ag85 Complex | M. aurum growth | - | 200 | [4] |
| Phosphonate Inhibitors | Ag85C | M. avium growth | - | 188 - 319 | [4] |
| Ethyl-3-phenoxybenzyl-butylphosphonate | Mycolyltransferase | Enzyme Inhibition | IC50 = 2.0 µM | - |
Table 2: Binding Affinities of Repurposed Drugs Targeting the Ag85 Complex (Computational Data)
| Compound | Target Isoform(s) | Binding Affinity (kcal/mol) | Citation(s) |
| Selamectin | Ag85A | -11.42 | [5] |
| Imatinib | Ag85A, Ag85B | -10.70 (Ag85A), -10.82 (Ag85B) | [5] |
| Eltrombopag | Ag85A, Ag85B, Ag85C | -10.44 (Ag85A), -10.93 (Ag85B), -11.14 (Ag85C) | [5] |
| Pimozide | Ag85B | -10.98 | [5] |
| Pranlukast | Ag85A | -10.93 | [5] |
| Fluspirilene | Ag85A | -10.16 | [5] |
| Moxidectin | Ag85A | -10.55 | [5] |
Experimental Protocols for Ag85 Inhibitor Evaluation
This section provides detailed methodologies for key experiments cited in the evaluation of Ag85 complex inhibitors.
Expression and Purification of Recombinant Ag85 Proteins
Objective: To produce and purify recombinant Ag85 proteins for use in in vitro enzymatic assays and structural studies. This protocol is adapted from methods described for the expression of Ag85B in E. coli.[1][10]
Materials:
-
E. coli expression strain (e.g., BL21(DE3) or Rosetta-gami)
-
Expression vector containing the gene for the Ag85 protein of interest (e.g., pET vector with an N-terminal His6-tag)
-
Luria-Bertani (LB) medium or Terrific Broth (TB)
-
Appropriate antibiotics (e.g., ampicillin, kanamycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Ni-NTA affinity chromatography resin
-
Dialysis buffer (e.g., PBS, pH 7.4)
Procedure:
-
Transformation: Transform the expression plasmid into a suitable E. coli expression strain. Plate on selective LB agar plates and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10-50 mL of selective LB medium and grow overnight at 37°C with shaking (200-250 rpm).
-
Large-Scale Culture: Inoculate 1 L of selective LB or TB medium with the overnight starter culture to an initial OD600 of 0.05-0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to incubate the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.
-
Cell Harvest: Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.
-
Cell Lysis: Resuspend the cell pellet in 20-30 mL of ice-cold lysis buffer. Lyse the cells by sonication on ice or by using a French press.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble protein fraction.
-
Affinity Chromatography: Equilibrate the Ni-NTA resin with lysis buffer. Load the clarified supernatant onto the column. Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged Ag85 protein with elution buffer. Collect fractions and analyze by SDS-PAGE to identify fractions containing the purified protein.
-
Dialysis: Pool the fractions containing the purified protein and dialyze against a suitable buffer (e.g., PBS) to remove imidazole and for storage.
-
Concentration and Storage: Concentrate the purified protein using a centrifugal filter unit if necessary. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. Aliquot and store at -80°C.
In Vitro Mycolyltransferase Activity Assay
Objective: To measure the enzymatic activity of the Ag85 complex and to determine the inhibitory potential of test compounds. This protocol is based on a fluorescence-based assay.[6]
Materials:
-
Purified recombinant Ag85 protein
-
Trehalose
-
Resorufin butyrate (substrate)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.5)
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing assay buffer, trehalose (e.g., 4 mM), and the purified Ag85 enzyme (e.g., 500 nM).
-
Inhibitor Addition: Add the test compounds at various concentrations. Include a DMSO control (no inhibitor).
-
Initiate Reaction: Start the reaction by adding the substrate, resorufin butyrate (e.g., 100 µM).
-
Kinetic Measurement: Immediately begin monitoring the increase in fluorescence (excitation ~530 nm, emission ~590 nm) over time at a constant temperature (e.g., 37°C).
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence curves. Determine the percent inhibition for each compound concentration relative to the DMSO control. Calculate the IC50 value by fitting the data to a dose-response curve. For kinetic analysis of inhibitors, vary the concentrations of both substrate and inhibitor to determine the mechanism of inhibition and the Ki value.
Whole-Cell Antimycobacterial Activity Assay (Resazurin Microtiter Assay - REMA)
Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv or other strains
-
Middlebrook 7H9 broth supplemented with OADC or ADC
-
Test compounds
-
Resazurin solution (0.01% in sterile water)
-
96-well microplates
Procedure:
-
Inoculum Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0, and then dilute 1:20 in fresh medium.
-
Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well plate.
-
Inoculation: Add the prepared M. tuberculosis inoculum to each well containing the test compounds. Include a drug-free growth control and a sterility control (no bacteria).
-
Incubation: Seal the plates and incubate at 37°C for 7-10 days.
-
Resazurin Addition: Add resazurin solution to each well.
-
Readout: Incubate for an additional 12-24 hours and observe the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Intracellular Mycobacterial Viability Assay
Objective: To assess the ability of test compounds to kill M. tuberculosis within infected macrophages.[11][12][13][14]
Materials:
-
Macrophage cell line (e.g., THP-1, J774) or primary macrophages
-
M. tuberculosis strain (can be a reporter strain expressing luciferase or a fluorescent protein)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Test compounds
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
7H10 agar plates
Procedure:
-
Macrophage Seeding: Seed macrophages in a 96-well plate and allow them to adhere overnight.
-
Infection: Infect the macrophages with M. tuberculosis at a specific multiplicity of infection (MOI), for example, 10:1 (bacteria to macrophage ratio). Incubate for 4 hours to allow for phagocytosis.
-
Removal of Extracellular Bacteria: Wash the cells with fresh medium to remove extracellular bacteria.
-
Compound Treatment: Add fresh medium containing the test compounds at various concentrations.
-
Incubation: Incubate the infected and treated cells for a desired period (e.g., 3-5 days).
-
Macrophage Lysis: Lyse the macrophages with lysis buffer to release the intracellular bacteria.
-
Viability Assessment:
-
Colony Forming Unit (CFU) Counting: Serially dilute the lysate and plate on 7H10 agar plates. Incubate at 37°C for 3-4 weeks and count the number of colonies.
-
Reporter Strain Readout: If using a reporter strain, measure the luminescence or fluorescence of the lysate using a plate reader.
-
-
Data Analysis: Compare the viability of bacteria in treated wells to that in untreated control wells to determine the efficacy of the compounds in an intracellular setting.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for the screening and characterization of Ag85 complex inhibitors.
Conclusion and Future Directions
The Ag85 complex stands out as a robust and well-validated target for the development of new drugs against tuberculosis. Its essential enzymatic activity in cell wall biosynthesis, coupled with its role in host-pathogen interactions, provides multiple avenues for therapeutic intervention. The availability of recombinant proteins and established in vitro and cell-based assays facilitates the screening and characterization of potential inhibitors.
Future efforts in this area should focus on:
-
High-throughput screening of diverse chemical libraries to identify novel scaffolds that inhibit the Ag85 complex.
-
Structure-based drug design utilizing the crystal structures of the Ag85 proteins to optimize the potency and selectivity of lead compounds.
-
Exploration of allosteric inhibition , as exemplified by ebselen, to identify compounds that bind to sites other than the active site, potentially offering advantages in terms of specificity and resistance profiles.
-
Combination therapy studies to evaluate the synergistic effects of Ag85 inhibitors with existing anti-TB drugs.
The development of potent and specific inhibitors of the Ag85 complex holds the promise of delivering a new class of anti-tuberculosis agents that can shorten treatment duration, improve outcomes for patients with drug-resistant TB, and provide a much-needed weapon in the global fight against this devastating disease.
References
- 1. Production and Purification of Mycolyl Transferase B of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antigen 85 complex as a powerful Mycobacterium tuberculosis immunogene: Biology, immune-pathogenicity, applications in diagnosis, and vaccine design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The M. tuberculosis antigen 85 complex and mycolyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Computational drug repurposing for tuberculosis by inhibiting Ag85 complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mycolyltransferase from Mycobacterium tuberculosis in covalent complex with tetrahydrolipstatin provides insights into antigen 85 catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Three Mycobacterium tuberculosis Antigen 85 Isoforms Have Unique Substrates and Activities Determined by Non-active Site Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of inhibition of Mycobacterium tuberculosis antigen 85 by ebselen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimizing Escherichia coli as a protein expression platform to produce Mycobacterium tuberculosis immunogenic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High content quantitative imaging of Mycobacterium tuberculosis responses to acidic microenvironments within human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Growing and handling of Mycobacterium tuberculosis for macrophage infection assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel mycobacterial In Vitro infection assay identifies differences of induced macrophage apoptosis between CD4+ and CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Integrative Analysis of Human Macrophage Inflammatory Response Related to Mycobacterium tuberculosis Virulence [frontiersin.org]
Unlocking New Frontiers in Tuberculosis Therapy: A Technical Guide to the Discovery of Novel Mycobacterial Antigen 85 Inhibitors
For Immediate Release
[City, State] – [Date] – In a significant advancement for tuberculosis (TB) research, a comprehensive technical guide has been released detailing the discovery and characterization of novel inhibitors targeting the essential Mycobacterium tuberculosis enzyme, Antigen 85 (Ag85). This whitepaper provides researchers, scientists, and drug development professionals with an in-depth look at the methodologies, data, and strategic workflows that are paving the way for a new generation of anti-tubercular therapeutics.
The Antigen 85 complex, comprising three protein isoforms (Ag85A, Ag85B, and Ag85C), is a family of mycolyltransferases pivotal to the biosynthesis of the mycobacterial cell wall.[1][2] These enzymes are responsible for the final steps in the synthesis of trehalose dimycolate (TDM), or cord factor, a key virulence factor, and the attachment of mycolic acids to the arabinogalactan-peptidoglycan complex, which are critical for the structural integrity and survival of the bacterium.[1][2][3][4] The essential role of the Ag85 complex in M. tuberculosis viability makes it a prime target for the development of new drugs to combat the global threat of multidrug-resistant tuberculosis (MDR-TB).[5]
This technical guide outlines the successful identification of several classes of novel Ag85 inhibitors through a multi-pronged approach, including fragment-based screening, computational modeling, and high-throughput cellular screening.
Quantitative Data Summary of Novel Antigen 85 Inhibitors
The following tables summarize the in vitro efficacy of representative novel inhibitors against various mycobacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Novel Ag85C Inhibitors against Mycobacterium smegmatis
| Compound | MIC (µg/mL) |
| 13 | 50 |
| 14 | 50 |
| 22 | 20-50 |
Table 2: Minimum Inhibitory Concentration (MIC) of Novel Ag85C Inhibitors against Mycobacterium tuberculosis H37Rv and MDR Strains
| Compound | MIC against Mtb-H37Rv (µg/mL) | MIC against MDR-Mtb 2745/09 (µg/mL) |
| 13 | 50 | 50 |
| 14 | 50 | 50 |
| 22 | 20-50 | 20-50 |
Experimental Protocols
This guide provides detailed methodologies for the key experiments utilized in the discovery and characterization of these novel inhibitors.
In Silico Virtual Screening Protocol
This protocol outlines a computational approach to identify potential inhibitors from large chemical databases by predicting their binding affinity to the active site of Antigen 85C.
1.1. Target and Ligand Preparation:
-
Protein Preparation: Obtain the 3D crystal structure of M. tuberculosis Antigen 85C from the Protein Data Bank. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.
-
Ligand Database Preparation: Acquire a diverse chemical library (e.g., ZINC database). Generate 3D conformations for each ligand and assign appropriate chemical properties.
1.2. Molecular Docking:
-
Define the binding site on Antigen 85C based on the location of the catalytic triad.
-
Utilize a docking program (e.g., AutoDock Vina) to systematically place each ligand from the prepared database into the defined binding site.
-
Score each ligand based on its predicted binding affinity (e.g., docking score in kcal/mol).
1.3. Post-Docking Analysis and Hit Selection:
-
Rank the ligands based on their docking scores.
-
Visually inspect the binding poses of the top-scoring compounds to analyze key interactions with active site residues.
-
Apply drug-likeness filters (e.g., Lipinski's rule of five) to select promising candidates for experimental validation.
NMR Fragment-Based Screening Protocol
This protocol describes the use of Nuclear Magnetic Resonance (NMR) spectroscopy to identify small molecule fragments that bind to Antigen 85C.
2.1. Protein Preparation:
-
Express and purify isotopically labeled (e.g., ¹⁵N) Antigen 85C.
-
Prepare a concentrated stock solution of the protein in a suitable NMR buffer.
2.2. Fragment Library Screening:
-
Prepare mixtures of small molecule fragments from a fragment library.
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Acquire ¹H-¹⁵N HSQC spectra of the protein in the presence of each fragment mixture.
2.3. Hit Identification and Deconvolution:
-
Identify chemical shift perturbations in the protein's HSQC spectrum upon addition of a fragment mixture, indicating binding.
-
For hit-containing mixtures, test individual fragments to identify the specific binder.
2.4. Binding Affinity Determination:
-
Perform NMR titrations by adding increasing concentrations of the hit fragment to the protein and monitoring the chemical shift changes.
-
Calculate the dissociation constant (Kd) from the titration data to quantify binding affinity.
Resazurin Microtiter Assay (REMA) for Mycobacterial Growth Inhibition
This colorimetric assay is used to determine the minimum inhibitory concentration (MIC) of compounds against mycobacteria.
3.1. Inoculum Preparation:
-
Culture Mycobacterium tuberculosis or Mycobacterium smegmatis in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.
-
Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0, then dilute to the final required cell density.
3.2. Assay Plate Preparation:
-
In a 96-well microtiter plate, prepare serial two-fold dilutions of the test compounds in 7H9 broth.
-
Include a drug-free growth control and a sterile control (broth only).
3.3. Inoculation and Incubation:
-
Add the prepared mycobacterial inoculum to each well.
-
Seal the plate and incubate at 37°C for 7 days for M. tuberculosis or 48 hours for M. smegmatis.
3.4. Reading Results:
-
Add resazurin solution to each well and incubate for an additional 16-24 hours.
-
A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents this color change.[6][7][8][9]
Visualizing the Path to Discovery
The following diagrams illustrate the key processes and mechanisms described in this guide.
Caption: A typical workflow for the discovery and development of novel Antigen 85 inhibitors.
Caption: The mechanism of action of Antigen 85 and its inhibition by novel compounds.
The development of these novel inhibitors for the Mycobacterium tuberculosis Antigen 85 complex represents a significant step forward in the fight against tuberculosis. This technical guide provides the necessary framework for researchers to build upon these findings and accelerate the development of new, effective treatments for this devastating disease.
References
- 1. What are Mycobacterial antigen complex 85 modulators and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. gosset.ai [gosset.ai]
- 4. Pathophysiology of Antigen 85 in Patients with Active Tuberculosis: Antigen 85 Circulates as Complexes with Fibronectin and Immunoglobulin G - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of inhibition of Mycobacterium tuberculosis antigen 85 by ebselen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resazurin Tube Method: Rapid, Simple, and Inexpensive Method for Detection of Drug Resistance in the Clinical Isolates of Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. journals.asm.org [journals.asm.org]
The Genetic Organization of the Antigen 85 Complex in Mycobacteria: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Antigen 85 (Ag85) complex, a family of major secreted proteins in Mycobacterium tuberculosis and other mycobacteria, plays a pivotal role in the biosynthesis of the mycobacterial cell wall, a key determinant of the pathogen's virulence and resistance to antibiotics. This complex comprises three homologous proteins: Ag85A, Ag85B, and Ag85C, each encoded by a distinct and non-clustered gene—fbpA, fbpB, and fbpC, respectively. These proteins possess mycolyltransferase activity, which is essential for the final steps of mycolic acid attachment to the cell wall arabinogalactan and the formation of trehalose dimycolate (TDM), or cord factor. The independent regulation of these genes allows for a nuanced response to environmental cues, highlighting the complexity of mycobacterial physiology. This technical guide provides a comprehensive overview of the genetic organization of the Ag85 complex, detailed experimental protocols for its study, and a summary of quantitative data regarding its expression and enzymatic activity.
Genetic Organization and Regulation
The genes encoding the three components of the Antigen 85 complex are not organized in an operon and are located at different positions on the Mycobacterium tuberculosis chromosome.[1] This non-clustered arrangement suggests that fbpA, fbpB, and fbpC are subject to independent transcriptional regulation, allowing the bacterium to modulate the expression of each component in response to specific environmental stimuli.
The promoters of fbpA and fbpB have been mapped and show no significant sequence similarity, further supporting the concept of differential regulation.[2] The transcriptional start sites for these genes have been identified, revealing distinct upstream regulatory regions. While the precise and complete regulatory networks are still under investigation, several key regulatory elements and transcription factors have been implicated.
Transcriptional Regulators:
-
PhoP/PhoR Two-Component System: The PhoP/PhoR two-component system, a global regulator of virulence in M. tuberculosis, has been shown to influence the expression of the Ag85 complex.[3][4] Specifically, PhoP can impact the secretion of Ag85A and Ag85C through its regulation of the twin-arginine translocation (TAT) system.[5] Deletion of phoP leads to increased secretion of these antigens.[4]
-
MarR Family Regulators: Members of the Multiple Antibiotic Resistance Regulator (MarR) family of transcriptional regulators have been identified as potential binders to the promoter regions of fbpA and fbpC.[6] These regulators are often involved in the response to stress, including exposure to antibiotics, suggesting a role in modulating cell wall biosynthesis under challenging conditions.[7] Rv2327, a MarR-like regulator, is hypothesized to be involved in the isoniazid (INH) response by regulating fbpA and fbpC.[7]
The differential regulation of the fbp genes likely allows M. tuberculosis to fine-tune the composition and integrity of its cell wall in various host environments and during different stages of infection.
Data Presentation: Quantitative Analysis of the Antigen 85 Complex
The expression levels and enzymatic activities of the Ag85 components have been quantified in various studies. This section summarizes key quantitative data in a structured format to facilitate comparison.
Table 1: Relative Expression of fbp Genes in Mycobacterium tuberculosis
| Condition | fbpA Expression (relative to control) | fbpB Expression (relative to control) | fbpC Expression (relative to control) | Reference |
| Intra-macrophage growth | Upregulated | Upregulated | Upregulated | [8] |
| Isoniazid (INH) treatment | Over-expressed | Not specified | Over-expressed | [6] |
| Stationary phase vs. Exponential phase | Down-regulated | Down-regulated | Down-regulated | Inferred from general knowledge |
| phoP mutant | Secretion increased | Not specified | Secretion increased | [4] |
Table 2: Mycolyltransferase Activity of Ag85 Proteins
| Protein | Specific Activity (nmol/min/mg) | Optimal pH | Optimal Temperature (°C) | Reference |
| Ag85A | Data not uniformly reported | ~6.5 | 37 | Inferred from multiple sources |
| Ag85B | Data not uniformly reported | ~6.5 | 37 | Inferred from multiple sources |
| Ag85C | Data not uniformly reported | ~6.5 | 37 | Inferred from multiple sources |
Note: Specific activity values can vary significantly depending on the assay conditions and substrate used. The data presented here are for comparative purposes.
Table 3: Immunogenicity of Ag85 Components
| Antigen | T-cell Proliferation Index (in mice) | IFN-γ Production (pg/mL in mice) | Antibody Titer (in humans) | Reference |
| Ag85A | High | High | Significant | [9][10] |
| Ag85B | High | High | Significant | [10] |
| Ag85C | Moderate | Moderate | Lower than A and B | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the genetic organization and function of the Antigen 85 complex.
Gene Knockout via Homologous Recombination
This protocol describes the generation of targeted gene knockouts of fbpA, fbpB, or fbpC in Mycobacterium tuberculosis using a two-step homologous recombination strategy.[12][13]
Materials:
-
M. tuberculosis strain (e.g., H37Rv)
-
Suicide delivery vector (e.g., pNIL series) containing the disrupted gene allele and selectable markers (sacB, lacZ, antibiotic resistance).[12]
-
Electroporator and cuvettes
-
Middlebrook 7H10 agar plates with appropriate supplements and antibiotics (e.g., kanamycin, hygromycin)
-
7H10 agar plates containing 10% sucrose and X-gal
Procedure:
-
Construct the Suicide Delivery Vector: a. Clone the target gene (fbpA, fbpB, or fbpC) with approximately 1 kb of flanking regions into a pNIL series vector. b. Disrupt the cloned gene by inserting an antibiotic resistance cassette (e.g., hygromycin). c. Ensure the vector contains counter-selectable markers like sacB (confers sucrose sensitivity) and lacZ (for blue-white screening).[12]
-
Electroporation: a. Prepare competent M. tuberculosis cells. b. Electroporate the constructed suicide vector into the competent cells. c. Plate the transformed cells on 7H10 agar containing the appropriate antibiotic to select for single-crossover events.
-
Selection of Single Crossovers: a. Incubate plates at 37°C for 3-4 weeks. b. Colonies that are antibiotic-resistant and blue on X-gal containing media are putative single crossovers.
-
Selection of Double Crossovers: a. Inoculate a single-crossover colony into antibiotic-free liquid medium and grow to late-log phase. b. Plate serial dilutions onto 7H10 agar containing 10% sucrose to select for the loss of the vector backbone (and the sacB gene).[12] c. Incubate plates at 37°C for 3-4 weeks.
-
Screening and Confirmation: a. Sucrose-resistant, white colonies are potential double crossovers (gene knockout mutants). b. Confirm the gene knockout by PCR analysis of the genomic DNA and Southern blotting.
Southern Blot Analysis
This protocol outlines the general steps for Southern blotting to confirm gene knockout in mycobacteria.[14][15][16]
Materials:
-
Genomic DNA from wild-type and mutant M. tuberculosis
-
Restriction enzymes (e.g., PvuII, BamHI)
-
Agarose gel electrophoresis system
-
Nylon membrane
-
DNA probe specific to the target gene or the inserted antibiotic resistance cassette (labeled with a non-radioactive marker like digoxigenin)
-
Hybridization buffer and wash solutions
-
Detection system (e.g., chemiluminescent substrate)
Procedure:
-
Genomic DNA Digestion: Digest 5-10 µg of genomic DNA from both wild-type and mutant strains with an appropriate restriction enzyme overnight.
-
Agarose Gel Electrophoresis: Separate the digested DNA fragments on a 0.8% agarose gel.
-
Transfer: Transfer the DNA from the gel to a nylon membrane using capillary transfer or a vacuum blotter.
-
Probe Labeling: Label the DNA probe using a non-radioactive labeling kit.
-
Hybridization: a. Pre-hybridize the membrane in hybridization buffer. b. Add the labeled probe and hybridize overnight at the appropriate temperature.
-
Washing: Wash the membrane under stringent conditions to remove non-specifically bound probe.
-
Detection: Detect the hybridized probe using the appropriate detection system and visualize the bands. A shift in the band size between the wild-type and mutant samples confirms the gene disruption.
Cloning and Purification of Recombinant Ag85 Proteins
This protocol describes the cloning, expression, and purification of the Ag85 proteins from E. coli.[17][18][19]
Materials:
-
M. tuberculosis genomic DNA
-
PCR primers for fbpA, fbpB, and fbpC
-
Expression vector (e.g., pET series with a His-tag)
-
E. coli expression host (e.g., BL21(DE3))
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
-
Ni-NTA affinity chromatography column
-
Lysis buffer, wash buffer, and elution buffer (containing imidazole)
Procedure:
-
Gene Amplification and Cloning: a. Amplify the coding sequences of fbpA, fbpB, and fbpC from M. tuberculosis genomic DNA using PCR. b. Clone the PCR products into an expression vector in-frame with a His-tag.
-
Expression: a. Transform the expression plasmids into an E. coli expression host. b. Grow the bacterial culture to mid-log phase (OD600 ≈ 0.6-0.8). c. Induce protein expression with IPTG (e.g., 1 mM) and incubate for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve solubility.
-
Cell Lysis and Lysate Preparation: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press. c. Clarify the lysate by centrifugation to remove cell debris.
-
Purification: a. Load the clarified lysate onto a Ni-NTA column. b. Wash the column with wash buffer to remove non-specifically bound proteins. c. Elute the His-tagged Ag85 protein with elution buffer containing a high concentration of imidazole.
-
Analysis: Analyze the purified protein by SDS-PAGE to assess purity and confirm the correct molecular weight.
Mycolyltransferase Activity Assay
This assay measures the mycolyltransferase activity of the purified Ag85 proteins.
Materials:
-
Purified recombinant Ag85 protein
-
Trehalose 6-monomycolate (TMM)
-
[14C]-Trehalose (radiolabeled acceptor)
-
Reaction buffer (e.g., 50 mM potassium phosphate, pH 6.5)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Reaction Setup: a. In a microfuge tube, combine the purified Ag85 protein, TMM (the mycolyl donor), and [14C]-Trehalose in the reaction buffer. b. Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
-
Lipid Extraction: a. Stop the reaction by adding a chloroform:methanol (2:1, v/v) mixture. b. Vortex and centrifuge to separate the phases. c. Collect the lower organic phase containing the lipids.
-
TLC Analysis: a. Spot the extracted lipids onto a TLC plate. b. Develop the TLC plate in an appropriate solvent system (e.g., chloroform:methanol:water, 60:30:6, v/v/v).
-
Detection and Quantification: a. Visualize the radiolabeled product (trehalose dimycolate, TDM) by autoradiography or a phosphorimager. b. Scrape the TDM spot from the TLC plate and quantify the radioactivity using a scintillation counter to determine the enzyme activity.
Visualizations
Genetic Organization of the Antigen 85 Complex
Caption: Loci of the fbpA, fbpB, and fbpC genes.
Regulatory Pathway of Antigen 85 Complex Expression
Caption: Regulation of Ag85 expression.
Experimental Workflow for Gene Knockout Confirmation
Caption: Gene knockout confirmation workflow.
Conclusion
The Antigen 85 complex represents a critical component of mycobacterial physiology and a key target for the development of new anti-tubercular drugs and vaccines. A thorough understanding of its genetic organization, regulation, and function is paramount for these efforts. The non-clustered arrangement of the fbpA, fbpB, and fbpC genes underscores the intricate regulatory control exerted by the bacterium over its cell wall biosynthesis. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate this essential protein complex and its role in the pathogenesis of tuberculosis. Future research should continue to unravel the complex signaling pathways that govern the expression of the Ag85 components, which will undoubtedly reveal new vulnerabilities of this formidable pathogen.
References
- 1. Frontiers | The Immunodominant T-Cell Epitopes of the Mycolyl-Transferases of the Antigen 85 Complex of M. tuberculosis [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Evolutionary Landscape of the Mycobacterium tuberculosis Complex from the Viewpoint of PhoPR: Implications for Virulence Regulation and Application to Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of promoter-binding proteins of the fbp A and C genes in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transcriptional regulation and drug resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mycobacterium tuberculosis Origin of Replication and the Promoter for Immunodominant Secreted Antigen 85B Are the Targets of MtrA, the Essential Response Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunogenicity and protective efficacy of Ag85A and truncation of PstS1 fusion protein vaccines against tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved Immunogenicity and Protective Efficacy of a Tuberculosis DNA Vaccine Encoding Ag85 by Protein Boosting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mapping of Murine Th1 Helper T-Cell Epitopes of Mycolyl Transferases Ag85A, Ag85B, and Ag85C from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Construction of targeted mycobacterial mutants by homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeted Gene Knockout and Essentiality Testing by Homologous Recombination | Springer Nature Experiments [experiments.springernature.com]
- 14. Current Methods in the Molecular Typing of Mycobacterium tuberculosis and Other Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. azurebiosystems.com [azurebiosystems.com]
- 17. Immunogenicity and Protective Efficacy of a Novel Recombinant BCG Strain Overexpressing Antigens Ag85A and Ag85B - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Production and Purification of Mycolyl Transferase B of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Subcellular Localization of Antigen 85 Complex Proteins in Mycobacterium tuberculosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Antigen 85 (Ag85) complex is a family of major secreted proteins in Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis. This complex consists of three homologous proteins: Ag85A (FbpA), Ag85B (FbpB), and Ag85C (FbpC), which are encoded by the genes fbpA, fbpB, and fbpC, respectively.[1][2] These proteins are crucial for the bacterium's survival and pathogenesis, primarily due to their mycolyltransferase activity. This enzymatic function is essential for the final stages of the synthesis of the unique mycobacterial cell wall, specifically in the formation of trehalose dimycolate (TDM, or cord factor) and the attachment of mycolic acids to the arabinogalactan.[3][4][5] Given their significant role in cell wall integrity and their immunogenicity, the Ag85 proteins are prime targets for novel drug development and vaccine design.[4] Understanding the precise subcellular localization of each Ag85 component is critical for elucidating their specific biological functions and for the effective design of therapeutic strategies. This technical guide provides a comprehensive overview of the subcellular distribution of Ag85 proteins, detailed experimental protocols for their localization, and a visualization of their secretion pathway.
Data Presentation: Subcellular Distribution of Ag85 Proteins
The Ag85 proteins are predominantly found in the culture filtrate (secreted) and associated with the cell wall of M. tuberculosis. While precise quantitative proteomics data for the absolute percentage distribution across all subcellular fractions is not consistently available in the literature, a combination of qualitative descriptions and relative secretion ratios provides a clear picture of their localization. Ag85A and Ag85B are primarily secreted proteins, whereas Ag85C is more closely associated with the cell wall.[4] The three proteins are secreted into the culture medium in a ratio of approximately 2:3:1 for Ag85A, Ag85B, and Ag85C, respectively.[1][2][6][7]
| Protein | Cytoplasm | Cell Membrane | Cell Wall | Culture Filtrate (Secreted) |
| Ag85A | Low | Low | Present | High (Relative secretion ratio: 2) |
| Ag85B | Low | Low | Present | High (Relative secretion ratio: 3) |
| Ag85C | Low | Low | High | Moderate (Relative secretion ratio: 1) |
Note: This table is a summary based on qualitative findings and relative secretion ratios. "Low," "Moderate," and "High" are relative terms. The primary locations for these proteins are the cell wall and the extracellular milieu (culture filtrate).
Mandatory Visualization: Secretion Pathway of Ag85 Proteins
The Ag85 proteins are exported from the cytoplasm to the extracellular environment via the general secretory (Sec) pathway. This pathway is responsible for the translocation of unfolded proteins across the cytoplasmic membrane. The Ag85 proteins are synthesized with an N-terminal signal peptide that targets them to the SecYEG translocon channel in the cell membrane. The SecA ATPase provides the energy for the translocation process. Following translocation, the signal peptide is cleaved, and the mature proteins are released to the cell envelope and extracellular space.
Caption: Sec-dependent secretion pathway of Ag85 proteins in M. tuberculosis.
Experimental Protocols
Subcellular Fractionation of M. tuberculosis
This protocol describes the separation of M. tuberculosis into four main fractions: culture filtrate, cell wall, cell membrane, and cytoplasm.
Materials:
-
M. tuberculosis culture in mid-log phase
-
Lysis Buffer: 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 20 mM KCl, 10 mM MgCl2, with protease inhibitors
-
Carbonate Buffer: 0.1 M Na2CO3 (pH 11)
-
Tris-Buffered Saline (TBS)
-
Glass beads (0.1 mm diameter)
-
Bead beater/homogenizer
-
Refrigerated centrifuge and ultracentrifuge
Procedure:
-
Culture Filtrate Separation: Centrifuge the M. tuberculosis culture at 10,000 x g for 20 minutes at 4°C. The supernatant is the culture filtrate. Concentrate the proteins in the filtrate using a centrifugal filter unit with an appropriate molecular weight cutoff (e.g., 10 kDa).
-
Cell Pellet Preparation: Wash the cell pellet from step 1 three times with ice-cold PBS.
-
Cell Lysis: Resuspend the washed cell pellet in Lysis Buffer. Add an equal volume of glass beads and disrupt the cells using a bead beater (e.g., 6 cycles of 30 seconds with 1-minute intervals on ice).
-
Removal of Unbroken Cells: Centrifuge the lysate at 3,000 x g for 10 minutes at 4°C to pellet unbroken cells and debris. The supernatant is the whole-cell lysate.
-
Cell Wall Fractionation: Centrifuge the whole-cell lysate at 27,000 x g for 1 hour at 4°C.[8] The pellet contains the cell wall fraction. Wash the pellet with Carbonate Buffer to remove peripheral membrane proteins.
-
Cytoplasm and Cell Membrane Separation: Transfer the supernatant from step 5 to an ultracentrifuge tube and centrifuge at 100,000 x g for 4 hours at 4°C.[8]
-
Cytoplasmic Fraction: The supernatant from the ultracentrifugation step is the cytoplasmic fraction.
-
Cell Membrane Fraction: The pellet from the ultracentrifugation step contains the cell membrane. Wash the pellet once with Carbonate Buffer and twice with TBS.[8]
-
Protein Quantification: Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA assay).
Caption: Workflow for the subcellular fractionation of M. tuberculosis.
Western Blot Analysis of Ag85 Proteins
This protocol details the detection of Ag85 proteins in the subcellular fractions obtained above.
Materials:
-
Subcellular fractions
-
SDS-PAGE gels (12% acrylamide)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST)
-
Primary antibodies (monoclonal or polyclonal antibodies specific for Ag85A, Ag85B, and Ag85C)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
Procedure:
-
Sample Preparation: Mix equal amounts of protein from each subcellular fraction with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 12% SDS-PAGE gel and run at 120V until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer, e.g., 1:1000 to 1:5000) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions and visualize the bands using an imaging system.
Immunoelectron Microscopy for Ag85 Localization
This protocol provides a general framework for localizing Ag85 proteins at the ultrastructural level.
Materials:
-
M. tuberculosis cells
-
Fixatives (e.g., paraformaldehyde, glutaraldehyde)
-
Embedding resin (e.g., LR White)
-
Primary antibodies specific for Ag85 isoforms
-
Gold-conjugated secondary antibodies (e.g., 10 nm gold particles)
-
Uranyl acetate and lead citrate for staining
-
Transmission Electron Microscope (TEM)
Procedure:
-
Fixation: Fix M. tuberculosis cells in a mixture of paraformaldehyde and glutaraldehyde in a suitable buffer (e.g., phosphate buffer) to preserve cellular structures.
-
Dehydration and Embedding: Dehydrate the fixed cells through a graded series of ethanol and embed them in a resin such as LR White.
-
Ultrathin Sectioning: Cut ultrathin sections (70-90 nm) of the embedded cells using an ultramicrotome and place them on nickel grids.
-
Immunolabeling: a. Block the sections with a blocking solution (e.g., BSA in PBS) to prevent non-specific antibody binding. b. Incubate the sections with the primary antibody against the specific Ag85 isoform. c. Wash the sections with PBS. d. Incubate the sections with the gold-conjugated secondary antibody. e. Wash the sections thoroughly with PBS and then with distilled water.
-
Staining: Stain the sections with uranyl acetate and lead citrate to enhance contrast.
-
Imaging: Examine the sections using a Transmission Electron Microscope. The gold particles will appear as electron-dense black dots, indicating the location of the Ag85 protein.[9]
Surface Labeling of Ag85 Proteins
This protocol uses biotinylation to label surface-exposed proteins.
Materials:
-
Intact M. tuberculosis cells
-
Sulfo-NHS-LC-Biotin (or a similar membrane-impermeable biotinylation reagent)
-
Quenching solution (e.g., glycine or Tris-HCl)
-
Streptavidin-conjugated beads
-
Lysis buffer
-
Western blot reagents
Procedure:
-
Cell Preparation: Wash mid-log phase M. tuberculosis cells with ice-cold PBS.
-
Biotinylation: Resuspend the cells in PBS and add the Sulfo-NHS-LC-Biotin reagent. Incubate for 30 minutes at 4°C with gentle agitation to label surface-exposed primary amines.
-
Quenching: Quench the reaction by adding a quenching solution to inactivate the excess biotinylation reagent.
-
Cell Lysis: Wash the cells to remove the quenching solution and then lyse the cells as described in the subcellular fractionation protocol.
-
Affinity Purification: Incubate the cell lysate with streptavidin-conjugated beads to pull down the biotinylated (surface-exposed) proteins.
-
Elution and Analysis: Elute the bound proteins from the beads and analyze the eluate for the presence of Ag85 proteins by Western blotting.
Conclusion
The Ag85 complex proteins are key components of the M. tuberculosis secretome and cell wall, playing a vital role in the bacterium's physiology and interaction with the host. This guide has summarized their subcellular localization, with Ag85A and Ag85B being predominantly secreted and Ag85C showing a stronger association with the cell wall. The provided detailed experimental protocols offer a robust framework for researchers to investigate the subcellular distribution of these and other mycobacterial proteins. A thorough understanding of the localization of the Ag85 proteins is paramount for the ongoing development of new diagnostics, therapeutics, and vaccines to combat tuberculosis.
References
- 1. Generation of Monoclonal Antibodies against Ag85A Antigen of Mycobacterium tuberculosis and Application in a Competitive ELISA for Serodiagnosis of Bovine Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlantis-press.com [atlantis-press.com]
- 3. Disruption of the Genes Encoding Antigen 85A and Antigen 85B of Mycobacterium tuberculosis H37Rv: Effect on Growth in Culture and in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Immunodominant T-Cell Epitopes of the Mycolyl-Transferases of the Antigen 85 Complex of M. tuberculosis [frontiersin.org]
- 5. The Three Mycobacterium tuberculosis Antigen 85 Isoforms Have Unique Substrates and Activities Determined by Non-active Site Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mycobacterial cell fractionation. [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Expression and Purification of Recombinant Ag85 Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Antigen 85 (Ag85) complex, comprising three key proteins—Ag85A, Ag85B, and Ag85C—is a family of major secreted proteins from Mycobacterium tuberculosis. These proteins are crucial for the biosynthesis of the mycobacterial cell wall and are potent immunogens, making them prime candidates for the development of novel vaccines and diagnostic tools against tuberculosis.[1][2] The ability to produce high-quality, purified recombinant Ag85 proteins is therefore of significant interest to the scientific and pharmaceutical communities.
These application notes provide detailed protocols for the expression and purification of recombinant Ag85A, Ag85B, and Ag85C proteins using two common expression systems: Escherichia coli and Pichia pastoris. Methodologies for protein recovery from inclusion bodies, purification via affinity and ion-exchange chromatography, and considerations for endotoxin removal are described.
Comparison of Expression Systems: E. coli vs. Pichia pastoris
The choice of expression system is critical and depends on factors such as the requirement for post-translational modifications, desired protein yield, and downstream applications.
| Feature | Escherichia coli | Pichia pastoris |
| Expression Speed | Rapid growth and induction cycles. | Slower growth and induction. |
| Protein Folding | Can lead to misfolding and inclusion body formation, especially for complex proteins.[3] | Generally promotes proper folding and disulfide bond formation. |
| Post-Translational Modifications | Lacks the machinery for glycosylation and other eukaryotic modifications.[3] | Capable of N-linked and O-linked glycosylation, although the pattern may differ from mammalian cells.[3][4] |
| Protein Localization | Typically intracellular, requiring cell lysis for protein recovery. | Can secrete proteins into the culture medium, simplifying initial purification steps.[3][4][5] |
| Endotoxin Contamination | A significant concern, as lipopolysaccharides (LPS) from the outer membrane co-purify with the protein.[3] | Endotoxin-free, as it is a eukaryotic organism.[3] |
| Yield | Can achieve very high yields, often in the range of grams per liter of culture.[6] | Can also achieve high yields, particularly for secreted proteins, sometimes reaching grams per liter.[6][7] |
| Cost | Generally more cost-effective for media and reagents.[3] | Can be more expensive due to specialized media and longer fermentation times. |
Quantitative Data Summary
The following table summarizes representative yields for recombinant Ag85 proteins obtained from various studies. Actual yields may vary depending on the specific constructs, expression conditions, and purification strategies employed.
| Protein | Expression System | Vector | Host Strain | Typical Yield | Reference |
| Ag85A | E. coli | pET series | BL21(DE3) | 10-20 mg/L | [8] |
| Ag85B | E. coli | pET32a(+) | Rosetta-gami (DE3) pLysS | 7.5 mg/L (soluble) | [1][2] |
| Ag85C | E. coli (as fusion) | pET23a | BL21(DE3) | Not specified | [9] |
| Ag85B | P. pastoris (as fusion) | pPIC3.5K | Not specified | Not specified |
Experimental Workflows
Recombinant Ag85 Expression and Purification in E. coli
This workflow outlines the general steps for producing and purifying His-tagged Ag85 proteins from E. coli, including the handling of inclusion bodies.
Recombinant Ag85 Expression and Purification in Pichia pastoris
This workflow illustrates the key stages for producing and purifying secreted Ag85 proteins from P. pastoris.
Detailed Experimental Protocols
Protocol 1: Expression and Purification of His-tagged Ag85B in E. coli
This protocol is adapted for the expression of Ag85B using a pET vector system in E. coli BL21(DE3).
1. Transformation and Culture
-
Transform chemically competent E. coli BL21(DE3) cells with the pET-Ag85B expression plasmid.[10]
-
Plate the transformed cells on LB agar containing the appropriate antibiotic and incubate overnight at 37°C.
-
Inoculate a single colony into 50 mL of LB broth with the selective antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
2. Induction of Protein Expression
-
Cool the culture to room temperature and add Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.[1] Optimal concentration should be determined empirically.
-
Incubate the culture at a lower temperature (e.g., 18-25°C) overnight with shaking to promote soluble protein expression.[11]
3. Cell Lysis and Inclusion Body Preparation
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to separate the soluble and insoluble fractions.
-
If the protein is in the insoluble pellet (inclusion bodies), proceed with solubilization and refolding.
4. Inclusion Body Solubilization and Refolding
-
Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants.[12]
-
Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride in 50 mM Tris-HCl, 300 mM NaCl, pH 8.0) with a reducing agent like 20 mM DTT.[1][12]
-
Refold the solubilized protein by either rapid dilution or stepwise dialysis against a refolding buffer with decreasing concentrations of the denaturant.[1][12]
5. Purification by Immobilized Metal Affinity Chromatography (IMAC)
-
Equilibrate a Ni-NTA agarose column with lysis buffer.
-
Load the soluble fraction or the refolded protein solution onto the column.
-
Wash the column with wash buffer (50 mM Tris-HCl, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elute the His-tagged Ag85B protein with elution buffer (50 mM Tris-HCl, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).
-
Dialyze the eluted fractions against a suitable storage buffer (e.g., PBS, pH 7.4) to remove imidazole.
6. Endotoxin Removal (Optional but Recommended)
-
For applications requiring low endotoxin levels, subject the purified protein to an endotoxin removal protocol. This can be achieved using commercially available kits or by methods such as Triton X-114 phase separation.[13][14][15]
Protocol 2: Expression and Purification of Secreted Ag85A in Pichia pastoris
This protocol outlines the general procedure for expressing and purifying a secreted form of Ag85A using a pPICZα A vector in P. pastoris.
1. Transformation and Clone Selection
-
Linearize the pPICZα A-Ag85A expression vector and transform it into a suitable P. pastoris strain (e.g., X-33 or GS115) by electroporation.[5]
-
Select for positive transformants on YPDS plates containing Zeocin.
-
Screen individual colonies for protein expression in small-scale cultures.
2. Protein Expression and Induction
-
Inoculate a selected clone into 25 mL of Buffered Glycerol-complex Medium (BMGY) and grow at 28-30°C with vigorous shaking until the culture reaches an OD600 of 2-6.[16]
-
Harvest the cells by centrifugation and resuspend the cell pellet in 100 mL of Buffered Methanol-complex Medium (BMMY) to an OD600 of approximately 1.0 to induce expression.[16]
-
Maintain induction by adding methanol to a final concentration of 0.5-1% every 24 hours for 3-5 days.[16][17][18]
3. Purification from Culture Supernatant
-
After the induction period, harvest the culture supernatant by centrifugation to remove the yeast cells.
-
Concentrate the supernatant using tangential flow filtration or centrifugal concentrators with an appropriate molecular weight cutoff.[19]
-
Perform a buffer exchange into a low-salt buffer suitable for ion-exchange chromatography (e.g., 20 mM Tris-HCl, pH 8.0).
4. Ion-Exchange and Size-Exclusion Chromatography
-
Load the concentrated and buffer-exchanged supernatant onto an anion-exchange column (e.g., Q-Sepharose) equilibrated with the low-salt buffer.
-
Elute the bound proteins using a linear salt gradient (e.g., 0-1 M NaCl).
-
Analyze the fractions by SDS-PAGE and pool the fractions containing Ag85A.
-
For further purification and to remove aggregates, perform size-exclusion chromatography on the pooled fractions using a column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
Logical Relationships and Pathways
Decision Tree for Ag85 Protein Expression Strategy
This diagram illustrates the decision-making process for selecting an appropriate expression system and purification strategy for recombinant Ag85 proteins.
References
- 1. Production and Purification of Mycolyl Transferase B of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production and Purification of Mycolyl Transferase B of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. E. coli vs. Pichia pastoris: Which Expression System Is Better? [synapse.patsnap.com]
- 4. Pichia pastoris: A highly successful expression system for optimal synthesis of heterologous proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. anuram.org [anuram.org]
- 6. Comparison of Protein Yield Between Different Expression Hosts [synapse.patsnap.com]
- 7. Pichia pastoris is superior to E. coli for the production of recombinant allergenic non-specific lipid-transfer proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inactivation of the Mycobacterium tuberculosis Antigen 85 Complex by Covalent, Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. E. coli protein expression and purification [protocols.io]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. biotechrep.ir [biotechrep.ir]
- 13. researchgate.net [researchgate.net]
- 14. Single step protocol to purify recombinant proteins with low endotoxin contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Removal of endotoxin from recombinant protein preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. static.igem.org [static.igem.org]
- 17. mdpi.com [mdpi.com]
- 18. Optimising Pichia pastoris induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring the Enzymatic Activity of Antigen 85 (Ag85)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Antigen 85 (Ag85) complex, comprising three protein isoforms (Ag85A, Ag85B, and Ag85C), is a family of essential mycolyltransferases in Mycobacterium tuberculosis.[1][2][3] These enzymes are pivotal for the biosynthesis and integrity of the mycobacterial cell wall, a unique and highly impermeable barrier that contributes significantly to the bacterium's survival and drug resistance.[3][4][5] The Ag85 proteins catalyze the transfer of mycolic acids to trehalose and arabinogalactan, leading to the formation of key cell wall components like trehalose dimycolate (TDM), or "cord factor," and mycolated arabinogalactan.[1][6][7] Given their crucial role in cell wall biogenesis and their location on the cell surface, the Ag85 enzymes are attractive targets for the development of novel anti-tuberculosis drugs.[3][8][9]
These application notes provide detailed protocols for various assays designed to measure the enzymatic activity of Ag85, catering to diverse research needs from basic kinetic studies to high-throughput screening (HTS) of potential inhibitors.
Overview of Assay Methodologies
Several distinct methods have been developed to quantify the mycolyltransferase activity of the Ag85 complex. The choice of assay often depends on the specific research question, available instrumentation, and desired throughput. The primary methodologies include:
-
Colorimetric Assays: These assays are often based on the detection of a chromogenic product released during the enzymatic reaction. They are generally robust, cost-effective, and well-suited for HTS applications.
-
Electrochemical Assays: This approach measures changes in electrical properties resulting from the enzymatic conversion of a specific substrate, offering a rapid and portable detection method.
-
Mass Spectrometry (MS)-Based Assays: MS provides a highly sensitive and label-free method for directly monitoring the consumption of substrates and the formation of products, allowing for detailed kinetic analysis.
-
Radiometric Assays: These traditional assays utilize radiolabeled substrates to track the transfer of mycolic acids, offering high sensitivity but requiring specialized handling and disposal procedures.
Enzymatic Reaction and Signaling Pathway
The core function of Ag85 is a transesterification reaction. The enzymes transfer a mycolyl group from a donor molecule, typically trehalose monomycolate (TMM), to an acceptor molecule. The acceptor can be another TMM molecule to form trehalose dimycolate (TDM), or the terminal arabinofuranose residues of arabinogalactan to form the mycolated arabinogalactan-peptidoglycan complex.
Caption: Enzymatic reaction catalyzed by the Ag85 complex.
Quantitative Data Summary
The following table summarizes key kinetic parameters for different Ag85 isoforms obtained from various assay methodologies. These values can serve as a reference for experimental design and data interpretation.
| Ag85 Isoform | Assay Type | Substrate(s) | KM (µM) | kcat (s-1 or min-1) | Reference |
| Ag85C | Colorimetric | Synthetic p-nitrophenyl-β-D-glucoside derivative | 47 ± 8 | 0.062 s-1 | [4][5] |
| Ag85A | Colorimetric | Trehalose-6'-monomycolate (TMM) | 129.6 ± 8.1 | 65.4 ± 4.1 min-1 | [10] |
| Ag85A | Diacylglycerol Acyltransferase | Palmitoleoyl-coenzyme A | 390 | 55.54 min-1 | [11] |
| Ag85A/B | Mass Spectrometry | Trehalose dihexanoate (TDH) and Trehalose | N/A | N/A | [8] |
| Ag85C | Mass Spectrometry | Trehalose dihexanoate (TDH) and Trehalose | N/A | N/A | [8] |
Note: N/A indicates that the specific value was not provided in the cited literature under comparable conditions.
Experimental Protocols
Protocol 1: High-Throughput Colorimetric Assay for Ag85 Activity
This protocol is adapted from a method suitable for HTS and is based on a coupled enzymatic reaction.[4][5] Ag85 first acts on a synthetic substrate, releasing a product that is then hydrolyzed by a secondary enzyme to produce a chromophore.
Materials:
-
Recombinant Ag85 enzyme (e.g., Ag85C)
-
Synthetic substrate: p-nitrophenyl-6-O-octanoyl-β-D-glucoside
-
β-glucosidase
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5
-
96-well microtiter plates
-
Microplate reader capable of measuring absorbance at 405 nm
Experimental Workflow:
Caption: Workflow for a coupled colorimetric Ag85 activity assay.
Procedure:
-
Reagent Preparation: Prepare all reagents in the assay buffer to their final desired concentrations.
-
Enzyme Addition: Add the Ag85 enzyme solution to the wells of a 96-well plate. For inhibitor screening, add the test compounds at this stage.
-
Pre-incubation: Pre-incubate the plate for a short period (e.g., 10-15 minutes) at the desired reaction temperature (e.g., 37°C).
-
Reaction Initiation: Start the reaction by adding the synthetic substrate to each well.
-
First Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C to allow the Ag85-catalyzed reaction to proceed.
-
Second Enzyme Addition: Add β-glucosidase to each well to hydrolyze the product of the first reaction.
-
Color Development: Incubate the plate for a further period (e.g., 15-30 minutes) to allow for the development of the yellow p-nitrophenolate chromophore.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the Ag85 activity. For inhibitor screening, calculate the percentage of inhibition relative to a control reaction without the inhibitor.
Protocol 2: Label-Free Mass Spectrometry Assay for Ag85
This protocol provides a framework for a highly specific and quantitative assay using ESI-MS to monitor the reaction, allowing for detailed kinetic studies of different Ag85 isoforms.[8][12]
Materials:
-
Recombinant Ag85 enzyme (e.g., Ag85A, B, or C)
-
Acyl donor substrate: e.g., Trehalose dihexanoate (TDH)
-
Acyl acceptor substrate: e.g., Trehalose
-
Assay Buffer: e.g., 1 mM Triethylamine (TEA), pH 7.2
-
Reaction quenching solution: e.g., Acetonitrile
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, Ag85 enzyme, and the acyl acceptor substrate (trehalose).
-
Reaction Initiation: Start the reaction by adding the acyl donor substrate (TDH).
-
Time-Course Sampling: At specific time points, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in each aliquot by adding it to the quenching solution (e.g., a 1:1 ratio of reaction mixture to acetonitrile).
-
Sample Preparation: Centrifuge the quenched samples to pellet any precipitated protein.
-
MS Analysis: Analyze the supernatant by direct infusion into the mass spectrometer. Monitor the ion counts corresponding to the substrate (TDH) and the product (trehalose monohexanoate).
-
Data Analysis: Plot the concentration of the product formed over time to determine the initial reaction velocity. Perform experiments with varying substrate concentrations to determine kinetic parameters like KM and kcat.
Applications in Drug Discovery
The assays described are fundamental tools in the search for new anti-tuberculosis drugs targeting the Ag85 complex.
-
High-Throughput Screening (HTS): Colorimetric and fluorescence-based assays are particularly valuable for screening large compound libraries to identify potential Ag85 inhibitors.[4][10] The robustness of these assays is often indicated by a high Z' factor, a statistical measure of assay quality.[4][10]
-
Hit-to-Lead Optimization: Once initial hits are identified, MS-based and other detailed kinetic assays are employed to characterize the mechanism of inhibition, determine inhibitor potency (e.g., IC50 values), and guide the chemical modification of lead compounds to improve their efficacy.[8][13]
-
Specificity Studies: By testing inhibitors against all three Ag85 isoforms, researchers can identify compounds with broad-spectrum activity or those that are specific to a particular isoform.[6][12]
Conclusion
The accurate measurement of Ag85 enzymatic activity is a critical component of tuberculosis research and drug development. The protocols and data presented here offer a comprehensive guide for scientists to select and implement the most appropriate assay for their specific needs, from fundamental enzymatic characterization to the discovery of novel therapeutic agents.
References
- 1. Dynamics of Mycobacterium tuberculosis Ag85B Revealed by a Sensitive Enzyme-Linked Immunosorbent Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The M. tuberculosis antigen 85 complex and mycolyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are Mycobacterial antigen complex 85 modulators and how do they work? [synapse.patsnap.com]
- 4. A coupled assay measuring Mycobacterium tuberculosis antigen 85C enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Three Mycobacterium tuberculosis Antigen 85 Isoforms Have Unique Substrates and Activities Determined by Non-active Site Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inactivation of the Mycobacterium tuberculosis Antigen 85 Complex by Covalent, Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Precise ESI-MS Assay of M. tuberculosis Cell Wall Antigen-85 Enzymes Permits Substrate Profiling and Design of a Mechanism-based Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational drug repurposing for tuberculosis by inhibiting Ag85 complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The mycolyltransferase 85A, a putative drug target of Mycobacterium tuberculosis: development of a novel assay and quantification of glycolipid-status of the mycobacterial cell wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Mycobacterium tuberculosis Ag85A is a novel diacylglycerol acyltransferase involved in lipid body formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
Application Notes and Protocols for High-Throughput Screening of Antigen 85 Complex Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Antigen 85 (Ag85) complex, comprising three homologous proteins (Ag85A, Ag85B, and Ag85C), is a family of essential mycolyltransferases in Mycobacterium tuberculosis.[1] These enzymes are pivotal for the final stages of mycobacterial cell wall synthesis, catalyzing the transfer of mycolic acids to arabinogalactan and to other trehalose molecules to form trehalose dimycolate (TDM), a key component of the protective outer membrane.[2][3] The integrity of the mycobacterial cell wall is crucial for the bacterium's survival, virulence, and resistance to antibiotics.[2] Consequently, the Ag85 complex represents a compelling target for the development of novel anti-tuberculosis therapeutics. High-throughput screening (HTS) provides a rapid and efficient means to identify novel small molecule inhibitors of the Ag85 complex from large chemical libraries.
This document provides detailed application notes and protocols for conducting a high-throughput screening campaign to identify inhibitors of the Mycobacterium tuberculosis Antigen 85 complex, with a focus on a fluorescence-based assay for Ag85C.
Signaling Pathway and Experimental Workflow
The enzymatic reaction catalyzed by the Ag85 complex is a critical step in the biosynthesis of the mycobacterial cell wall. Inhibitors of this process disrupt the formation of this protective barrier, rendering the bacterium more susceptible to host immune responses and other antimicrobial agents.
Caption: Enzymatic activity of the Ag85 complex and the point of inhibition.
The following diagram outlines the high-throughput screening workflow for identifying and validating inhibitors of the Ag85 complex.
Caption: High-throughput screening workflow for Ag85 complex inhibitors.
Experimental Protocols
Reagents and Materials
-
Enzyme: Recombinant M. tuberculosis Antigen 85C (Ag85C)
-
Substrate: Resorufin butyrate
-
Assay Buffer: 50 mM HEPES, 50 mM NaCl, 0.05% BSA, 0.01% Tween 20, pH 7.5
-
Positive Control: Ebselen
-
Compound Library: Small molecule library dissolved in 100% DMSO
-
Plates: Black, clear-bottom 384-well microtiter plates
-
Instrumentation: Automated liquid handler, microplate reader with fluorescence detection capabilities (Excitation: 535 nm, Emission: 590 nm)
Primary High-Throughput Screening (HTS) Assay Protocol
This protocol is adapted for a 384-well format and is based on a fluorescence assay using resorufin butyrate as a substrate for Ag85C.
-
Compound Plating:
-
Using an automated liquid handler, dispense 100 nL of each compound from the library (typically at a stock concentration of 10 mM in DMSO) into the wells of a 384-well assay plate.
-
For control wells, dispense 100 nL of DMSO (negative control) or a known inhibitor like ebselen (positive control).
-
-
Enzyme Addition:
-
Prepare a solution of Ag85C in assay buffer at a final concentration of 100 pM.
-
Dispense 10 µL of the enzyme solution into each well of the assay plate.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Substrate Addition and Reaction Initiation:
-
Prepare a solution of resorufin butyrate in assay buffer at a final concentration of 15 µM.
-
Dispense 10 µL of the substrate solution to all wells to initiate the enzymatic reaction. The final reaction volume is 20 µL.
-
-
Incubation and Signal Detection:
-
Incubate the plate at 37°C for 60 minutes.
-
Measure the fluorescence intensity of each well using a microplate reader (Excitation: 535 nm, Emission: 590 nm).
-
Data Analysis for Primary Screen
-
Normalization:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
-
Hit Selection:
-
Compounds exhibiting a percent inhibition greater than a predefined threshold (e.g., ≥ 50% or 3 standard deviations from the mean of the sample population) are considered primary hits.[4]
-
-
Assay Quality Control:
-
Calculate the Z'-factor for each plate to assess the robustness of the assay. A Z'-factor > 0.5 indicates an excellent assay.[5] Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
-
Hit Confirmation and Dose-Response Protocol
-
Compound Re-test:
-
"Cherry-pick" the primary hits and re-test them in triplicate using the primary HTS assay protocol to confirm their activity.
-
-
Dose-Response Assay:
-
For confirmed hits, perform a dose-response analysis.
-
Prepare serial dilutions of the compounds (e.g., 8-point, 3-fold dilutions) starting from a high concentration (e.g., 100 µM).
-
Test each concentration in triplicate using the primary HTS assay protocol.
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[6]
-
Hit Validation Workflow
A critical step in any HTS campaign is the validation of hits to eliminate false positives and prioritize promising compounds for further development.
-
Triage for Pan-Assay Interference Compounds (PAINS):
-
Analyze the chemical structures of the confirmed hits for known PAINS motifs. Several computational tools are available for this purpose.
-
-
Assay for Compound Aggregation:
-
Perform the enzymatic assay in the presence of varying concentrations of a non-ionic detergent (e.g., Triton X-100). Aggregating compounds often show a significant decrease in potency with increasing detergent concentration.
-
-
Orthogonal Assay:
-
Confirm the activity of the hits using an assay with a different detection method to rule out assay-specific artifacts. For Ag85, a suitable orthogonal assay could be a mass spectrometry-based method that directly measures the formation of the natural product, trehalose dimycolate.[7]
-
-
Reversibility of Inhibition:
-
To distinguish between reversible and irreversible inhibitors, perform a "jump-dilution" experiment. Incubate the enzyme with a high concentration of the inhibitor, then rapidly dilute the mixture to a concentration well below the IC50 and measure the recovery of enzyme activity over time.
-
Data Presentation
The following tables provide a representative summary of quantitative data that would be generated during an HTS campaign for Ag85 complex inhibitors.
Table 1: HTS Campaign Summary
| Parameter | Value |
| Library Size | 100,000 |
| Screening Concentration | 10 µM |
| Primary Hit Rate (≥50% inhibition) | 0.85% |
| Confirmed Hit Rate | 75% |
| Z'-factor (average) | 0.81 ± 0.06 |
Table 2: Properties of Confirmed Hits
| Compound ID | IC50 (µM) | Hill Slope | Maximum Inhibition (%) |
| Hit-001 | 1.2 | 1.1 | 98 |
| Hit-002 | 3.5 | 0.9 | 95 |
| Hit-003 | 8.7 | 1.0 | 92 |
| Hit-004 | 15.2 | 1.2 | 85 |
| Hit-005 | 22.1 | 0.8 | 78 |
Conclusion
The protocols and application notes presented here provide a comprehensive framework for the high-throughput screening and identification of novel inhibitors targeting the Mycobacterium tuberculosis Antigen 85 complex. A robust and well-validated HTS campaign, followed by a rigorous hit validation cascade, is essential for the successful discovery of new lead compounds that can be further developed into effective anti-tuberculosis drugs. The fluorescence-based assay described offers a sensitive, reliable, and scalable method for primary screening, while the outlined validation workflow helps to ensure the quality and therapeutic potential of the identified hits.
References
- 1. Development of high throughput screening methods for inhibitors of ClpC1P1P2 from Mycobacteria tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antigen 85C Inhibition Restricts Mycobacterium tuberculosis Growth through Disruption of Cord Factor Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate-Free High-Throughput Screening Identifies Selective Inhibitors for Uncharacterized Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of high throughput screening methods for inhibitors of ClpC1P1P2 from Mycobacteria tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. bellbrooklabs.com [bellbrooklabs.com]
Application Notes and Protocols for Identifying Potential Ag85 Inhibitors using Molecular Docking
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Antigen 85 (Ag85) complex of Mycobacterium tuberculosis is a family of three crucial mycolyltransferases (Ag85A, Ag85B, and Ag85C) that are essential for the biosynthesis of the mycobacterial cell wall.[1][2][3] These enzymes catalyze the transfer of mycolic acids to arabinogalactan and the formation of trehalose dimycolate (TDM), also known as cord factor, a key virulence factor.[4][5] The critical role of the Ag85 complex in bacterial survival and pathogenesis makes it an attractive target for the development of novel anti-tuberculosis drugs.[2][6][7] Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of small molecules to a target protein, thereby enabling the identification of potential inhibitors.[8] This document provides detailed application notes and protocols for utilizing molecular docking to identify and validate potential inhibitors of the Ag85 complex.
Data Presentation: Potential Ag85 Inhibitors
The following tables summarize quantitative data from various molecular docking studies against the Ag85 complex.
Table 1: Binding Affinities of Repurposed Drugs against Ag85A [8]
| Compound | Binding Affinity (kcal/mol) |
| Selamectin | -11.42 |
| Imatinib | -10.70 |
| Eltrombopag | -10.44 |
| Pimozide | -10.31 |
| Fluspirilene | -10.16 |
| Moxidectin | -10.55 |
| Pranlukast | -10.93 |
Table 2: Binding Affinities of Repurposed Drugs against Ag85B and Ag85C [8]
| Complex | Binding Affinity (kcal/mol) |
| Ag85B-Eltrombopag | -21.55 ± 2.55 |
| Ag85B-Imatinib | -8.54 ± 3.86 |
| Ag85C-Eltrombopag | -21.52 ± 2.86 |
| Ag85C-Cyclosporine | -22.21 ± 2.81 |
Table 3: Re-docking and Native Ligand Binding Affinities [9]
| Complex | Ligand | Binding Affinity (kcal/mol) | RMSD (Å) |
| Ag85B | Trehalose (Native) | -5.82 | 1.12 |
| Ag85C | CyC (Native) | -6.84 | 1.48 |
Mandatory Visualizations
Signaling Pathway
References
- 1. Novel insights into Mycobacterium antigen Ag85 biology and implications in countermeasures for M. tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are Mycobacterial antigen complex 85 modulators and how do they work? [synapse.patsnap.com]
- 3. The M. tuberculosis antigen 85 complex and mycolyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antigen 85C inhibition restricts Mycobacterium tuberculosis growth through disruption of cord factor biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rcsb.org [rcsb.org]
- 7. rcsb.org [rcsb.org]
- 8. Computational drug repurposing for tuberculosis by inhibiting Ag85 complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Ag85 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro and in vivo evaluation of inhibitors targeting the Antigen 85 (Ag85) complex of Mycobacterium tuberculosis (Mtb). The Ag85 complex, comprising three key mycolyltransferases (Ag85A, Ag85B, and Ag85C), is essential for the biosynthesis of the mycobacterial cell wall and represents a promising target for novel anti-tuberculosis drugs.[1][2][3]
Introduction to the Ag85 Complex
The Ag85 complex plays a crucial role in the final stages of mycobacterial cell wall synthesis, specifically in the transfer of mycolic acids to arabinogalactan and to other trehalose molecules to form trehalose dimycolate (TDM), also known as cord factor.[4][5] TDM is a major virulence factor for Mtb.[4] By inhibiting the Ag85 enzymes, the integrity of the cell wall is compromised, leading to bacterial growth inhibition.[3][4] The three isoforms of the Ag85 complex, Ag85A, Ag85B, and Ag85C, are highly homologous, suggesting that a single inhibitor could potentially target all three enzymes.[6][7]
In Vitro Models for Testing Ag85 Inhibitors
In vitro models offer a controlled environment to assess the direct interaction of inhibitors with the Ag85 enzymes and their impact on mycobacterial growth. These assays are crucial for initial screening and characterization of potential drug candidates.
Enzyme Inhibition Assays
Enzyme inhibition assays directly measure the ability of a compound to block the catalytic activity of purified Ag85 proteins.
This assay quantifies the transfer of a radiolabeled mycolic acid from a donor substrate to an acceptor.
Protocol:
-
Reaction Mixture Preparation: In a total volume of 200 µL, combine the following in a microcentrifuge tube:
-
Purified Ag85 protein (A, B, or C) to a final concentration of 8 µM.
-
Trehalose monomycolate (TMM) purified from Mtb (15 µg).
-
[U-¹⁴C]-trehalose (1.25 µCi/mL; specific activity, 600 mCi/mol).
-
Test inhibitor at the desired concentration (e.g., 10 µM). A control reaction without the inhibitor should be included.
-
-
Incubation: Incubate the reaction mixture for 60 minutes at 37°C.
-
Reaction Termination and Extraction: Stop the reaction by adding 3 mL of chloroform:methanol (2:1, v/v) and 300 µL of water. Vortex thoroughly and centrifuge to separate the phases.
-
Analysis: The lower organic phase, containing the radiolabeled trehalose dimycolate (TDM), is collected. The amount of radioactivity incorporated into TDM is quantified using a scintillation counter. A reduction in radioactivity in the presence of the inhibitor indicates enzymatic inhibition.[7]
This assay utilizes a synthetic substrate that releases a fluorescent molecule upon cleavage by Ag85, providing a continuous and high-throughput compatible method.
Protocol:
-
Reagents:
-
Purified Ag85C protein.
-
Resorufin butyrate (acyl donor).
-
Trehalose (acyl acceptor).
-
Assay buffer: 50 mM sodium phosphate (pH 7.5).
-
-
Reaction Setup: In a 96-well plate, add the test inhibitor at various concentrations.
-
Enzyme Reaction: Add resorufin butyrate and trehalose to the wells. Initiate the reaction by adding the purified Ag85C enzyme.
-
Measurement: Monitor the increase in fluorescence over time using a plate reader (excitation λ ~530 nm, emission λ ~590 nm). The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Determine the initial reaction velocities and calculate the half-maximal inhibitory concentration (IC50) of the inhibitor.[8]
Thermal Shift Assay (TSA)
TSA, or Differential Scanning Fluorimetry (DSF), measures the change in the thermal stability of a protein upon ligand binding.[9][10] An increase in the melting temperature (Tm) of the Ag85 protein in the presence of an inhibitor suggests direct binding.[9]
Protocol:
-
Reaction Mixture: In a 384-well PCR plate, prepare a reaction mixture containing:
-
Purified Ag85 protein (e.g., 2 µM).
-
SYPRO™ Orange dye (e.g., 5x concentration).
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 500 mM NaCl).
-
Test inhibitor at the desired concentration.
-
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a temperature gradient from 25°C to 95°C, with continuous fluorescence monitoring.
-
Data Analysis: The unfolding of the protein exposes hydrophobic residues, which bind to the SYPRO Orange dye, causing an increase in fluorescence. The midpoint of this transition is the melting temperature (Tm). The change in Tm (ΔTm) in the presence of the inhibitor compared to the control (protein alone) indicates the stabilizing effect of the compound.[9][11]
Cell-Based Assays: Macrophage Infection Model
This model assesses the efficacy of inhibitors against Mtb residing within macrophages, which is more representative of the in vivo environment.[12][13][14]
Protocol:
-
Macrophage Culture: Seed macrophages (e.g., THP-1 monocytes differentiated into macrophages, or bone marrow-derived macrophages) in a 96-well plate and allow them to adhere.[12][15]
-
Mtb Infection: Infect the macrophage monolayer with Mtb (e.g., H37Rv strain) at a specific multiplicity of infection (MOI), for instance, an MOI of 5.[16]
-
Inhibitor Treatment: After a few hours of infection, wash the cells to remove extracellular bacteria and add fresh culture medium containing the test inhibitor at various concentrations.
-
Incubation: Incubate the infected cells for a defined period (e.g., 3-5 days).
-
Assessment of Bacterial Viability:
-
Colony Forming Unit (CFU) Assay: Lyse the macrophages and plate serial dilutions of the lysate on Middlebrook 7H10 or 7H11 agar. Count the colonies after 3-4 weeks of incubation to determine the number of viable intracellular bacteria.[16]
-
Resazurin Microtiter Assay (REMA): After lysing the macrophages, add the viability indicator dye resazurin to the lysate. The reduction of blue resazurin to pink resorufin by metabolically active bacteria can be quantified colorimetrically or fluorometrically.[12]
-
Quantitative Data from In Vitro Studies
| Inhibitor | Target | Assay | IC50 / Ki | MIC (Mtb H37Rv) | Reference |
| Ebselen | Ag85 Complex | Fluorometric Assay | Ki = 63 nM | 10-20 µg/mL | [7] |
| I3-AG85 | Ag85C | Broth Microdilution | - | Identical for drug-susceptible and resistant strains | [4] |
| 6-azido-6-deoxytrehalose (ADT) | Ag85 Complex | Enzymatic Assay | - | 200 µg/mL (M. aurum) | [5] |
| Cyclipostin Analogs (CyC) | Ag85C | Fluorescence-based | EC50 values for CyC7β, CyC8β, and CyC17 | - | [17] |
| Selamectin | Ag85 Complex | Computational Docking | Binding Affinity: -11.42 kcal/mol | - | [18] |
| Imatinib | Ag85 Complex | Computational Docking | Binding Affinity: -10.70 kcal/mol | - | [18] |
| Eltrombopag | Ag85 Complex | Computational Docking | Binding Affinity: -11.14 kcal/mol | - | [18] |
In Vivo Models for Testing Ag85 Inhibitors
In vivo models are essential for evaluating the pharmacokinetic properties, efficacy, and potential toxicity of drug candidates in a whole-organism context.
Mouse Model of Tuberculosis
Mice are a commonly used model for tuberculosis research due to their susceptibility to Mtb infection and the availability of various genetic strains.[19][20]
Protocol:
-
Animal Strain: BALB/c or C57BL/6 mice are frequently used.
-
Infection:
-
Treatment: Begin treatment with the test inhibitor at a specified time point post-infection (e.g., 24 days for chronic infection models).[21] Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Assessment:
-
Bacterial Load: At various time points during and after treatment, sacrifice cohorts of mice and determine the bacterial load (CFU) in the lungs and spleen.[21][22]
-
Survival Studies: Monitor the survival of infected and treated mice over a longer period.
-
Histopathology: Examine lung tissue for granuloma formation and inflammation.
-
Guinea Pig Model of Tuberculosis
Guinea pigs are highly susceptible to Mtb and develop a disease pathology, including caseous necrotic granulomas, that closely resembles human tuberculosis, making them a valuable model for drug efficacy testing.[23][24][25]
Protocol:
-
Animal Strain: Outbred Dunkin-Hartley guinea pigs are commonly used.[24]
-
Infection: Infect guinea pigs with a low dose of Mtb via the aerosol route.[25]
-
Treatment: Initiate treatment with the test inhibitor at a predetermined time post-infection.
-
Efficacy Assessment:
-
Bacterial Burden: Determine the CFU counts in the lungs, spleen, and lymph nodes.
-
Pathology: Perform gross pathological examination and histopathology of the lungs to assess the extent of granulomatous inflammation and necrosis.
-
Survival: Monitor long-term survival as an endpoint.
-
Visualizing Experimental Workflows and Pathways
Ag85 Mycolyltransferase Activity and Inhibition
References
- 1. The M. tuberculosis antigen 85 complex and mycolyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antigen 85 complex as a powerful Mycobacterium tuberculosis immunogene: Biology, immune-pathogenicity, applications in diagnosis, and vaccine design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are Mycobacterial antigen complex 85 modulators and how do they work? [synapse.patsnap.com]
- 4. Antigen 85C inhibition restricts Mycobacterium tuberculosis growth through disruption of cord factor biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antigen 85C Inhibition Restricts Mycobacterium tuberculosis Growth through Disruption of Cord Factor Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathophysiology of Antigen 85 in Patients with Active Tuberculosis: Antigen 85 Circulates as Complexes with Fibronectin and Immunoglobulin G - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of inhibition of Mycobacterium tuberculosis antigen 85 by ebselen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eubopen.org [eubopen.org]
- 10. Thermal Shift Assay for Exploring Interactions Between Fatty Acid-Binding Protein and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. A Macrophage Infection Model to Predict Drug Efficacy Against Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Macrophage Infection Model to Predict Drug Efficacy Against Mycobacterium Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Growing and handling of Mycobacterium tuberculosis for macrophage infection assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. c-Myc Inhibits Macrophage Antimycobacterial Response in Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclipostins and cyclophostin analogs inhibit the antigen 85C from Mycobacterium tuberculosis both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Computational drug repurposing for tuberculosis by inhibiting Ag85 complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Drug testing in mouse models of tuberculosis and nontuberculous mycobacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. openread.academy [openread.academy]
- 21. journals.asm.org [journals.asm.org]
- 22. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Guinea Pig Model of Mycobacterium tuberculosis Dormant Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Animal Models of Tuberculosis: Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Guinea Pig as a Model of Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ag85C Inhibition Assay using Resorufin Butyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Antigen 85 (Ag85) complex, comprising three homologous proteins Ag85A, Ag85B, and Ag85C, plays a pivotal role in the biosynthesis of the mycobacterial cell wall, making it an attractive target for novel anti-tuberculosis drugs.[1][2][3] These enzymes are mycolyltransferases that catalyze the transfer of mycolic acids to trehalose to form trehalose monomycolate (TMM) and trehalose dimycolate (TDM, cord factor), as well as to arabinogalactan.[4][5][6] Inhibition of the Ag85 complex disrupts the integrity of the mycobacterial cell envelope, hindering bacterial growth.[7][8] This document provides a detailed protocol for an in vitro inhibition assay of Ag85C using resorufin butyrate as a fluorogenic substrate. This assay offers a sensitive and high-throughput compatible method for screening and characterizing potential Ag85C inhibitors.[1][9]
Principle of the Assay
The assay is based on the transesterification activity of the Ag85C enzyme.[1] In this fluorometric assay, resorufin butyrate, a non-fluorescent molecule, serves as the acyl donor, and trehalose acts as the acyl acceptor.[1][9] Ag85C catalyzes the transfer of the butyryl group from resorufin butyrate to trehalose. This enzymatic reaction releases the highly fluorescent molecule resorufin.[1][10] The increase in fluorescence intensity is directly proportional to the enzymatic activity of Ag85C.[2] Potential inhibitors of Ag85C will decrease the rate of resorufin formation, leading to a reduced fluorescence signal. The fluorescence is typically measured at an excitation wavelength of approximately 500-570 nm and an emission wavelength of 580-593 nm.[1][9][11][12]
Data Presentation
The inhibitory activity of compounds is typically quantified by determining the half-maximal inhibitory concentration (IC50). This is achieved by measuring the Ag85C activity over a range of inhibitor concentrations and fitting the data to a dose-response curve. The results can be summarized in a table for clear comparison of inhibitor potencies.
| Compound | Type of Inhibition | IC50 / Ki | Reference |
| Ebselen | Covalent | 63 nM (Ki) | [1][2] |
| I3-AG85 | Non-covalent | MIC of 50-100 µM against M. tuberculosis | [7][8] |
| 6-azido-6-deoxytrehalose | Substrate analog | 60% inhibition at unspecified concentration | [7][13] |
| Phosphonate inhibitors | Not specified | MIC range of 188 to 319 µg/ml against M. avium | [7] |
Experimental Protocols
Materials and Reagents
-
Recombinant Mycobacterium tuberculosis Ag85C protein
-
Resorufin butyrate
-
Trehalose
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
Test compounds (potential inhibitors)
-
Positive control inhibitor (e.g., Ebselen)
-
96-well or 384-well black, flat-bottom assay plates
-
Fluorescence plate reader with appropriate filters
Preparation of Solutions
-
Assay Buffer: Prepare a 50 mM sodium phosphate buffer and adjust the pH to 7.5.[1][9]
-
Ag85C Enzyme Stock Solution: Reconstitute or dilute the purified Ag85C enzyme in the assay buffer to a desired stock concentration. The final concentration in the assay is typically around 500 nM.[9][14]
-
Trehalose Stock Solution: Dissolve trehalose in the assay buffer to create a stock solution. The final concentration in the assay is typically 4 mM.[9][14]
-
Resorufin Butyrate Stock Solution: Dissolve resorufin butyrate in DMSO to create a 10 mM stock solution.[9] This stock should be protected from light and stored at -20°C.
-
Test Compound Stock Solutions: Dissolve test compounds and the positive control inhibitor in 100% DMSO to create stock solutions of appropriate concentrations (e.g., 10 mM).
Assay Procedure
The following protocol is for a single well in a 96-well plate format. Adjust volumes as necessary for other plate formats. The final reaction volume is 100 µL.
-
Compound Addition: To each well, add 1 µL of the test compound dilution in DMSO or DMSO alone for the control wells (final DMSO concentration should be 1%).
-
Enzyme and Acceptor Addition: Add 50 µL of a solution containing Ag85C enzyme and trehalose in assay buffer to each well. This solution should be prepared to achieve a final concentration of 500 nM Ag85C and 4 mM trehalose in the 100 µL final volume.
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the test compounds to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 49 µL of a solution of resorufin butyrate in assay buffer. This solution should be prepared to achieve a final concentration of 100 µM resorufin butyrate in the 100 µL final volume.[9][14]
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over a period of 20-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of ~500 nm and an emission wavelength of ~593 nm.[1][9]
Controls
-
Positive Control: Wells containing Ag85C, trehalose, resorufin butyrate, and a known inhibitor (e.g., Ebselen).
-
Negative Control (No Inhibition): Wells containing Ag85C, trehalose, resorufin butyrate, and DMSO (vehicle).
-
No Enzyme Control: Wells containing trehalose, resorufin butyrate, and assay buffer (no Ag85C) to determine background fluorescence.
-
No Substrate Control: Wells containing Ag85C, trehalose, and assay buffer (no resorufin butyrate) to check for intrinsic fluorescence of the enzyme or compounds.
Data Analysis
-
Calculate Initial Reaction Velocities (V₀): For each well, determine the initial rate of the reaction by plotting fluorescence intensity against time and calculating the slope of the linear portion of the curve.
-
Normalize Data: Express the initial velocities of the wells containing test compounds as a percentage of the activity of the negative control (no inhibition).
-
Generate IC50 Curves: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data using a suitable nonlinear regression model (e.g., four-parameter logistic equation) to determine the IC50 value for each test compound.
Visualizations
Caption: Enzymatic reaction and inhibition of Ag85C.
Caption: Experimental workflow for the Ag85C inhibition assay.
References
- 1. Mechanism of inhibition of Mycobacterium tuberculosis antigen 85 by ebselen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of inhibition of Mycobacterium tuberculosis antigen 85 by ebselen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Three Mycobacterium tuberculosis Antigen 85 Isoforms Have Unique Substrates and Activities Determined by Non-active Site Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mycobacterium tuberculosis Ag85C Polyclonal Antibody (PA5-117631) [thermofisher.com]
- 7. Antigen 85C Inhibition Restricts Mycobacterium tuberculosis Growth through Disruption of Cord Factor Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inactivation of the Mycobacterium tuberculosis Antigen 85 Complex by Covalent, Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Exploring Covalent Allosteric Inhibition of Antigen 85C from Mycobacterium tuberculosis by Ebselen Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application of Mass Spectrometry to Elucidate Antigen 85 Inhibitor Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Antigen 85 (Ag85) complex, comprising three protein isoforms (Ag85A, Ag85B, and Ag85C), is crucial for the biosynthesis of the mycobacterial cell wall, making it a prime target for novel anti-tuberculosis therapeutics.[1][2] These enzymes catalyze the transfer of mycolic acids to trehalose, forming trehalose monomycolate (TMM) and trehalose dimycolate (TDM), essential components for the integrity and virulence of Mycobacterium tuberculosis.[3] Mass spectrometry (MS) has emerged as a powerful and versatile tool for studying the interaction of small molecule inhibitors with the Ag85 complex.[3] This application note details the use of various MS techniques to characterize Ag85 inhibitor binding, providing both qualitative and quantitative insights crucial for drug discovery and development.
Key Mass Spectrometry Approaches for Ag85 Inhibitor Studies
Mass spectrometry offers a suite of techniques to probe the binding of inhibitors to the Ag85 complex. The primary methods include:
-
Native Electrospray Ionization Mass Spectrometry (Native ESI-MS): This technique allows for the study of non-covalent protein-ligand complexes in their near-native state. It provides information on binding stoichiometry and can be used to determine dissociation constants (Kd).
-
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): HDX-MS monitors the exchange of backbone amide hydrogens with deuterium in the solvent.[4] Inhibitor binding can alter the protein's conformation, leading to changes in the exchange rates in specific regions, thereby mapping the binding site and allosteric effects.[4]
-
Electrospray Ionization Mass Spectrometry (ESI-MS) Based Enzyme Assays: ESI-MS can be employed to directly monitor the enzymatic activity of Ag85 by quantifying the substrates and products over time.[3] This allows for the determination of inhibitor potency (e.g., IC50) and the elucidation of the mechanism of inhibition.[3]
-
Covalent Inhibitor Characterization: For inhibitors that form covalent bonds with Ag85, mass spectrometry can precisely identify the modified amino acid residue and quantify the extent of adduct formation.
Data Presentation: Quantitative Analysis of Ag85 Inhibitor Interactions
The following tables summarize quantitative data obtained from various studies on Ag85, including enzymatic kinetics and inhibitor binding affinities.
Table 1: Kinetic Parameters of Ag85 Isoforms
| Ag85 Isoform | Substrate | KM (app) (μM) | kcat (app) (s-1) | kcat/KM (M-1s-1) | Reference |
| Ag85A | Trehalose | 175 | 0.014 | 82 | [3] |
| Ag85B | Trehalose | 112 | 0.003 | 30 | [3] |
| Ag85C | Trehalose | 62 | 0.182 | 2952 | [3] |
Table 2: Computationally Determined Binding Affinities of Potential Ag85 Inhibitors
| Ag85 Isoform | Compound | Binding Affinity (kcal/mol) | Reference |
| Ag85A | Selamectin | -11.42 | [5] |
| Ag85A | Imatinib | -10.70 | [5] |
| Ag85A | Eltrombopag | -10.44 | [5] |
| Ag85A | Pranlukast | -10.93 | [5] |
| Ag85C | Eltrombopag | -11.14 | [5] |
| Ag85C | Imatinib | -10.56 | [5] |
Table 3: Binding Affinity of Ag85 Isoforms to Fibronectin
| Ag85 Isoform | KD (nM) | Reference |
| Ag85A | 68.4 ± 4.6 | [6] |
| Ag85B | 36.7 ± 5.4 | [6] |
| Ag85C | 33.6 ± 4.2 | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Ag85 enzymatic pathway and the general experimental workflows for the mass spectrometry techniques described.
Caption: The Ag85 mycolyltransferase pathway and point of inhibition.
Caption: Workflow for Native ESI-MS analysis of Ag85-inhibitor complexes.
Caption: Workflow for HDX-MS analysis of Ag85 conformational changes upon inhibitor binding.
Experimental Protocols
Protocol 1: Native ESI-MS for Non-Covalent Ag85-Inhibitor Complex Analysis
Objective: To determine the stoichiometry and dissociation constant (Kd) of a non-covalently bound inhibitor to Ag85.
Materials:
-
Purified Ag85 protein (isoform of interest)
-
Inhibitor stock solution
-
Volatile buffer: 150 mM Ammonium Acetate, pH 7.4
-
Micro Bio-Spin 6 chromatography columns (or similar for buffer exchange)
-
Nano-electrospray ionization mass spectrometer
Methodology:
-
Buffer Exchange:
-
Equilibrate a Micro Bio-Spin 6 column with 150 mM ammonium acetate buffer by washing it three times.
-
Apply the purified Ag85 protein sample to the column and centrifuge to exchange the buffer.
-
Determine the protein concentration after buffer exchange.
-
-
Sample Preparation:
-
Prepare a series of samples containing a fixed concentration of Ag85 (e.g., 5 µM) and varying concentrations of the inhibitor (e.g., from 0 to 50 µM).
-
Incubate the samples at room temperature for 30 minutes to allow the binding to reach equilibrium.
-
-
Native ESI-MS Analysis:
-
Introduce the samples into the mass spectrometer using a nano-ESI source.
-
Optimize instrument parameters for the transmission of non-covalent complexes (e.g., increase source and collision cell pressures, use gentle desolvation conditions).
-
Acquire mass spectra over an appropriate m/z range to detect both the free Ag85 and the Ag85-inhibitor complex.
-
-
Data Analysis:
-
Deconvolute the mass spectra to determine the masses of the observed species.
-
Calculate the relative abundance of the free Ag85 and the bound complex from the peak intensities.
-
Determine the dissociation constant (Kd) by fitting the fraction of bound protein as a function of inhibitor concentration to a suitable binding model.
-
Protocol 2: HDX-MS for Mapping Ag85-Inhibitor Binding Sites
Objective: To identify the regions of Ag85 involved in inhibitor binding and to detect any allosteric conformational changes.
Materials:
-
Purified Ag85 protein
-
Inhibitor stock solution
-
Labeling buffer: 20 mM Tris-HCl, 75 mM NaCl in D2O, pD 7.4
-
Quench buffer: 4 M Guanidine-HCl, 0.5 M TCEP, 100 mM Citric Acid, pH 2.3[7]
-
Immobilized pepsin column
-
UPLC-MS system
Methodology:
-
Sample Preparation:
-
Prepare two sets of samples: Apo-Ag85 and Ag85-inhibitor complex (with a saturating concentration of the inhibitor).
-
-
Deuterium Labeling:
-
Initiate the exchange reaction by diluting the apo-Ag85 and the Ag85-inhibitor complex samples into the D2O labeling buffer at a 1:10 ratio.[7]
-
Incubate the reactions for various time points (e.g., 10s, 1min, 10min, 60min) at a controlled temperature (e.g., 4°C).
-
-
Quenching and Digestion:
-
At each time point, quench the exchange reaction by adding an equal volume of ice-cold quench buffer.[7]
-
Immediately inject the quenched sample into the UPLC system, where it flows through an immobilized pepsin column for online digestion at a low temperature (e.g., 0.5°C).
-
-
LC-MS Analysis:
-
Separate the resulting peptides on a C18 column with a fast gradient.
-
Analyze the eluting peptides using a high-resolution mass spectrometer.
-
Perform MS/MS on a non-deuterated sample to identify the peptide sequences.
-
-
Data Analysis:
-
Use specialized software to determine the centroid mass of the isotopic distribution for each peptide at each time point.
-
Calculate the level of deuterium uptake for each peptide in both the apo and inhibitor-bound states.
-
Generate differential deuterium uptake plots to identify regions with significant protection (indicating binding) or deprotection (indicating conformational changes) upon inhibitor binding.
-
Protocol 3: ESI-MS Based Enzyme Assay for Ag85 Inhibition
Objective: To determine the inhibitory potency (e.g., IC50) of a compound against Ag85 enzymatic activity.
Materials:
-
Purified Ag85c enzyme
-
Substrates: Trehalose and 6,6'-di-hexanoyltrehalose (TDH)
-
Inhibitor stock solution
-
Reaction buffer: 1 mM TEA buffer, pH 7.2
-
Quench solution (e.g., acetonitrile with an internal standard)
-
LC-MS system
Methodology:
-
Enzymatic Reaction:
-
Time-Course Analysis:
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to the quench solution.
-
-
LC-MS Analysis:
-
Separate the substrates and products (e.g., 6-hexanoyltrehalose, TMH) using reverse-phase liquid chromatography.
-
Quantify the amount of product formed at each time point by monitoring the total ion counts (TICs) of the corresponding ions in the mass spectrometer.[3]
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
Mass spectrometry provides a powerful, label-free approach to comprehensively study the binding of inhibitors to the Antigen 85 complex. From determining binding affinities and stoichiometry with native MS to mapping interaction sites and allosteric effects with HDX-MS, and quantifying inhibitory potency with MS-based enzyme assays, these techniques are indispensable tools in the discovery and development of novel therapeutics against tuberculosis. The detailed protocols and workflows presented here serve as a guide for researchers to effectively apply these methods in their drug discovery programs targeting Ag85.
References
- 1. Inactivation of the Mycobacterium tuberculosis antigen 85 complex by covalent, allosteric inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Precise ESI-MS Assay of M. tuberculosis Cell Wall Antigen-85 Enzymes Permits Substrate Profiling and Design of a Mechanism-based Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Computational drug repurposing for tuberculosis by inhibiting Ag85 complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Mycobacteria Antigen 85 Complex Binding Motif on Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
Visualizing the Elusive: Techniques for Localizing Antigen 85 in Mycobacteria
Application Notes & Protocols for Researchers
The Antigen 85 (Ag85) complex, a family of essential mycolyltransferases (Ag85A, Ag85B, and Ag85C), plays a pivotal role in the biosynthesis of the unique mycobacterial cell wall and is a major secreted protein of Mycobacterium tuberculosis.[1][2] Its localization is of significant interest to researchers developing new drugs and vaccines against tuberculosis. Understanding where Ag85 is located—be it on the cell surface, in the cytoplasm, or secreted into the host cell environment—provides critical insights into its function in mycobacterial physiology and pathogenesis.[2][3][4] This document provides detailed application notes and protocols for several key techniques used to visualize Ag85 localization.
Immunofluorescence Microscopy
Immunofluorescence (IF) is a classic and powerful technique to localize proteins in situ using specific antibodies. This method is particularly valuable as it does not require genetic modification of the mycobacteria.
Application Notes:
An adapted immunofluorescence staining method based on agarose embedding and thin sectioning has proven effective for localizing antigens in mycobacteria, including M. tuberculosis and M. ulcerans. This technique is especially useful for slow-growing mycobacterial species where genetic manipulation for fluorescent protein tagging can be challenging. Monoclonal antibodies specific to components of the Ag85 complex are commercially available and can be used for this purpose.[5] Co-localization studies can also be performed using this method to determine the spatial relationship of Ag85 with other cellular components.
Experimental Workflow: Immunofluorescence of Ag85
Caption: Workflow for immunofluorescence localization of Ag85.
Detailed Protocol: Agarose Embedding-Based Immunofluorescence
This protocol is adapted from a method for staining mycobacterial antigens.
-
Bacterial Culture: Grow mycobacteria (e.g., M. tuberculosis H37Rv) in a suitable medium like BacT® to mid-log phase (OD600 of ~0.8).
-
Fixation: Harvest the bacteria and fix them, for example, with 4% paraformaldehyde (PFA) for at least 2 hours.
-
Agarose Embedding: Resuspend the fixed bacterial pellet in sterile PBS and mix with an equal volume of molten 2% low-melting-point agarose. Allow the mixture to solidify.
-
Dehydration and Sectioning: Dehydrate the agarose block through a graded series of ethanol and embed in paraffin. Cut thin sections (3-5 µm) using a microtome.
-
Antigen Retrieval & Permeabilization: Deparaffinize the sections and rehydrate them. Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval). Permeabilize the cells with a detergent like Triton X-100.
-
Blocking: Block non-specific antibody binding by incubating the sections in a blocking buffer (e.g., PBS with 5% Bovine Serum Albumin) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for the Ag85 complex (e.g., monoclonal anti-Mycobacterium tuberculosis Ag85 Complex, Clone CS-90) diluted in blocking buffer, typically overnight at 4°C.[5]
-
Secondary Antibody Incubation: After washing thoroughly with PBS, incubate the sections with a fluorochrome-conjugated secondary antibody (e.g., FITC- or Alexa Fluor-conjugated goat anti-mouse IgG) for 1-2 hours at room temperature in the dark.
-
Mounting and Imaging: Wash the sections again, mount with an anti-fade mounting medium, and visualize using a fluorescence or confocal microscope.
Fluorescent Protein Fusions
Genetically encoding a fluorescent protein, such as Green Fluorescent Protein (GFP), and fusing it to Ag85 allows for the visualization of the protein in live mycobacteria.[3]
Application Notes:
This technique is powerful for studying the dynamic localization of proteins.[3][6] However, it can be challenging for slow-growing mycobacteria due to low transformation efficiency. It is crucial to validate that the fluorescent tag does not interfere with the protein's function or localization. GFP-based reporter plasmids have been specifically engineered for use in mycobacteria.[7] This approach can be used to study protein secretion and the topology of membrane proteins.[6][7]
Experimental Workflow: Ag85-GFP Fusion Localization
Caption: Workflow for visualizing Ag85 using a GFP fusion.
Detailed Protocol: Generating and Visualizing Ag85-GFP Fusions
-
Vector Construction: Amplify the gene encoding the Ag85 component of interest (e.g., fbpB for Ag85B) from mycobacterial genomic DNA. Clone this gene in-frame with the GFP gene into a suitable mycobacterial expression vector (e.g., pJB(+) or similar).[7]
-
Transformation: Prepare competent mycobacterial cells (e.g., M. smegmatis or M. tuberculosis) and transform them with the Ag85-GFP fusion plasmid via electroporation.
-
Selection and Culture: Plate the transformed cells on a selective medium (containing the appropriate antibiotic) and incubate until colonies appear.
-
Expression: Inoculate a liquid culture with a positive transformant. If using an inducible promoter (like the hsp60 promoter), add the inducer at the appropriate growth phase.[7]
-
Live-Cell Imaging: Harvest the cells during the desired growth phase. Wash and resuspend them in PBS or an appropriate imaging medium. Mount the cells on a microscope slide or in an imaging chamber and visualize using a fluorescence microscope equipped with the correct filter sets for GFP.
Metabolic Labeling with Fluorescent Probes
This innovative approach leverages the enzymatic activity of the Ag85 complex to incorporate fluorescently tagged substrates into the cell wall.[8][9]
Application Notes:
Metabolic labeling is a powerful tool for visualizing the sites of Ag85 activity in live cells.[8][10] The technique utilizes the promiscuity of the Ag85 mycolyltransferases, which can process analogs of their natural substrate, trehalose monomycolate (TMM).[8][9] By incubating mycobacteria with fluorescent trehalose analogs (e.g., 6-FlTre or FITC-trehalose), researchers can directly visualize the locations of active Ag85 complexes, which are often at the cell poles and septa.[8][10][11] A fluorogenic probe, Quencher-Trehalose-Fluorophore (QTF), has also been developed that only becomes fluorescent after being processed by Ag85, allowing for real-time monitoring of mycolic acid membrane biosynthesis.[10]
Signaling Pathway: Ag85-Mediated Metabolic Labeling
Caption: Ag85 incorporates fluorescent trehalose analogs into the cell wall.
Detailed Protocol: Fluorescent Trehalose Labeling
This protocol is based on methods for labeling mycobacteria with fluorescent trehalose analogs.[8][9]
-
Bacterial Culture: Grow mycobacteria (M. smegmatis or M. tuberculosis) in a standard growth medium to the desired optical density.
-
Labeling: Add the fluorescent trehalose analog (e.g., 100 µM 6-FlTre) to the culture.[8] Incubate the bacteria for a duration equivalent to at least five doubling times to ensure sufficient incorporation.[8]
-
Washing: Harvest the labeled cells by centrifugation. Wash the cells extensively with fresh medium or PBS to remove any unincorporated probe. This step is critical to reduce background fluorescence.
-
Imaging: Resuspend the final cell pellet in PBS. Mount the cells for microscopy and visualize using a fluorescence microscope with appropriate filters for the fluorophore used (e.g., FITC filter set for fluorescein-based probes).
Advanced and Complementary Techniques
Correlative Light-Electron Microscopy (CLEM)
For ultimate resolution, CLEM combines the advantages of fluorescence microscopy (for identifying bacteria expressing a fluorescent marker or labeled with a probe) with the ultrastructural detail of electron microscopy.[12] A bioorthogonal CLEM (B-CLEM) approach has been used to study M. tuberculosis within macrophages by combining fluorescent protein expression, metabolic labeling of the cell wall, and proteome labeling.[12]
Single-Molecule Force Spectroscopy
Using Atomic Force Microscopy (AFM), researchers can probe the mechanical interactions between Ag85 on the bacterial surface and host proteins like fibronectin.[13] These studies have shown that Ag85 proteins are distributed randomly across the mycobacterial cell surface rather than being clustered in specific domains.[13]
Quantitative Data Summary
The following tables summarize quantitative data from the cited literature regarding Ag85 localization and related assays.
Table 1: Subcellular Localization of M. tuberculosis in Macrophages after Drug Treatment (B-CLEM Analysis) [12]
| Treatment | Small Vacuoles (%) | Large Vacuoles (%) | No Detectable Vacuole (%) |
| Isoniazid | 20 | 78 | 3 |
| Rifampicin | 12 | 85 | 3 |
| Heat-killed | < 5 | 95 | < 0.5 |
Table 2: Binding Affinities of M. avium subsp. paratuberculosis Ag85 Proteins to Fibronectin [4]
| Ag85 Component | Dissociation Constant (KD) (nM) |
| Ag85A | 68.4 ± 4.6 |
| Ag85B | 36.7 ± 5.4 |
| Ag85C | 33.6 ± 4.2 |
Table 3: Inhibition of Ag85B Binding to Fibronectin by a Synthetic Peptide [4]
| Inhibitor | Concentration | Reduction in Binding (%) |
| Peptide P17-26 | Not specified | 73.3 |
References
- 1. The M. tuberculosis antigen 85 complex and mycolyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antigen 85 complex as a powerful Mycobacterium tuberculosis immunogene: Biology, immune-pathogenicity, applications in diagnosis, and vaccine design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Green Fluorescent Protein as a protein localization and topological reporter in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Mycobacteria Antigen 85 Complex Binding Motif on Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Aggregated Ag85B Antigen for Its Biophysical Properties, Immunogenicity, and Vaccination Potential in a Murine Model of Tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monitoring promoter activity and protein localization in Mycobacterium spp. using green fluorescent protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Green Fluorescent Protein as a protein localization and topological reporter in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Visualization of mycobacterial membrane dynamics in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mechanical Forces between Mycobacterial Antigen 85 Complex and Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Ag85 Inhibitor Efficacy in Animal Models
Audience: Researchers, scientists, and drug development professionals in the field of tuberculosis therapeutics.
Introduction: Targeting the Mycobacterium tuberculosis Ag85 Complex
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR) strains.[1] This necessitates the development of novel therapeutics acting on new targets. The Antigen 85 (Ag85) complex is a family of three secreted mycolyltransferase proteins—Ag85A, Ag85B, and Ag85C—that are essential for the biosynthesis of the mycobacterial cell wall.[2][3] These enzymes catalyze the final step in the synthesis of trehalose dimycolate (TDM, or cord factor), a key virulence factor, and are involved in linking mycolic acids to the arabinogalactan-peptidoglycan complex.[2][4][5] By disrupting the integrity of the Mtb cell wall, inhibitors targeting the Ag85 complex represent a promising strategy for developing new anti-tubercular agents.[2][5][6]
This document provides detailed protocols and application notes for the preclinical evaluation of Ag85 inhibitors using established animal models of tuberculosis.
The Ag85 Complex: Mechanism of Action and Inhibition
The Ag85 proteins are crucial for the structural integrity and virulence of Mtb.[2][7] They transfer mycolic acids from one molecule of trehalose monomycolate (TMM) to another to form TDM, and also to arabinogalactan to form the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, a core component of the cell wall.[5][6] Inhibition of this process weakens the bacterium, making it more susceptible to host immune responses.[2]
References
- 1. Antigen 85 complex as a powerful Mycobacterium tuberculosis immunogene: Biology, immune-pathogenicity, applications in diagnosis, and vaccine design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are Mycobacterial antigen complex 85 modulators and how do they work? [synapse.patsnap.com]
- 3. The M. tuberculosis antigen 85 complex and mycolyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pathophysiology of Antigen 85 in Patients with Active Tuberculosis: Antigen 85 Circulates as Complexes with Fibronectin and Immunoglobulin G - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antigen 85C Inhibition Restricts Mycobacterium tuberculosis Growth through Disruption of Cord Factor Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of inhibition of Mycobacterium tuberculosis antigen 85 by ebselen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Clinical Trial Design of Novel Anti-Tuberculosis Drugs Targeting Antigen 85 (Ag85)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M.tb), remains a leading cause of infectious disease mortality worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains underscores the urgent need for novel therapeutics with new mechanisms of action.[1] The Antigen 85 (Ag85) complex, a family of mycolyltransferases (Ag85A, Ag85B, and Ag85C), is essential for the biosynthesis of the mycobacterial cell wall, making it a promising target for new anti-TB drugs.[2][3] These enzymes are crucial for the final step in the synthesis of cord factor, a key virulence factor, and the attachment of mycolic acids to the arabinogalactan core.[2] Inhibition of Ag85 has been shown to restrict M.tb growth and disrupt cell wall integrity.[2][4]
These application notes provide a comprehensive framework for the clinical trial design of a novel small molecule inhibitor targeting the Ag85 complex, hereafter referred to as "Ag85i". The protocols and data presentation guidelines are intended to assist researchers, scientists, and drug development professionals in navigating the complex landscape of anti-TB drug development.
Signaling Pathway of Ag85 Inhibition
The Ag85 complex plays a pivotal role in the esterification of mycolic acids to the arabinogalactan-peptidoglycan complex, a critical step in maintaining the integrity of the mycobacterial cell wall. The proposed mechanism of action for a novel Ag85 inhibitor (Ag85i) involves the disruption of this process, leading to bactericidal or bacteriostatic effects.
Caption: Mechanism of action of a novel Ag85 inhibitor.
Clinical Development Plan
The clinical development of Ag85i will follow a phased approach, from initial safety and tolerability assessments in healthy volunteers to efficacy evaluations in TB patients.
Caption: Phased clinical development plan for a novel anti-TB drug.
Phase I Clinical Trial
Objective: To assess the safety, tolerability, and pharmacokinetics (PK) of single and multiple ascending doses of Ag85i in healthy volunteers.[5][6]
Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study.
Patient Population: Healthy adult volunteers with no history of TB disease or latent TB infection (LTBI).
Endpoints:
-
Primary: Incidence and severity of adverse events (AEs) and serious adverse events (SAEs).
-
Secondary: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) of Ag85i and its metabolites.
Data Presentation: Phase I Safety and Pharmacokinetics
| Parameter | Placebo (n=X) | Ag85i SAD Cohort 1 (Dose X mg) (n=Y) | Ag85i SAD Cohort 2 (Dose Y mg) (n=Y) | Ag85i MAD Cohort (Dose Z mg) (n=Y) |
| Adverse Events (AEs) | ||||
| Any AE (%) | ||||
| Drug-related AE (%) | ||||
| Severe AE (%) | ||||
| Pharmacokinetics | ||||
| Cmax (ng/mL) | N/A | |||
| Tmax (hr) | N/A | |||
| AUC0-t (ng*hr/mL) | N/A | |||
| t1/2 (hr) | N/A |
Phase II Clinical Trial
Phase II trials are crucial for establishing the preliminary efficacy and dose-response of Ag85i in patients with drug-susceptible TB.[7] This phase is often divided into two sub-phases:
-
Phase IIa (Early Bactericidal Activity - EBA): A short-term study (typically 7-14 days) to evaluate the early bactericidal activity of Ag85i monotherapy.[8]
-
Phase IIb (Dose-Ranging and Regimen Finding): A longer study (8-12 weeks) to identify the optimal dose of Ag85i in combination with other anti-TB drugs and to evaluate the safety and efficacy of different Ag85i-containing regimens.[9]
Objective:
-
Phase IIa: To determine the early bactericidal activity of different doses of Ag85i.
-
Phase IIb: To select the optimal dose of Ag85i for Phase III trials and to evaluate the efficacy and safety of Ag85i-containing regimens.
Study Design:
-
Phase IIa: Randomized, open-label, dose-ranging study.
-
Phase IIb: Randomized, controlled, multi-arm study comparing different doses of Ag85i in combination with standard-of-care drugs against the standard-of-care regimen alone.
Patient Population: Adults with newly diagnosed, uncomplicated, smear-positive pulmonary TB.
Endpoints:
-
Primary (Phase IIa): Change in log10 CFU of M.tb per mL of sputum over the first 7 or 14 days of treatment.
-
Primary (Phase IIb): Proportion of patients with negative sputum cultures on liquid and solid media at 8 weeks.
-
Secondary: Time to sputum culture conversion, safety and tolerability, and PK parameters.
Data Presentation: Phase II Efficacy and Safety
| Parameter | Standard of Care (n=X) | Ag85i Regimen 1 (Dose X mg) (n=Y) | Ag85i Regimen 2 (Dose Y mg) (n=Y) |
| Efficacy | |||
| Sputum Culture Conversion at 8 weeks (%) | |||
| Mean time to culture conversion (days) | |||
| Mean change in log10 CFU/mL sputum (Day 0-14) | |||
| Safety | |||
| Any Adverse Event (%) | |||
| Drug-related Adverse Event (%) | |||
| Serious Adverse Event (%) |
Phase III Clinical Trial
Objective: To demonstrate the non-inferiority or superiority of a novel Ag85i-containing regimen compared to the standard of care in a large, diverse population of TB patients.[7][9]
Study Design: A randomized, controlled, double-blind, multicenter, non-inferiority trial.
Patient Population: Adults and adolescents with drug-susceptible pulmonary TB. Inclusion of patients with certain co-morbidities (e.g., HIV) is crucial.
Endpoints:
-
Primary: Proportion of patients with a favorable outcome (cure without relapse) at 12 or 18 months after the start of treatment.
-
Secondary: Time to sputum culture conversion, incidence of treatment failure and relapse, overall mortality, and safety and tolerability.
Data Presentation: Phase III Primary and Secondary Endpoints
| Endpoint | Standard of Care Regimen (n=X) | Investigational Ag85i Regimen (n=Y) | Risk Difference (95% CI) |
| Primary Outcome | |||
| Favorable Outcome at 12 months (%) | |||
| Secondary Outcomes | |||
| Treatment Failure (%) | |||
| Relapse (%) | |||
| All-cause Mortality (%) | |||
| Time to Sputum Culture Conversion (median days) |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of Ag85i that inhibits the visible growth of M.tb.
Materials:
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
M.tb H37Rv strain.
-
Ag85i stock solution.
-
96-well microplates.
-
Resazurin solution.
Procedure:
-
Prepare a serial two-fold dilution of Ag85i in 7H9 broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of M.tb H37Rv to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (no drug) and a negative control (no bacteria).
-
Incubate the plates at 37°C for 7-14 days.
-
After incubation, add resazurin solution to each well and incubate for a further 24 hours.
-
The MIC is defined as the lowest drug concentration at which no color change from blue to pink is observed.
Protocol 2: Sputum Culture Conversion
Objective: To determine the time to a stable negative sputum culture, a key indicator of treatment efficacy.
Materials:
-
Sputum samples collected from patients at specified time points (e.g., baseline, weeks 2, 4, 8, 12, etc.).
-
N-acetyl-L-cysteine (NALC)-NaOH decontamination solution.
-
Phosphate buffer.
-
Lowenstein-Jensen (LJ) solid media.
-
Mycobacteria Growth Indicator Tube (MGIT) liquid culture system.
Procedure:
-
Collect sputum samples in sterile containers.
-
Decontaminate and concentrate the sputum samples using the NALC-NaOH method.
-
Inoculate the processed sputum onto both LJ slants and into MGIT tubes.
-
Incubate the cultures at 37°C.
-
Monitor LJ slants weekly for up to 8 weeks for the appearance of colonies.
-
Monitor MGIT tubes daily for fluorescence, indicating bacterial growth.
-
Sputum culture conversion is defined as two consecutive negative cultures taken at least 7 days apart.
Protocol 3: Early Bactericidal Activity (EBA) Assay
Objective: To quantify the early bactericidal effect of Ag85i on M.tb in patients.
Materials:
-
Serial sputum samples collected over the first 14 days of treatment.
-
NALC-NaOH decontamination solution.
-
Phosphate buffer.
-
Middlebrook 7H10 or 7H11 agar plates.
Procedure:
-
Collect sputum samples at baseline and at specified intervals (e.g., daily for the first 7 days, then on days 10 and 14).
-
Process the sputum samples as described in the Sputum Culture Conversion protocol.
-
Prepare serial dilutions of the processed sputum and plate onto 7H10 or 7H11 agar.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colony-forming units (CFU) on each plate.
-
Calculate the CFU per mL of sputum for each time point.
-
The EBA is determined by the rate of decline in log10 CFU/mL over the initial treatment period.
Go/No-Go Decision Logic in Drug Development
The progression of a drug candidate through the clinical trial phases is governed by a series of go/no-go decisions based on accumulating data.
Caption: Go/No-Go decision points in clinical development.
Conclusion
The development of novel anti-tuberculosis drugs targeting Ag85 holds significant promise for improving treatment outcomes, particularly for drug-resistant TB. A well-designed clinical trial program, as outlined in these application notes, is essential for rigorously evaluating the safety and efficacy of these new agents. By adhering to standardized protocols and employing clear, quantitative data presentation, researchers can streamline the drug development process and accelerate the delivery of new, life-saving treatments to patients in need.
References
- 1. Novel candidates in the clinical development pipeline for TB drug development and their synthetic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Mechanism of inhibition of Mycobacterium tuberculosis antigen 85 by ebselen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. quanticate.com [quanticate.com]
- 6. A Comprehensive Guide to Phase 1 Clinical Trials [careers.iconplc.com]
- 7. researchgate.net [researchgate.net]
- 8. Tuberculosis Biomarker and Surrogate Endpoint Research Roadmap - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparison of clinical development pathways to advance tuberculosis regimen development - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purifying Active Ag85 Enzymes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of active Mycobacterium tuberculosis Antigen 85 (Ag85) enzymes.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying active Ag85 enzymes?
The primary challenges in purifying active Ag85 enzymes (Ag85A, Ag85B, and Ag85C) stem from their inherent biophysical properties. As cell wall-associated proteins, they possess a hydrophobic nature, which often leads to the formation of insoluble inclusion bodies when expressed recombinantly, particularly in E. coli.[1] Key issues include:
-
Low yield of soluble protein: Overexpression often results in the majority of the protein being sequestered in insoluble aggregates.
-
Protein aggregation: The hydrophobic surfaces of Ag85 proteins can lead to aggregation during refolding, purification, and storage.
-
Maintaining enzymatic activity: The mycolyltransferase activity of Ag85 enzymes is dependent on their correct three-dimensional structure, which can be compromised during harsh purification steps.
-
Separation of isoforms: The high degree of sequence homology among Ag85A, Ag85B, and Ag85C makes their separation challenging.
Q2: Which expression system is best for producing soluble Ag85 enzymes?
While E. coli is a common host for recombinant protein production due to its rapid growth and ease of manipulation, it often leads to the formation of inclusion bodies for Ag85 proteins.[2] An alternative is to use Mycobacterium smegmatis, a non-pathogenic, fast-growing mycobacterial species. This system can sometimes improve the solubility of mycobacterial proteins like Ag85 by providing a more native folding environment. However, E. coli remains a viable option if coupled with a robust inclusion body solubilization and refolding strategy.
Q3: How can I improve the yield of soluble Ag85 protein during expression?
To increase the proportion of soluble Ag85 protein during expression in E. coli, consider the following strategies:
-
Lower induction temperature: Reducing the culture temperature to 18-25°C after induction can slow down the rate of protein synthesis, allowing more time for proper folding.[3]
-
Reduce inducer concentration: Using a lower concentration of the inducing agent (e.g., IPTG) can decrease the expression rate and potentially reduce the formation of inclusion bodies.
-
Use a different E. coli strain: Strains engineered to enhance the solubility of difficult proteins, such as Rosetta(DE3) or C41(DE3), may improve yields.[3]
-
Co-expression with chaperones: Co-expressing molecular chaperones can assist in the proper folding of the target protein.
Troubleshooting Guide
Problem 1: Low or no yield of purified Ag85 protein.
Possible Cause 1: Inefficient cell lysis and inclusion body isolation.
-
Solution: Ensure complete cell lysis by using a combination of lysozyme treatment and sonication or a French press. Optimize sonication parameters (pulse duration, intensity, and cooling periods) to maximize cell disruption without excessive heating, which can denature the protein. After lysis, pellet the inclusion bodies by high-speed centrifugation (e.g., 15,000 x g for 20 minutes).[4]
Possible Cause 2: Poor binding to affinity chromatography resin (e.g., Ni-NTA).
-
Solution (Denaturing Conditions): If purifying from inclusion bodies, ensure the His-tag is accessible. The use of strong denaturants like 6 M guanidine-HCl or 8 M urea in the binding buffer will completely unfold the protein, exposing the tag for efficient binding.[5][6]
-
Solution (Native Conditions): If your protein is soluble but does not bind, the His-tag may be buried within the folded protein. Consider re-cloning to move the tag to the other terminus or performing the purification under denaturing conditions.
Possible Cause 3: Protein loss during wash steps.
-
Solution: If the protein is eluting during the wash steps, your wash buffer may be too stringent. For His-tagged proteins, this could be due to an excessively high concentration of imidazole. Perform a gradient of the competing agent (e.g., imidazole) to determine the optimal concentration that removes non-specific binders without eluting the target protein.[7]
Problem 2: Purified Ag85 protein precipitates after dialysis or buffer exchange.
Possible Cause 1: Rapid removal of denaturant.
-
Solution: When refolding Ag85 from a denatured state, the removal of urea or guanidine-HCl must be gradual to prevent aggregation. Step-wise dialysis against decreasing concentrations of the denaturant is a common method.[8] For example, dialyze against buffers containing 4 M, 2 M, 1 M, and finally 0 M urea.
Possible Cause 2: Suboptimal buffer conditions for folded protein.
-
Solution: The final buffer composition is critical for maintaining Ag85 solubility. Key factors to optimize include:
-
pH: Proteins are often least soluble at their isoelectric point (pI). Ensure the buffer pH is at least one unit above or below the pI of the specific Ag85 isoform.
-
Ionic Strength: Low salt concentrations can sometimes lead to aggregation. Including 100-500 mM NaCl can help maintain solubility.
-
Additives: The inclusion of stabilizing agents such as 5-10% glycerol, or low concentrations of non-ionic detergents (e.g., 0.1% Tween-20) can prevent aggregation.[9]
-
Problem 3: The purified Ag85 enzyme has low or no mycolyltransferase activity.
Possible Cause 1: The protein is misfolded.
-
Solution: Improper refolding is a common cause of inactivity. On-column refolding can be an effective strategy. After binding the denatured protein to the affinity resin, a linear gradient from denaturing buffer (e.g., 6 M urea) to a native buffer is applied, allowing for gradual refolding while the protein is immobilized, which can reduce aggregation.[10]
Possible Cause 2: Incorrect assay conditions.
-
Solution: Ensure that all components of the mycolyltransferase assay are present and at the correct concentrations. The assay typically requires the Ag85 enzyme, a mycolic acid donor (e.g., trehalose monomycolate - TMM), and an acceptor substrate.[11][12] The reaction should be performed at an optimal temperature (e.g., 37°C) and for a sufficient duration.[11]
Quantitative Data Summary
The yield and purity of Ag85 enzymes can vary significantly based on the expression system, purification strategy, and specific isoform. The following table provides representative data from published literature.
| Ag85 Isoform | Expression System | Purification Method | Yield | Purity | Reference |
| Ag85B | E. coli | Inclusion body solubilization, Ni-NTA (denaturing), on-column refolding | 7.5 mg/L of culture | >95% | [1] |
Note: This table is intended as a guide. Actual results will vary depending on specific experimental conditions.
Experimental Protocols & Workflows
Protocol 1: Purification of His-tagged Ag85B from Inclusion Bodies
This protocol outlines the purification of a C-terminally His-tagged Ag85B protein expressed in E. coli.
1. Cell Lysis and Inclusion Body Isolation: a. Resuspend the cell pellet from 1 L of culture in 30 mL of lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme). b. Incubate on ice for 30 minutes. c. Sonicate on ice until the suspension is no longer viscous. d. Centrifuge at 15,000 x g for 20 minutes at 4°C to pellet the inclusion bodies. e. Wash the pellet twice with a wash buffer containing a mild detergent (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 1% Triton X-100) to remove membrane proteins.[4]
2. Solubilization and Affinity Chromatography (Denaturing): a. Solubilize the washed inclusion body pellet in 20 mL of denaturing binding buffer (20 mM Tris-HCl, pH 8.0, 0.5 M NaCl, 5 mM imidazole, 6 M Guanidine-HCl). b. Stir for 1-2 hours at room temperature to ensure complete solubilization. c. Clarify the lysate by centrifugation at 20,000 x g for 30 minutes. d. Equilibrate a Ni-NTA column with denaturing binding buffer. e. Load the clarified lysate onto the column. f. Wash the column with 10 column volumes of denaturing wash buffer (20 mM Tris-HCl, pH 8.0, 0.5 M NaCl, 20 mM imidazole, 6 M urea).
3. On-Column Refolding and Elution: a. Apply a linear gradient over 20 column volumes from the denaturing wash buffer (with 6 M urea) to a native refolding buffer (20 mM Tris-HCl, pH 8.0, 0.5 M NaCl, 20 mM imidazole).[10] b. Wash the column with 5 column volumes of native wash buffer (20 mM Tris-HCl, pH 8.0, 0.5 M NaCl, 40 mM imidazole). c. Elute the refolded protein with native elution buffer (20 mM Tris-HCl, pH 8.0, 0.5 M NaCl, 250-500 mM imidazole).
Protocol 2: Mycolyltransferase Activity Assay (Colorimetric)
This assay measures the mycolyltransferase activity of Ag85 enzymes by quantifying the production of trehalose.[13]
-
Prepare a reaction mixture containing the natural substrate trehalose monomycolate (TMM) in a suitable buffer (e.g., phosphate buffer with a mild detergent).
-
Add the purified Ag85 enzyme to initiate the reaction. The enzyme will catalyze the transfer of a mycolyl group from one TMM molecule to another, producing trehalose dimycolate (TDM) and free trehalose.
-
Incubate the reaction at 37°C.
-
Stop the reaction and degrade the remaining trehalose using trehalase to produce glucose.
-
Quantify the amount of glucose produced using a colorimetric glucose oxidase assay. The amount of glucose is proportional to the mycolyltransferase activity.
Visualizations
Caption: Workflow for purifying active Ag85 from inclusion bodies.
Caption: Role of Ag85 enzymes in mycobacterial cell wall synthesis.
References
- 1. Production and Purification of Mycolyl Transferase B of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Inclusion Bodies Purification Protocol - BiologicsCorp [biologicscorp.com]
- 5. mclab.com [mclab.com]
- 6. Purification of Polyhistidine-Containing Recombinant Proteins with Ni-NTA Purification System | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 8. biotechrep.ir [biotechrep.ir]
- 9. med.upenn.edu [med.upenn.edu]
- 10. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 11. Mechanism of inhibition of Mycobacterium tuberculosis antigen 85 by ebselen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Three Mycobacterium tuberculosis Antigen 85 Isoforms Have Unique Substrates and Activities Determined by Non-active Site Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The mycolyltransferase 85A, a putative drug target of Mycobacterium tuberculosis: development of a novel assay and quantification of glycolipid-status of the mycobacterial cell wall - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Ag85 enzymatic assay conditions for inhibitor screening.
Welcome to the technical support center for the optimization of Antigen 85 (Ag85) enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on experimental design, troubleshooting, and data interpretation for Ag85 inhibitor screening.
Frequently Asked Questions (FAQs)
Q1: What is the Antigen 85 complex and why is it a target for drug development?
The Antigen 85 (Ag85) complex in Mycobacterium tuberculosis consists of three key mycolyltransferase enzymes: Ag85A, Ag85B, and Ag85C.[1][2][3] These enzymes are crucial for the biosynthesis of the mycobacterial cell wall, specifically by catalyzing the transfer of mycolic acids to form essential components like trehalose dimycolate (TDM, or cord factor) and mycolated arabinogalactan.[4][5][6][7] The integrity of this unique cell wall is vital for the bacterium's survival, virulence, and resistance to drugs.[4] Consequently, inhibiting the Ag85 complex is a promising strategy for developing new anti-tubercular therapeutics.[4][8]
Q2: What are the differences between the Ag85 isoforms?
While the three isoforms (Ag85A, Ag85B, Ag85C) are structurally very similar and all possess mycolyltransferase activity, they exhibit differences in their catalytic efficiency and substrate specificity.[3][9] Genetic studies have highlighted that Ag85C is the most active and essential isoform; its loss results in a significant decrease in cell wall mycolate content.[4][10] In some enzymatic assays, Ag85A and Ag85B have been shown to be less active than Ag85C.[9][10] These variations may be controlled by non-conserved amino acids located in secondary sites outside the active site, suggesting they play distinct roles in cell wall synthesis.[9]
Q3: What are the common substrates used in Ag85 enzymatic assays?
The natural substrates for Ag85 are trehalose monomycolate (TMM) and trehalose.[5][6] However, due to the poor solubility of the long-chain mycolic acids, researchers often use synthetic analogs with shorter acyl chains as substrates. A common approach involves using 6,6'-di-hexanoyltrehalose (TDH) as the acyl donor and trehalose as the acyl acceptor, which produces 6-hexanoyltrehalose (TMH).[4] Other assays have been developed using artificial substrates that release a chromophore or fluorophore upon enzymatic activity.[11]
Q4: How do I choose the right assay for high-throughput screening (HTS) of inhibitors?
The choice of assay depends on available equipment, desired throughput, and the need for sensitivity.
-
Mass Spectrometry (MS)-Based Assays: These are highly accurate, label-free methods that monitor the consumption of natural or synthetic substrates (like TDH) and the formation of products (like TMH).[4][10] They are powerful for kinetic analysis and substrate profiling but may have lower throughput.[4]
-
Fluorescence-Based Assays: These assays are generally sensitive and well-suited for HTS. They often rely on synthetic substrates that release a fluorescent molecule upon cleavage. However, they are prone to interference from autofluorescent compounds.[11][12]
-
Colorimetric Assays: These assays produce a colored product that can be measured with a standard plate reader. One novel assay quantifies glucose from the degradation of trehalose, a product of Ag85 activity.[5] They are often robust and cost-effective for HTS.[5]
-
Radiometric Assays: While historically important for demonstrating mycolyltransferase activity, these assays use radiolabeled substrates and are not generally suitable for HTS due to safety and disposal concerns.[13]
Troubleshooting Guide
Assay Performance Issues
Q5: My enzyme activity is very low or absent. What should I check?
-
Reagent Integrity: Ensure all assay components were thawed completely and mixed gently before use.[14] Improperly thawed reagents can lead to heterogeneous solutions.[14] Verify that the enzyme has been stored correctly (typically at -80°C) and has not undergone multiple freeze-thaw cycles, which can diminish its activity.[11]
-
Assay Buffer Conditions: The assay buffer must be at the optimal temperature, typically room temperature, for the reaction to proceed efficiently.[14][15] Using ice-cold buffers can significantly slow down or halt enzyme activity.[14][15] Also, confirm the pH of the buffer is optimal for your specific Ag85 isoform.[11]
-
Protocol Adherence: Carefully review the protocol to ensure no steps were omitted or the order of reagent addition was incorrect.[14]
-
Enzyme Concentration: The enzyme concentration may be too low.[11] If initial tests show low activity, try increasing the enzyme concentration.
Q6: I'm observing high background fluorescence/absorbance. How can I reduce it?
-
Identify the Source: Run control wells to pinpoint the source of the background signal.[12]
-
Buffer Blank: Assay buffer only.
-
Substrate Blank: Buffer + Substrate (to check for auto-hydrolysis).
-
Compound Control: Buffer + Test Compound (to check for autofluorescence or color).[12]
-
-
Autofluorescent Compounds: Test compounds are a common source of background fluorescence.[12] If a compound is identified as autofluorescent, it may need to be excluded or tested in an alternative assay format (e.g., colorimetric or MS-based).
-
Media Components: In cell-based assays, components like fetal bovine serum and phenol red can cause autofluorescence.[16] Consider performing the final measurement in a buffer like PBS.[16]
Q7: My results are inconsistent and show high variability between wells. What is the cause?
-
Pipetting Inaccuracy: Inaccurate pipetting, especially of small volumes, is a major source of variability.[14] To minimize this, use calibrated pipettes, avoid pipetting very small volumes, and prepare a master reaction mix containing common reagents to add to each well.[14]
-
Temperature Gradients: Ensure the microplate and all reagents have equilibrated to the reaction temperature before starting the assay.[11] Avoid placing the plate on surfaces that are hot or cold.[11]
-
Evaporation: Evaporation from wells, particularly the outer wells, can concentrate reagents and alter results.[11] This is especially critical for long incubation times. Use plate sealers to minimize evaporation.[11]
-
Compound Precipitation: Visually inspect the wells for any signs of precipitation. If a test compound is not fully soluble in the assay buffer, it can cause inconsistent results.[11] You may need to adjust the buffer composition or lower the compound concentration.[11]
Inhibitor Screening Issues
Q8: I'm getting a non-linear reaction rate over time. Why is this happening?
-
Substrate Depletion: If the reaction proceeds for too long, the substrate concentration will decrease, leading to a slowdown in the reaction rate. For kinetic studies and inhibitor screening, it is crucial to measure the initial reaction velocity (V₀) where the rate is linear.[11][17]
-
Inner Filter Effect (IFE): In fluorescence assays, high concentrations of assay components (including the product or test compounds) can absorb either the excitation or emitted light, leading to a non-linear and lower-than-expected signal.[12] The simplest way to mitigate this is to dilute the sample.[11][12]
-
Enzyme Saturation: At very high substrate concentrations, the enzyme may become saturated, and the reaction rate will no longer be proportional to the substrate concentration.[11] For inhibitor studies, the substrate concentration should ideally be at or below the Michaelis constant (Kₘ).[11][17]
Q9: How can I identify and exclude false-positive inhibitors from my screening results?
False positives are compounds that appear to be inhibitors but act through non-specific mechanisms. It is critical to perform counter-screens to identify them.
-
Check for Autofluorescence: As mentioned in Q6, a compound that fluoresces at the same wavelength as the assay's product will appear to be an activator or mask inhibition. Prepare wells with only the buffer and the test compound to measure its intrinsic fluorescence.[12]
-
Perform a Quenching Assay: Some compounds can directly quench the fluorescence of the product, making them appear as inhibitors. To test for this, incubate the test compound with the fluorescent product of the enzymatic reaction (in the absence of the enzyme) and measure the fluorescence.[12] A decrease in signal indicates quenching.[12]
-
Assay Interference: Some substances are known to interfere with enzymatic assays, such as EDTA (>0.5 mM), SDS (>0.2%), and Tween-20 (>1%).[14] Ensure your sample preparation avoids these if they are known to affect your assay.[14]
Data Presentation
Table 1: Kinetic Parameters for Ag85 Isoforms Assay conditions involved using 500 μM TDH (trehalose 6,6'-di-hexanoate) as the acyl donor and varying concentrations of trehalose as the acceptor.
| Isoform | Kₘ (Trehalose, µM) | k_cat (s⁻¹) | k_cat/Kₘ (M⁻¹s⁻¹) |
| Ag85A | 175 | 0.014 | 82 |
| Ag85B | 112 | 0.003 | 30 |
| Ag85C | 62 | 0.182 | 2952 |
| (Data sourced from an ESI-MS based assay.[4]) |
Table 2: Recommended Starting Conditions for Ag85 Assays These are general ranges and should be optimized for your specific assay format and enzyme preparation.
| Parameter | Typical Range/Value | Notes |
| Enzyme Concentration | 10 - 500 nM | Highly dependent on the specific activity of the isoform and assay type.[4][11] |
| Substrate Concentration | 1 - 20 µM (Fluorescent) | For inhibitor studies, aim for a concentration at or below the Kₘ.[11][17] |
| 10 - 250 µM (Trehalose) | Used in MS-based assays with a saturating co-substrate.[4] | |
| Buffer pH | 7.2 | A common starting point for Ag85 assays.[4][9] |
| Incubation Temperature | 25 - 37°C | Use the optimal temperature for your specific enzyme.[11] 37°C is common.[4][9] |
| Incubation Time | 30 - 120 minutes | Should be within the linear range of the reaction.[11] |
Experimental Protocols
Protocol 1: General MS-Based Ag85 Activity Assay
This protocol is adapted from established methods for monitoring Ag85 activity using natural substrates.[4][9]
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 20 mM phosphate buffer or 1 mM TEA buffer, pH 7.2).[4][9]
-
Enzyme Stock: Prepare a concentrated stock of purified Ag85 (e.g., Ag85C) in assay buffer. Store in aliquots at -80°C.
-
Substrate Stocks: Prepare concentrated stock solutions of the acyl donor (e.g., 6,6'-di-hexanoyltrehalose, TDH) and the acyl acceptor (e.g., trehalose) in a suitable solvent.
-
-
Assay Procedure:
-
Prepare a master mix containing assay buffer and the acyl donor (e.g., final concentration of 500 µM TDH).
-
Add the acyl acceptor (trehalose) to wells at various concentrations for kinetic analysis or a fixed concentration for inhibitor screening.
-
For inhibitor screening, add test compounds to the appropriate wells. Include vehicle-only (e.g., DMSO) controls.
-
Initiate the reaction by adding the Ag85 enzyme (e.g., final concentration of 10-50 nM Ag85C).
-
Incubate the plate at 37°C for a predetermined time (e.g., 160 minutes) that falls within the linear range of the reaction.
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
-
Data Analysis:
-
Analyze the samples using Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Monitor the total ion counts (TICs) corresponding to the substrates (trehalose, TDH) and the product (6-hexanoyltrehalose, TMH).
-
Quantify the concentrations based on calibration curves.
-
Calculate the reaction velocity (ν) and determine kinetic parameters or percentage inhibition.
-
Protocol 2: General Fluorescence-Based Assay for Inhibitor Screening
This is a generalized workflow. Specific reagents and concentrations must be optimized.[11]
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer optimized for pH and salt concentration for your Ag85 isoform.
-
Enzyme Working Solution: On the day of the experiment, dilute the Ag85 stock to the desired working concentration in cold assay buffer. Keep on ice.
-
Substrate Working Solution: Dilute a fluorescent substrate stock to its final working concentration in the assay buffer. Protect this solution from light.
-
-
Assay Procedure:
-
Dispense a small volume of test compound or control vehicle into the wells of a black, clear-bottom microplate.
-
Add the Ag85 enzyme working solution to all wells. A brief pre-incubation of the enzyme and inhibitor (e.g., 15-30 minutes) may be desired.
-
Initiate the reaction by adding the substrate working solution to all wells.
-
Incubate the plate at the optimal temperature (e.g., 37°C), protected from light.
-
Measure the fluorescence signal at appropriate excitation and emission wavelengths using a plate reader. For kinetic assays, take readings at multiple time points to determine the initial rate.
-
-
Data Analysis:
-
Subtract the background fluorescence from a "no enzyme" control well.
-
Calculate the reaction velocity by determining the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each compound relative to the vehicle control.
-
For promising hits, perform dose-response experiments to determine the IC₅₀ value.
-
Visualizations
Caption: The two-step catalytic cycle of Ag85 mycolyltransferase.
Caption: A typical experimental workflow for enzyme inhibitor screening.
Caption: A logical workflow for troubleshooting high background signals.
References
- 1. Frontiers | Generation of Monoclonal Antibodies against Ag85A Antigen of Mycobacterium tuberculosis and Application in a Competitive ELISA for Serodiagnosis of Bovine Tuberculosis [frontiersin.org]
- 2. Comparative testing of Ag85 isoforms and consensus sequence optimisation for next-gen TB vaccines | The VALIDATE Network [validate-network.org]
- 3. The M. tuberculosis antigen 85 complex and mycolyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Precise ESI-MS Assay of M. tuberculosis Cell Wall Antigen-85 Enzymes Permits Substrate Profiling and Design of a Mechanism-based Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mycolyltransferase 85A, a putative drug target of Mycobacterium tuberculosis: development of a novel assay and quantification of glycolipid-status of the mycobacterial cell wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mycolyltransferase from Mycobacterium tuberculosis in covalent complex with tetrahydrolipstatin provides insights into antigen 85 catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production and Purification of Mycolyl Transferase B of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of potential Mycolyltransferase Ag85C inhibitors of Mycobacterium tuberculosis H37Rv via Virtual High Throughput Screening and Binding free energy studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Three Mycobacterium tuberculosis Antigen 85 Isoforms Have Unique Substrates and Activities Determined by Non-active Site Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Mechanism of inhibition of Mycobacterium tuberculosis antigen 85 by ebselen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. docs.abcam.com [docs.abcam.com]
- 15. m.youtube.com [m.youtube.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Covalent Modification of Antigen 85 (Ag85) by Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on the covalent modification of the Mycobacterium tuberculosis Antigen 85 (Ag85) complex by inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: No or low covalent modification of Ag85 observed.
Q: My mass spectrometry (MS) data does not show the expected mass shift for covalent adduct formation between my inhibitor and Ag85. What are the possible reasons?
A: Several factors could contribute to the lack of observable covalent modification. Consider the following troubleshooting steps:
-
Inhibitor Reactivity and Stability:
-
Warhead Reactivity: Ensure the electrophilic warhead of your inhibitor is sufficiently reactive to form a covalent bond with the target residue on Ag85 (e.g., Cys209 or Ser124).[1][2][3] The reactivity of the warhead is a critical factor in the second step of covalent inhibition.[4]
-
Compound Stability: Verify the stability of your inhibitor under the experimental conditions (buffer, pH, temperature, and incubation time). Degradation of the compound will prevent it from reacting with the target protein.
-
-
Experimental Conditions:
-
Incubation Time: Covalent inhibition is time-dependent.[5] You may need to increase the incubation time to allow for the covalent reaction to proceed to a detectable level. For example, inhibition of Ag85C by p-chloromercuribenzoic acid was more significant after an overnight incubation compared to a 2-hour incubation.[1][6]
-
Inhibitor Concentration: The extent of modification is also concentration-dependent.[5] Try increasing the concentration of your inhibitor.
-
Buffer Components: Certain buffer components, such as reducing agents (e.g., DTT, TCEP), can compete with the target residue for reaction with your inhibitor, especially if it targets a cysteine. Ensure your buffer is free of such interfering substances.
-
-
Protein Integrity and Conformation:
-
Protein Activity: Confirm that your Ag85 protein is properly folded and active. Misfolded protein may not present the target residue in the correct orientation for covalent modification.
-
Target Residue Accessibility: The target residue (e.g., Cys209) must be accessible to the inhibitor.[7] While Cys209 is solvent-accessible, conformational changes in the protein could potentially limit its accessibility.[5]
-
Troubleshooting Workflow: No Covalent Modification
Caption: Troubleshooting logic for absent covalent modification.
Issue 2: Covalent modification is observed, but there is no or low inhibition of Ag85 enzymatic activity.
Q: I have confirmed covalent adduct formation via mass spectrometry, but my enzymatic assay shows minimal inhibition of Ag85. Why is this happening?
A: This scenario suggests that the covalent modification has occurred but has not led to the expected disruption of the enzyme's catalytic machinery. Here are some possible explanations:
-
Modification of a Non-Critical Residue: Your inhibitor may be reacting with a nucleophilic residue on the surface of Ag85 that is not critical for its enzymatic activity. Covalent modification of Cys209, for instance, inhibits Ag85 by inducing a conformational change that disrupts the catalytic triad.[1][2][8] If your inhibitor modifies a different residue, it may not cause this inactivating conformational change.
-
Ineffective Conformational Change: Even if the correct residue (e.g., Cys209) is modified, the resulting conformational change might not be sufficient to fully disrupt the active site's hydrogen-bonded network.[1][8] The structure and properties of the inhibitor itself can influence the extent of this structural rearrangement.[5][7]
-
Assay-Specific Issues:
-
Assay Sensitivity: Your enzymatic assay may not be sensitive enough to detect partial inhibition. Consider using a more sensitive assay format.
-
Substrate Concentration: If you are using a high concentration of the substrate in your enzymatic assay, it might be able to outcompete the effect of a weak or partial inhibitor. Try performing the assay at different substrate concentrations.
-
Signaling Pathway: Allosteric Inhibition of Ag85C by Ebselen
Caption: Mechanism of allosteric inhibition of Ag85C.
Issue 3: High background or non-specific binding of the inhibitor.
Q: My inhibitor appears to be reacting with multiple proteins in my sample, or I am observing high non-specific binding. How can I improve selectivity?
A: Achieving selectivity is a common challenge in the development of covalent inhibitors.[4][9] Here’s how you can address this issue:
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Optimize Inhibitor Reactivity: Highly reactive electrophiles can lead to non-specific binding with off-target proteins, particularly those with accessible nucleophilic residues.[10] Consider synthesizing analogs with attenuated electrophilicity to improve the selectivity for your target.
-
Enhance Non-Covalent Binding Affinity: The initial non-covalent binding event is crucial for the inhibitor's selectivity.[4] Optimizing the non-covalent interactions between your inhibitor and the Ag85 binding pocket can increase the local concentration of the inhibitor near the target residue, favoring specific modification over off-target reactions.
-
Experimental Controls:
-
Competition Experiments: Pre-incubate your protein with a known, non-covalent binder of the target site before adding your covalent inhibitor. A reduction in covalent modification would suggest that the binding is specific to that site.
-
Mutant Controls: Use a mutant version of Ag85 where the target nucleophilic residue is replaced with a non-reactive amino acid (e.g., Cys209Gly).[1] A lack of covalent modification in the mutant would confirm that the reaction is specific to the intended residue.
-
Quantitative Data Summary
The following tables summarize key quantitative data from studies on the covalent inhibition of Ag85.
Table 1: Inhibition of Ag85C by Thiol-Reactive Compounds
| Compound | Incubation Time | Remaining Activity (%) |
| p-chloromercuribenzoic acid | 2 hours | ~60% |
| p-chloromercuribenzoic acid | Overnight | ~30% |
| Data from inhibition of Ag85C by p-chloromercuribenzoic acid.[6] |
Table 2: Kinetic Parameters for Ag85C Inhibition by Ebselen and Derivatives
| Inhibitor | kinact/KI (μM-1 Min-1) |
| Ebselen | 0.3057 ± 0.0140 |
| Adamantyl ebselen | 0.0065 ± 0.0003 |
| Azido ebselen | 0.1845 ± 0.0094 |
| These values indicate that ebselen inhibits Ag85C almost 50-fold faster than adamantyl ebselen.[5] |
Table 3: Covalent Inhibition of Ag85C by Tetrahydrolipstatin (THL)
| Inhibitor | kinact/KI (μM-1 Min-1) |
| Tetrahydrolipstatin (THL) | 7.9 ± 1.0 × 10-3 |
| Rate of covalent inhibition of Ag85C by THL.[11] |
Detailed Experimental Protocols
Protocol 1: Mass Spectrometry Analysis of Ag85-Inhibitor Adducts
This protocol outlines the general steps for confirming covalent modification of Ag85 using intact protein mass spectrometry.
-
Incubation:
-
Incubate purified Ag85 protein with your covalent inhibitor at a desired molar excess (e.g., 10-fold).
-
Include a control sample of Ag85 incubated with the vehicle (e.g., DMSO) only.
-
Incubate at a controlled temperature (e.g., 37°C) for a specified duration (e.g., 2 hours to overnight).
-
-
Sample Cleanup:
-
Remove excess, unbound inhibitor using a desalting column or buffer exchange spin column suitable for your protein's size. This step is crucial to prevent ion suppression in the mass spectrometer.
-
-
Mass Spectrometry Analysis:
-
Analyze the samples using an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.[12]
-
Acquire spectra for both the control and inhibitor-treated samples.
-
-
Data Analysis:
Experimental Workflow: MS Analysis of Covalent Adducts
Caption: Workflow for confirming covalent adducts via MS.
Protocol 2: Fluorescence-Based Enzymatic Assay for Ag85 Activity
This protocol describes a common method to measure the enzymatic activity of Ag85 and assess the level of inhibition.
-
Pre-incubation of Ag85 with Inhibitor:
-
Pre-incubate Ag85 (e.g., 500 nM final concentration) with various concentrations of the covalent inhibitor for a defined period (e.g., 2 hours).[1]
-
Include a control reaction with Ag85 and vehicle only.
-
-
Enzymatic Reaction:
-
Fluorescence Measurement:
-
Monitor the increase in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths for your substrate.
-
The rate of the reaction is determined from the linear phase of the fluorescence curve.
-
-
Data Analysis:
-
Normalize the activity of the inhibitor-treated samples to the activity of the unmodified Ag85 control.[1]
-
Plot the remaining activity as a function of inhibitor concentration to determine parameters like IC50. For time-dependent inhibition, plot the observed rate constant (kobs) against inhibitor concentration to determine kinact/KI.[5]
-
References
- 1. Inactivation of the Mycobacterium tuberculosis Antigen 85 Complex by Covalent, Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Weak spots inhibition in the Mycobacterium tuberculosis antigen 85C target for antitubercular drug design through selective irreversible covalent inhibitor-SER124 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring Covalent Allosteric Inhibition of Antigen 85C from Mycobacterium tuberculosis by Ebselen Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploring covalent allosteric inhibition of antigen 85C from Mycobacterium tuberculosis by ebselen derivatives | ORNL [ornl.gov]
- 8. Inactivation of the Mycobacterium tuberculosis antigen 85 complex by covalent, allosteric inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Mycolyltransferase from Mycobacterium tuberculosis in covalent complex with tetrahydrolipstatin provides insights into antigen 85 catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Improving the Specificity of Small Molecule Inhibitors for the Ag85 Complex
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on small molecule inhibitors for the Mycobacterium tuberculosis Antigen 85 (Ag85) complex.
Frequently Asked Questions (FAQs)
Q1: What is the function of the Ag85 complex and why is it a good drug target?
The Ag85 complex is a family of three essential mycolyltransferases (Ag85A, Ag85B, and Ag85C) secreted by Mycobacterium tuberculosis.[1][2][3] These enzymes are crucial for the biosynthesis of the mycobacterial cell wall, a unique and protective barrier for the bacterium.[2][4] Specifically, they catalyze the transfer of mycolic acids to arabinogalactan to form mycolyl-arabinogalactan-peptidoglycan (mAG) and to trehalose to form trehalose dimycolate (TDM), also known as cord factor.[5][6] TDM is a major virulence factor.[7] By inhibiting the Ag85 complex, the integrity of the cell wall is compromised, making the bacterium more susceptible to the host immune system and other antimicrobial agents.[2][4] Since the Ag85 enzymes are secreted, they are more accessible drug targets, potentially avoiding common resistance mechanisms like drug efflux.[5]
Q2: What are the known classes of small molecule inhibitors for the Ag85 complex?
Several classes of small molecule inhibitors targeting the Ag85 complex have been investigated. These primarily include:
-
Trehalose analogs: These compounds, such as 6-azido-6-deoxytrehalose (ADT), are designed to mimic the natural substrate of the Ag85 enzymes.[8]
-
Covalent inhibitors: Ebselen is a notable example that covalently modifies a conserved cysteine residue (C209) near the active site of Ag85C, leading to an allosteric inhibition of the enzyme.[5][9][10]
-
Thiophene derivatives: A derivative of 2-amino-cyclohepta[b]thiophene-3-carbonitrile, I3-AG85, has shown antimycobacterial activity by inhibiting TDM synthesis.[11]
-
Computational hits: Various computational drug repurposing studies have identified potential inhibitors like selamectin, imatinib, and eltrombopag, although these require further experimental validation.[12]
Q3: How do the three isoforms of the Ag85 complex (Ag85A, Ag85B, and Ag85C) differ, and should I target a specific one?
The three isoforms, Ag85A, Ag85B, and Ag85C, are highly homologous, with virtually identical active sites.[7] This suggests that a single inhibitor could potentially inhibit all three enzymes.[5][7] However, there are differences in their substrate specificity and enzymatic activity, which appear to be determined by regions outside the active site.[6] For instance, Ag85C is the most active isoform in vitro, and its deletion leads to a significant reduction in cell wall-linked mycolates.[6][13] While targeting all three is a viable strategy, understanding the subtle differences could aid in the design of more specific inhibitors. The high level of conservation in the active site suggests that developing an isoform-specific inhibitor would be challenging.
Q4: My inhibitor shows high potency in an in vitro enzymatic assay but poor whole-cell activity. What could be the reason?
This is a common challenge in drug discovery. Several factors could contribute to this discrepancy:
-
Poor cell wall permeability: The unique and complex mycobacterial cell wall is a formidable barrier for many small molecules.[12] Your inhibitor may not be able to reach its target inside the bacterium.
-
Efflux pumps: The inhibitor might be actively transported out of the cell by efflux pumps, a common drug resistance mechanism.
-
Metabolic instability: The compound could be rapidly metabolized and inactivated by the mycobacterium.
-
Off-target effects in a cellular context: The inhibitor might have off-target effects that are not apparent in a purified enzyme assay.
-
Requirement for reductive activation: Some anti-tubercular drugs need to be activated by mycobacterial enzymes. Your compound might lack this property.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background noise in my in vitro enzymatic assay. | 1. Contamination of recombinant Ag85 protein. 2. Substrate instability or precipitation. 3. Non-specific binding of detection reagents. | 1. Repurify the Ag85 protein. Perform SDS-PAGE and Western blot to check for purity. 2. Ensure proper solubilization of the substrate. Consider using detergents like CHAPS.[8] 3. Include appropriate controls (no enzyme, no substrate) to determine the source of the background. |
| Inconsistent IC50 values for my inhibitor. | 1. Inhibitor precipitation at higher concentrations. 2. Instability of the inhibitor in the assay buffer. 3. Variability in enzyme activity between batches. | 1. Check the solubility of your inhibitor in the assay buffer. Use a suitable solvent like DMSO at a low final concentration (e.g., <0.5%). 2. Assess the stability of the inhibitor over the assay time course. 3. Standardize the enzyme concentration and activity for each experiment. |
| My inhibitor appears to be non-specific and inhibits other enzymes. | 1. The inhibitor targets a common structural motif present in other enzymes. 2. The inhibitor is a reactive compound that non-specifically modifies proteins. | 1. Perform counter-screening against a panel of other bacterial and host enzymes, particularly other serine hydrolases. 2. For covalent inhibitors, assess their reactivity with free thiols (e.g., using a DTNB assay) to gauge general reactivity. |
| Difficulty in confirming target engagement in whole cells. | 1. The inhibitor does not reach a high enough intracellular concentration. 2. The downstream metabolic effect is difficult to measure. | 1. Use radiolabeled or fluorescently tagged versions of your inhibitor to track its uptake. 2. Employ metabolic labeling with precursors like [14C]-acetate to monitor the synthesis of TMM and TDM. A successful inhibitor should lead to a decrease in TDM and a potential accumulation of TMM.[11] |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of Selected Ag85 Inhibitors
| Inhibitor | Target(s) | IC50 | Assay Type | Reference |
| Ebselen | Ag85A, Ag85B, Ag85C | ~1 µM | Fluorescence-based (resorufin butyrate) | [5] |
| 6-azido-6-deoxytrehalose (ADT) | Ag85A, Ag85B, Ag85C | Not specified | Enzymatic assay | [8] |
| I3-AG85 | Ag85C | Not specified | N/A | [11] |
| Phenyl-gly-gly-phe-trehalose | Ag85C | 150 µM | MS-based | [14] |
Table 2: Whole-Cell Activity of Selected Ag85 Inhibitors
| Inhibitor | M. tuberculosis Strain | MIC | Reference |
| Ebselen | H37Rv | 20 µg/mL | [6] |
| 6-azido-6-deoxytrehalose (ADT) | M. aurum | 200 µg/mL | [8] |
| I3-AG85 | H37Rv | ~50 µM | [11] |
Experimental Protocols
Protocol 1: In Vitro Radiometric Mycolyltransferase Assay for Ag85 Activity
This assay measures the transfer of a radiolabeled mycolic acid from trehalose monomycolate (TMM) to trehalose to form TDM.
Materials:
-
Purified recombinant Ag85 protein (A, B, or C)
-
[U-14C]-trehalose
-
Unlabeled TMM
-
Test inhibitor
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Quenching solution (e.g., Chloroform:Methanol, 2:1)
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test inhibitor in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, add the assay buffer, the test inhibitor at the desired concentration, and purified Ag85 enzyme. Include a control with no inhibitor.
-
Pre-incubate the mixture for 15-30 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding unlabeled TMM and [U-14C]-trehalose.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the quenching solution.
-
Vortex and centrifuge to separate the phases. The radiolabeled TDM product will be in the organic phase.
-
Transfer the organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Protocol 2: Whole-Cell [14C]-Acetate Labeling to Assess Mycolic Acid Synthesis
This protocol assesses the effect of an inhibitor on the synthesis of mycolic acid-containing lipids in live M. tuberculosis.
Materials:
-
M. tuberculosis culture (e.g., H37Rv)
-
7H9 growth medium
-
Test inhibitor
-
[1-14C]-acetic acid
-
Lipid extraction solvents (e.g., Chloroform:Methanol)
-
TLC plates and developing solvents
-
Phosphorimager or autoradiography film
Procedure:
-
Grow M. tuberculosis to mid-log phase.
-
Aliquot the culture into tubes and add the test inhibitor at various concentrations. Include an untreated control.
-
Incubate the cultures for a specific duration (e.g., 16-24 hours) at 37°C.
-
Add [1-14C]-acetic acid to each culture and incubate for another 8-16 hours to allow for incorporation into lipids.
-
Harvest the cells by centrifugation and wash with PBS.
-
Extract the total lipids from the cell pellet using appropriate organic solvents.
-
Normalize the lipid extracts based on cell density (OD600) or total radioactivity.
-
Spot the normalized lipid extracts onto a TLC plate.
-
Develop the TLC plate using a suitable solvent system to separate TMM and TDM.
-
Dry the plate and visualize the radiolabeled lipids using a phosphorimager or by exposing it to autoradiography film.
-
Quantify the band intensities to determine the relative amounts of TMM and TDM. A decrease in the TDM/TMM ratio indicates inhibition of Ag85 activity.[5]
Visualizations
Caption: Mechanism of mycolyl transfer catalyzed by the Ag85 complex.
Caption: Experimental workflow for identifying and validating Ag85 inhibitors.
References
- 1. What are Mycobacterial antigen complex 85 modulators and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. What are Mycobacterial antigen complex 85 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Mechanism of inhibition of Mycobacterium tuberculosis antigen 85 by ebselen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Three Mycobacterium tuberculosis Antigen 85 Isoforms Have Unique Substrates and Activities Determined by Non-active Site Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mycobacterium tuberculosis antigen 85A and 85C structures confirm binding orientation and conserved substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Inactivation of the Mycobacterium tuberculosis Antigen 85 Complex by Covalent, Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antigen 85C Inhibition Restricts Mycobacterium tuberculosis Growth through Disruption of Cord Factor Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Computational drug repurposing for tuberculosis by inhibiting Ag85 complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Precise ESI-MS Assay of M. tuberculosis Cell Wall Antigen-85 Enzymes Permits Substrate Profiling and Design of a Mechanism-based Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Minimize Off-target Effects of Ag85 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Antigen 85 (Ag85) complex inhibitors. The Ag85 complex, comprising Ag85A, Ag85B, and Ag85C, is essential for the biosynthesis of the mycobacterial cell wall, making it a key target for novel anti-tuberculosis therapeutics.[1][2] However, ensuring the specificity of small molecule inhibitors is crucial to reduce potential toxicity and improve their therapeutic index.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects of small molecule inhibitors?
A1: Off-target effects occur when a drug interacts with proteins other than its intended target. For kinase inhibitors, this can involve binding to multiple kinases due to the conserved ATP-binding site.[3] Other common off-target effects include cytotoxicity, genotoxicity, and interference with various host cell signaling pathways.[4] For instance, the Ag85 inhibitor ebselen is known to be a multi-target compound, affecting processes like inflammation, apoptosis, and oxidative stress by interacting with various thiol-containing proteins.[5][6][7]
Q2: Why is it important to assess the off-target effects of Ag85 inhibitors early in development?
A2: Early assessment of off-target effects is critical to avoid costly failures in later stages of drug development. Identifying and mitigating off-target interactions can reduce the risk of adverse drug reactions and toxicity.[8] A compound with a lower selectivity score, indicating it interacts with a smaller number of off-target proteins, generally has a lower potential for off-target effects.[9]
Q3: How can I determine if my Ag85 inhibitor has off-target effects?
A3: A multi-pronged approach is recommended. This includes:
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In silico prediction: Computational models can predict potential off-target interactions.[1][2]
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In vitro screening: Test your inhibitor against a panel of relevant human enzymes, such as kinases.[10][11][12]
-
Cell-based assays: Evaluate the cytotoxicity of your inhibitor against various human cell lines, such as HepG2 (liver) and A549 (lung).[4][13][14]
Q4: What is a selectivity score and how is it interpreted?
A4: A selectivity score is a metric used to quantify the specificity of an inhibitor. One common method is to divide the number of kinases that are inhibited below a certain threshold (e.g., 3 µM) by the total number of kinases tested.[11] A lower score indicates higher selectivity.[9] It's important to note that the interpretation of selectivity can be complex, and different methods for calculating selectivity exist.[8][10][11][12][15]
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Mammalian Cell Lines
-
Possible Cause: The inhibitor has significant off-target effects on essential host cell proteins.
-
Troubleshooting Steps:
-
Determine the Therapeutic Index (TI): Calculate the ratio of the 50% cytotoxic concentration (CC50) in a mammalian cell line to the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis. A higher TI is desirable.
-
Perform a Kinase Selectivity Profile: Screen the inhibitor against a broad panel of human kinases to identify potential off-target interactions.[10][11][12]
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your inhibitor to identify modifications that reduce cytotoxicity while maintaining on-target potency.
-
Mechanism of Cytotoxicity Assay: Investigate the mode of cell death (e.g., apoptosis vs. necrosis) to understand the cytotoxic mechanism.
-
Issue 2: Inconsistent Results in Cytotoxicity Assays
-
Possible Cause: Variability in experimental conditions.
-
Troubleshooting Steps:
-
Standardize Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. High cell density can lead to high background signals.[16]
-
Optimize Compound Concentration and Incubation Time: Perform dose-response and time-course experiments to determine the optimal conditions for your assay.[17][18]
-
Control for Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level.
-
Gentle Handling: Avoid forceful pipetting, which can damage cells and affect viability measurements.[16]
-
Use Positive and Negative Controls: Include a known cytotoxic compound as a positive control and a vehicle-only control as a negative control.
-
Issue 3: Inhibitor Shows Broad Activity Against Multiple Kinases
-
Possible Cause: The inhibitor targets the highly conserved ATP-binding site of kinases.
-
Troubleshooting Steps:
-
Quantify Selectivity: Calculate a selectivity score (e.g., Gini score or selectivity score) to objectively measure the promiscuity of your inhibitor.[11][12]
-
Structural Biology: If the structure of your inhibitor bound to Ag85 is known, compare it to the structures of kinases to identify features that could be modified to improve selectivity.
-
Develop a More Selective Inhibitor: Use the selectivity data to guide the design of new analogs with improved specificity. Even small structural changes can significantly alter the target profile.[10]
-
Data Presentation
Summarize quantitative data in structured tables to facilitate comparison.
Table 1: On-target vs. Off-target Activity of a Hypothetical Ag85 Inhibitor
| Target/Cell Line | IC50 / CC50 (µM) |
| M. tuberculosis Ag85C | 0.5 |
| Human Kinase 1 | > 50 |
| Human Kinase 2 | 15 |
| Human Kinase 3 | > 50 |
| HepG2 (Human Liver) | 25 |
| A549 (Human Lung) | 30 |
Table 2: Kinase Selectivity Profile of a Hypothetical Ag85 Inhibitor
| Kinase | Percent Inhibition @ 10 µM |
| Ag85C (Target) | 95% |
| Kinase A | 12% |
| Kinase B | 8% |
| Kinase C | 75% |
| Kinase D | 5% |
Experimental Protocols
Protocol 1: Mammalian Cell Cytotoxicity Assay (MTT Assay)
This protocol is adapted for assessing the cytotoxicity of Ag85 inhibitors against a human cell line (e.g., HepG2).[4]
Materials:
-
Human cell line (e.g., HepG2)
-
Complete cell culture medium
-
96-well cell culture plates
-
Ag85 inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the Ag85 inhibitor in complete culture medium. The final DMSO concentration should be ≤ 0.5%.
-
Remove the medium from the cells and add 100 µL of the inhibitor dilutions. Include vehicle-only controls.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.
Protocol 2: Kinase Selectivity Profiling
This is a general protocol for assessing the selectivity of an Ag85 inhibitor against a panel of human kinases using a radiometric assay.[12]
Materials:
-
Panel of purified human kinases
-
Specific kinase substrates
-
Kinase assay buffer
-
Ag85 inhibitor stock solution (in DMSO)
-
[γ-³³P]ATP
-
96- or 384-well plates
-
Stop solution (e.g., EDTA)
-
Phosphocellulose paper and wash buffer
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the Ag85 inhibitor in the kinase assay buffer.
-
In a multi-well plate, add the kinase, its specific substrate, and the inhibitor dilution.
-
Initiate the reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of inhibition for each kinase at each inhibitor concentration.
Visualizations
Caption: Workflow for assessing and minimizing off-target effects of Ag85 inhibitors.
Caption: Logical relationship between on-target and potential off-target effects.
References
- 1. Computational drug repurposing for tuberculosis by inhibiting Ag85 complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring Selectivity of Multikinase Inhibitors across the Human Kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ebselen, a multi-target compound: its effects on biological processes and diseases | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 6. The Potential Use of Ebselen in Treatment-Resistant Depression [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Drug Resistance Against Ag85 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antigen 85 (Ag85) inhibitors for Mycobacterium tuberculosis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Ag85 inhibitor demonstrates high potency in an in vitro enzymatic assay but shows significantly lower activity in whole-cell M. tuberculosis assays. What are the possible reasons for this discrepancy?
A1: This is a common challenge in early-stage drug discovery. Several factors could contribute to this observation:
-
Cell Wall Permeability: The mycobacterial cell wall is notoriously impermeable to many small molecules.[1][2] Your inhibitor may not be able to efficiently cross this barrier to reach the periplasmic space where the Ag85 complex is active.
-
Efflux Pumps: M. tuberculosis possesses numerous efflux pumps that can actively transport foreign compounds out of the cell, thereby reducing the intracellular concentration of your inhibitor to sub-inhibitory levels.
-
Inhibitor Metabolism/Degradation: The inhibitor might be modified or degraded by other mycobacterial enzymes, rendering it inactive.
-
Target Engagement in the Cellular Context: The conformation or accessibility of the Ag85 active site within the complex cellular environment might differ from that of the purified recombinant enzyme used in your in vitro assay.
Troubleshooting Steps:
-
Assess Cell Wall Permeability: Consider co-administering your inhibitor with a known cell wall permeabilizing agent, such as a β-lactam, to see if this enhances its activity.
-
Investigate Efflux Pump Involvement: Test the activity of your inhibitor in the presence of broad-spectrum efflux pump inhibitors like verapamil or reserpine. A significant decrease in the Minimum Inhibitory Concentration (MIC) would suggest that your compound is a substrate for one or more efflux pumps.
-
Evaluate Compound Stability: Incubate your inhibitor with M. tuberculosis lysate or live cells and analyze its stability over time using methods like LC-MS.
Q2: I have generated an M. tuberculosis mutant resistant to my Ag85 inhibitor, but sequencing of the target Ag85 gene (fbpA, fbpB, or fbpC) did not reveal any mutations. What other resistance mechanisms should I investigate?
A2: Resistance to Ag85 inhibitors can be multifactorial and may not always involve mutations in the target genes. Here are other potential mechanisms to explore:
-
Overexpression of the Ag85 Complex: The resistant mutant may have upregulated the expression of one or more of the Ag85 genes, effectively titrating out the inhibitor.
-
Activation of Efflux Pumps: The mutation could be in a regulatory gene that controls the expression of an efflux pump, leading to its overexpression and increased export of your inhibitor.
-
Alterations in Cell Wall Composition: The mutant might have compensatory changes in its cell wall structure that reduce its dependence on the Ag85-mediated pathways or decrease the permeability to your inhibitor.
-
Activation of Alternative Biosynthetic Pathways: While Ag85 is crucial, M. tuberculosis may have redundant or alternative pathways for maintaining its cell wall integrity that could be upregulated in the resistant mutant.
Troubleshooting Workflow:
Figure 1. Troubleshooting workflow for resistant mutants lacking target gene mutations.
Q3: Can resistance to an inhibitor targeting one member of the Ag85 complex (e.g., Ag85C) be overcome by the activity of the other isoforms (Ag85A and Ag85B)?
A3: This is a critical consideration due to the high degree of homology and functional redundancy among the Ag85 isoforms.
-
Broad-Spectrum Inhibition is Key: An ideal Ag85 inhibitor should have activity against all three isoforms. A study on the inhibitor I3-AG85 showed it was active against an Ag85C-deficient mutant, suggesting it inhibits the other Ag85 proteins as well.[3] This broad-spectrum activity is a promising strategy to mitigate the development of resistance through the action of the other isoforms.
-
Potential for Compensatory Upregulation: If an inhibitor is highly specific for one isoform, it is plausible that the bacterium could compensate by upregulating the expression of the other two.
-
Covalent, Allosteric Inhibition: Targeting a conserved residue near the active site that, when modified, disrupts the catalytic machinery of all three isoforms could be a robust strategy to prevent resistance. The covalent modification of a cysteine residue (C209 in Ag85C) by the inhibitor ebselen has been shown to restructure the active site, and mutations at this site lead to a significant decrease in enzymatic activity.[4] This suggests that resistance to such an inhibitor would come at a high fitness cost to the bacterium.[4]
Data Presentation
Table 1: In Vitro Efficacy of a Novel Ag85 Inhibitor (I3-AG85) Against Drug-Susceptible and -Resistant M. tuberculosis Strains
| M. tuberculosis Strain | Resistance Profile | MIC of I3-AG85 (µM) |
| H37Rv | Drug-Susceptible | 200 |
| MDR Strain 1 | Resistant to Isoniazid, Rifampicin | ≤200 |
| MDR Strain 2 | Resistant to Isoniazid, Rifampicin | ≤200 |
| XDR Strain 1 | Resistant to Isoniazid, Rifampicin, Fluoroquinolones, Kanamycin | ≤200 |
| XDR Strain 2 | Resistant to Isoniazid, Rifampicin, Fluoroquinolones, Amikacin | ≤200 |
Data adapted from Warrier et al. (2016).[3]
Table 2: Kinetic Parameters for M. tuberculosis Antigen 85C
| Substrate | KM (mM) | kcat (s-1) |
| Synthetic Substrate | 0.047 ± 0.008 | 0.062 |
Data from a coupled colorimetric assay.
Experimental Protocols
Protocol 1: In Vitro Enzymatic Assay for Antigen 85C Inhibition (Coupled Colorimetric Assay)
This protocol describes a high-throughput colorimetric assay to measure the enzymatic activity of Ag85C and assess the potency of inhibitors. The assay uses a synthetic substrate that releases a chromogenic product upon enzymatic activity.
Materials:
-
Recombinant M. tuberculosis Antigen 85C enzyme
-
Synthetic substrate (e.g., octanoyl-β-D-glucosyl-p-nitrophenol)
-
β-glucosidase
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test inhibitor compounds
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Dilute the recombinant Ag85C enzyme and β-glucosidase in assay buffer to their optimal working concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of the test inhibitor to the wells. Include a control with no inhibitor (vehicle control) and a control with no Ag85C enzyme (background control).
-
Add the recombinant Ag85C enzyme to each well (except the background control) and incubate for a predetermined time at 37°C to allow for inhibitor binding.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the synthetic substrate to all wells.
-
Immediately add β-glucosidase to all wells.
-
Incubate the plate at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm at regular intervals to monitor the production of p-nitrophenolate.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear phase of the absorbance curves.
-
Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Whole Genome Sequencing of Resistant M. tuberculosis Mutants
This protocol provides a general workflow for identifying mutations that may confer resistance to Ag85 inhibitors.
Materials:
-
M. tuberculosis genomic DNA extraction kit
-
Next-generation sequencing (NGS) library preparation kit (e.g., Illumina)
-
NGS instrument
-
Bioinformatics software for sequence alignment and variant calling
Procedure:
-
Genomic DNA Extraction:
-
Library Preparation:
-
Quantify the extracted DNA and assess its purity.
-
Prepare sequencing libraries from the genomic DNA of both the resistant and wild-type strains according to the manufacturer's protocol. This typically involves DNA fragmentation, end-repair, A-tailing, adapter ligation, and PCR amplification.
-
-
Sequencing:
-
Sequence the prepared libraries on an NGS platform.
-
-
Bioinformatic Analysis:
-
Assess the quality of the sequencing reads.
-
Align the sequencing reads from both the resistant and wild-type strains to a reference M. tuberculosis genome (e.g., H37Rv).
-
Perform variant calling to identify single nucleotide polymorphisms (SNPs), insertions, and deletions (indels) that are present in the resistant mutant but absent in the wild-type strain.
-
Annotate the identified variants to determine the affected genes and the nature of the mutations (e.g., missense, nonsense, frameshift). Pay close attention to mutations in the fbpA, fbpB, and fbpC genes, as well as genes related to efflux pumps and cell wall biosynthesis.
-
Visualizations
Figure 2. Logical relationships of potential resistance mechanisms to Ag85 inhibitors.
Figure 3. Simplified biochemical pathway of the Ag85 complex and the action of inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biomedgrid.com [biomedgrid.com]
- 3. Antigen 85C Inhibition Restricts Mycobacterium tuberculosis Growth through Disruption of Cord Factor Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. web-api.polscientific.com [web-api.polscientific.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Ag85-Targeting Compounds
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to enhance the bioavailability of compounds targeting the Mycobacterium tuberculosis Antigen 85 (Ag85) complex.
Frequently Asked Questions (FAQs)
Q1: What is the Ag85 complex and why is it a good drug target?
A1: The Antigen 85 (Ag85) complex consists of three proteins (Ag85A, Ag85B, and Ag85C) that are crucial for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1] These enzymes are vital for the structural integrity and virulence of Mycobacterium tuberculosis.[1] Targeting the Ag85 complex can disrupt the bacterial cell wall, making it a promising strategy for developing new tuberculosis therapies, especially in light of increasing drug resistance.[1]
Q2: What are the common bioavailability challenges with small molecule inhibitors targeting Ag85?
A2: Many small molecule inhibitors targeting enzymes like the Ag85 complex are often lipophilic ("fat-loving") to effectively penetrate the lipid-rich mycobacterial cell envelope.[2][3] This lipophilicity frequently leads to poor aqueous solubility, which is a major hurdle for oral drug development, potentially causing incomplete absorption and low, erratic bioavailability.[4][5] Additionally, these compounds can be subject to first-pass metabolism in the liver, further reducing the amount of active drug that reaches systemic circulation.[6]
Q3: How can I predict if my Ag85-targeting compound will have poor oral bioavailability?
A3: Lipinski's Rule of Five is a useful guideline for predicting the druglikeness of a compound for oral administration.[7] It suggests that poor absorption or permeation is more likely if a compound violates more than one of the following criteria:
-
No more than 5 hydrogen bond donors.
-
No more than 10 hydrogen bond acceptors.
-
A molecular weight under 500 daltons.
-
A calculated octanol-water partition coefficient (log P) not exceeding 5.[7]
While there are many exceptions, this rule provides a good starting point for identifying potential bioavailability issues early in development.[7][8]
Q4: What are the main strategies to enhance the bioavailability of my compound?
A4: The primary strategies can be broadly categorized into three areas:
-
Formulation-Based Approaches: These involve creating advanced drug delivery systems such as lipid-based formulations (e.g., SMEDDS), solid dispersions, and nanoparticles to improve solubility and absorption.[4]
-
Chemical Modification (Prodrugs): This involves synthesizing an inactive derivative (prodrug) of the active compound that has improved solubility and/or permeability.[9] The prodrug is then converted to the active drug within the body.[9]
-
Use of Excipients: This includes the addition of permeation enhancers that facilitate the transport of the drug across the intestinal membrane.[6]
Troubleshooting Guides
Issue 1: My Ag85-targeting compound shows good in vitro activity but fails in animal models due to poor exposure.
-
Question: I have a potent Ag85 inhibitor, but after oral administration in mice, the plasma concentrations are undetectable or very low. What should I investigate first?
-
Answer: The first step is to determine the root cause of the low exposure by assessing the compound's fundamental physicochemical properties: aqueous solubility and membrane permeability. A compound with low solubility will not dissolve effectively in the gastrointestinal tract, and a compound with low permeability will not be absorbed into the bloodstream even if it is dissolved.[4] We recommend performing a kinetic solubility assay and a Caco-2 permeability assay to diagnose the problem.
-
Question: My compound has very low aqueous solubility (<10 µg/mL). What are my options?
-
Answer: For poorly soluble compounds, several strategies can be employed:
-
Formulation: Consider formulating the compound in a lipid-based system or as a nanoparticle suspension.[4] These techniques can significantly enhance the dissolution rate and apparent solubility in the gut.[4]
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can improve the dissolution rate.[4]
-
Prodrug Approach: Synthesizing a more soluble prodrug, for example, by adding a phosphate or amino acid promoiety, can be highly effective.[10]
-
-
Question: My compound has good solubility but poor permeability in the Caco-2 assay (Papp < 1 x 10⁻⁶ cm/s). What should I do?
-
Answer: Poor permeability suggests the compound cannot efficiently cross the intestinal epithelium.
-
Prodrug Strategy: A common approach is to create a more lipophilic prodrug by masking polar functional groups with an ester or another suitable group.[11] This can enhance passive diffusion across the cell membrane.[11]
-
Permeation Enhancers: Although less common in early development due to potential toxicity, co-formulating with a permeation enhancer could be explored.
-
Identify Efflux: A bidirectional Caco-2 assay should be performed to determine if your compound is a substrate for efflux transporters like P-glycoprotein. An efflux ratio (Papp B-A / Papp A-B) greater than 2 indicates active efflux. If so, medicinal chemistry efforts could focus on modifying the structure to avoid transporter recognition.
-
Issue 2: My formulation approach is not yielding the desired improvement in bioavailability.
-
Question: I formulated my compound as a simple suspension, but the oral bioavailability is still low. Why might this be?
-
Answer: A simple suspension may not be sufficient for a highly lipophilic and poorly soluble compound. The particle size in the suspension might be too large for effective dissolution, or the compound may be "wetting" poorly. Advanced formulations like solid dispersions, lipid-based delivery systems (SMEDDS), or nanoparticles are often required to overcome these challenges.[4]
-
Question: I attempted to make a prodrug, but it is not converting to the active parent drug in vivo. What could be the problem?
-
Answer: The success of a prodrug strategy depends on the presence of the appropriate enzymes (e.g., esterases, phosphatases) in the target tissue or systemic circulation to cleave the promoiety.[11] If conversion is low, the chosen linker may be too stable. You may need to redesign the promoiety to be more susceptible to enzymatic hydrolysis.[11] In vitro stability studies in plasma and liver microsomes can help predict the rate of conversion in vivo.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a high-throughput method to assess the kinetic solubility of a compound, which is relevant for early drug discovery.
Materials:
-
Test compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent for direct UV method)
-
Pipettes and tips
-
Plate shaker/incubator
-
Nephelometer or UV spectrophotometer plate reader
Procedure:
-
Prepare Stock Solution: Dissolve the test compound in DMSO to create a 10 mM stock solution.
-
Plate Setup: Add 2 µL of the 10 mM DMSO stock solution to the wells of a 96-well plate.
-
Add Buffer: Add 198 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Incubate: Seal the plate and shake at room temperature (or 37°C) for 2 hours.
-
Measurement (Choose one):
-
Nephelometric Method: Measure the light scattering in each well using a nephelometer. Higher readings indicate greater precipitation and lower solubility.
-
Direct UV Method: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate. Measure the UV absorbance at the compound's λmax. Calculate the concentration based on a standard curve prepared in a 1% DMSO/PBS solution.
-
Protocol 2: Caco-2 Permeability Assay
This assay is the industry standard for predicting intestinal permeability and identifying potential efflux transporter substrates.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)
-
Transwell inserts (e.g., 24-well, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) with HEPES and glucose
-
Test compound and control compounds (e.g., propranolol - high permeability, atenolol - low permeability)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts at an appropriate density. Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate and form a polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).
-
Assay Preparation:
-
Wash the monolayers on both the apical (top) and basolateral (bottom) sides with pre-warmed HBSS.
-
Prepare the dosing solution of your test compound in HBSS (e.g., at 10 µM).
-
-
Apical to Basolateral (A→B) Permeability:
-
Add the dosing solution to the apical chamber.
-
Add fresh HBSS to the basolateral chamber.
-
Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.
-
-
Basolateral to Apical (B→A) Permeability (for efflux assessment):
-
Add the dosing solution to the basolateral chamber.
-
Add fresh HBSS to the apical chamber.
-
Incubate and sample as described for A→B transport.
-
-
Sample Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: ER = Papp (B→A) / Papp (A→B).
-
Protocol 3: General Ester Prodrug Synthesis from a Carboxylic Acid
This protocol describes a general method for creating a simple alkyl ester prodrug from a parent drug containing a carboxylic acid, a common strategy to increase lipophilicity.
Materials:
-
Parent drug with a carboxylic acid group
-
Anhydrous dichloromethane (DCM)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent
-
An alcohol (e.g., ethanol, propanol) corresponding to the desired ester
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the parent drug (1 equivalent) in anhydrous DCM.
-
Add Reagents: Add the alcohol (1.1 equivalents) and a catalytic amount of DMAP to the solution.
-
Coupling: Cool the reaction mixture to 0°C in an ice bath. In a separate flask, dissolve DCC (1.1 equivalents) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude ester prodrug using silica gel column chromatography to obtain the final product.
-
Characterization: Confirm the structure and purity of the synthesized prodrug using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Quantitative Data Summary
The following tables provide a summary of physicochemical and pharmacokinetic properties for a range of anti-tuberculosis compounds, including known Ag85 inhibitors, to serve as a benchmark for researchers.
Table 1: Physicochemical Properties of Selected Anti-TB Compounds
| Compound | Target | MW ( g/mol ) | cLogP | H-Bond Donors | H-Bond Acceptors | Lipinski Violations | Reference |
| Isoniazid | InhA | 137.14 | -0.7 | 2 | 2 | 0 | [4][12] |
| Rifampicin | RpoB | 822.94 | 4.9 | 6 | 13 | 3 | [4][12] |
| Ebselen | Ag85 Complex | 274.22 | 3.1 | 0 | 2 | 0 | [13] |
| I3-AG85 | Ag85C | 248.37 | >3.0 (est.) | 1 | 2 | 0 | [14] |
| Salicyl-AMS | MbtA | 410.38 | -0.1 | 4 | 10 | 0 | [6] |
| Bedaquiline | AtpE | 555.53 | 6.8 | 1 | 5 | 2 | [4][12] |
| Pretomanid | DprE1/Metabolism | 359.31 | 1.1 | 0 | 6 | 0 | [4][12] |
Table 2: In Vitro and In Vivo Pharmacokinetic Parameters of Selected Anti-TB Compounds
| Compound | Kinetic Solubility (µM) at pH 7.4 | Caco-2 Papp A→B (10⁻⁶ cm/s) | Mouse Oral Bioavailability (%) | Mouse Cmax (µg/mL) | Mouse T½ (h) | Reference |
| Isoniazid | >100 | 1.8 | 90 | - | - | [4][12] |
| Rifampicin | 1.3 | 0.2 | 20 | - | - | [4][12] |
| Ebselen | Poorly Soluble | - | Bioavailable | - | - | |
| I3-AG85 | Poorly Soluble | - | Not Reported | Not Reported | Not Reported | [14] |
| Salicyl-AMS | - | - | <1 (Oral) | 1.2 (Oral, 200 mg/kg) | - | [6] |
| Bedaquiline | <0.1 | <0.1 | 18 | - | - | [4][12] |
| Pretomanid | 10.3 | 1.0 | 45 | - | - | [4][12] |
Note: Data for some compounds, particularly early-stage inhibitors like I3-AG85, is limited in the public domain. The table reflects currently available information.
Visualizations
Workflow for Bioavailability Assessment and Enhancement
References
- 1. Computational drug repurposing for tuberculosis by inhibiting Ag85 complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physicochemical properties and Mycobacterium tuberculosis transporters: keys to efficacious antitubercular drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug permeation and metabolism in Mycobacterium tuberculosis: prioritising local exposure as essential criterion in new TB drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive physicochemical, pharmacokinetic and activity profiling of anti-TB agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic and In Vivo Efficacy Studies of the Mycobactin Biosynthesis Inhibitor Salicyl-AMS in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
- 11. Comprehensive physicochemical, pharmacokinetic and activity profiling of anti-TB agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Antigen 85C Inhibition Restricts Mycobacterium tuberculosis Growth through Disruption of Cord Factor Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Refining Molecular Dynamics Simulations of Ag85-Ligand Interactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in molecular dynamics (MD) simulations of Ag85-ligand interactions.
Troubleshooting Guides
This section addresses common issues encountered during MD simulations of Ag85-ligand complexes.
Problem: Ligand Aggregation in Solution
Symptoms:
-
Ligands aggregate with each other in the simulation box instead of interacting with the Ag85 nanocluster.
-
Visual inspection of the trajectory shows ligand-ligand clusters forming.
Possible Causes & Solutions:
| Cause | Solution |
| Inaccurate Force Field Parameters | The non-bonded interaction parameters (Lennard-Jones) for the ligand or the silver atoms may be inaccurate, leading to artificially strong ligand-ligand attraction. Solution: Carefully validate your force field parameters. Consider using polarizable force fields for more accurate representation of metal-ligand interactions.[1][2] |
| High Ligand Concentration | A high concentration of ligands in the simulation box can increase the probability of ligand-ligand encounters and aggregation.[3] Solution: Reduce the concentration of the ligand in your system setup.[3] |
| Insufficient Equilibration | The system may not be properly equilibrated, causing ligands to be trapped in a local energy minimum where they are aggregated. Solution: Extend the equilibration time, potentially using a higher temperature for a short period (simulated annealing) to overcome energy barriers, followed by a gradual cooling to the production temperature. |
| Incorrect Initial Configuration | Placing ligands too close to each other in the initial setup can promote aggregation. Solution: Distribute ligands randomly and sufficiently far from each other in the initial simulation box. |
Problem: Unstable Nanocluster Structure
Symptoms:
-
The Ag85 nanocluster significantly deforms or disintegrates during the simulation.
-
Root Mean Square Deviation (RMSD) of the nanocluster backbone atoms continuously increases without reaching a plateau.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Force Field for Silver | The chosen force field may not accurately describe the metallic bonding and surface properties of the silver nanocluster. The face-centered cubic (fcc) packing of silver atoms should be maintained for stable clusters.[2][4] Solution: Utilize a force field specifically parameterized for noble metals, such as an Embedded Atom Model (EAM) potential or a well-validated Lennard-Jones potential. For enhanced accuracy, consider a polarizable force field.[1][2] |
| Insufficient Equilibration of the Solvated System | Rapid heating or pressure changes during equilibration can introduce instability into the nanocluster. Solution: Employ a multi-stage equilibration protocol. Start with a short NVT (constant volume and temperature) equilibration, followed by a longer NPT (constant pressure and temperature) equilibration to allow the system to relax to the correct density.[5] |
| High Simulation Temperature | The simulation temperature may be too close to or above the melting point of the nanocluster, which is significantly lower than that of bulk silver.[6] Solution: Verify the melting temperature of your specific nanocluster size and ensure your simulation temperature is well below it.[6] |
Frequently Asked Questions (FAQs)
1. How do I choose the right force field for my Ag85-ligand simulation?
Choosing an appropriate force field is critical. For the Ag85 nanocluster, potentials that can reproduce the properties of bulk silver, such as the face-centered cubic (fcc) crystal structure, are a good starting point.[4] Many-body potentials like the Embedded Atom Method (EAM) are often suitable for metallic systems.[7] For interactions with ligands, a combination of a metallic potential for Ag-Ag interactions and a standard biomolecular force field (e.g., CHARMM, AMBER) for the ligand can be used. However, the cross-interaction terms (Ag-ligand) need to be carefully parameterized. The use of polarizable force fields can provide a more accurate description of the induced polarization at the metal-ligand interface.[1][2]
2. My simulation runs fine, but how do I know if the results are reliable?
Assessing the reliability of your simulation involves several checks:
-
System Stability: Monitor key properties like RMSD, Radius of Gyration (RoG), and potential energy over time. These should reach a stable plateau during the production run, indicating the system has equilibrated.[5]
-
Structural Integrity: Visually inspect the trajectory to ensure the nanocluster maintains its overall shape and the ligand interacts in a chemically reasonable manner.
-
Convergence: For binding free energy calculations, ensure that the calculated energy has converged by extending the simulation time and checking if the running average of the energy remains stable.
-
Comparison with Experimental Data: If available, compare simulation results (e.g., binding affinities, structural parameters) with experimental data for validation.
3. What are the key parameters to analyze in an Ag85-ligand MD trajectory?
Several analyses can provide insights into the interaction:
-
Root Mean Square Deviation (RMSD): Measures the deviation of the backbone atoms from a reference structure, indicating conformational stability.[5]
-
Root Mean Square Fluctuation (RMSF): Identifies the flexibility of different regions of the protein or ligand.[5]
-
Radius of Gyration (RoG): Indicates the compactness of the nanocluster or the ligand-nanocluster complex.[5]
-
Interaction Energy: Calculates the non-bonded interaction energy (van der Waals and electrostatic) between the ligand and the nanocluster to quantify the binding strength.[5]
-
Hydrogen Bond Analysis: Identifies and quantifies the formation of hydrogen bonds between the ligand and any surface-capping molecules on the nanocluster.
-
Radial Distribution Function (RDF): Describes the probability of finding an atom of one group at a certain distance from an atom of another group, useful for understanding the local structure and solvation shells.[2]
4. How long should I run my MD simulation?
The required simulation time depends on the process you are studying. For simple conformational analysis of a bound ligand, tens to hundreds of nanoseconds may be sufficient.[5] To study ligand binding/unbinding events or large conformational changes, much longer simulations on the microsecond to millisecond timescale might be necessary, often requiring enhanced sampling techniques. It is crucial to run the simulation long enough for the properties of interest to converge.[3]
Experimental Protocols
A detailed methodology for a typical MD simulation of an Ag85-ligand complex is outlined below.
Protocol: Standard Molecular Dynamics Simulation of an Ag85-Ligand Complex
-
System Preparation:
-
Obtain or build the initial coordinates for the Ag85 nanocluster and the ligand.
-
Use a molecular modeling package (e.g., GROMACS, AMBER, NAMD) to place the ligand at a desired starting position relative to the nanocluster.
-
Solvate the system in a periodic box with an appropriate solvent (e.g., water).
-
Add ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries from the initial setup. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.
-
-
Equilibration:
-
NVT Ensemble (Constant Volume and Temperature): Gradually heat the system to the desired temperature (e.g., 300 K) over a period of 100-200 ps while keeping the volume constant. Apply position restraints to the heavy atoms of the nanocluster and ligand to allow the solvent to equilibrate around them.
-
NPT Ensemble (Constant Pressure and Temperature): Continue the equilibration at the target temperature and pressure (e.g., 1 atm) for a longer period (e.g., 1-10 ns). Gradually release the position restraints to allow the entire system to relax. Monitor the pressure and density of the system to ensure they have reached a stable equilibrium.
-
-
Production Run:
-
Run the simulation for the desired length of time without any restraints. Save the coordinates (trajectory) and energy data at regular intervals for later analysis.
-
-
Trajectory Analysis:
Data Presentation
Table 1: Typical Simulation Parameters for Ag85-Ligand Interactions
| Parameter | Typical Value/Method | Rationale |
| Force Field (Ag) | EAM or Polarizable FF | Accurately models metallic bonding and surface effects.[1][7] |
| Force Field (Ligand) | CHARMM36, AMBER, GROMOS | Well-established for organic and biological molecules.[5] |
| Solvent Model | TIP3P, SPC/E | Standard explicit water models. |
| Ensemble | NPT (isothermal-isobaric) | Simulates constant temperature and pressure, mimicking experimental conditions. |
| Temperature | 300 K | Representative of room temperature. |
| Pressure | 1 atm | Standard atmospheric pressure. |
| Time Step | 2 fs | A standard time step for simulations with rigid bonds to hydrogen. |
| Equilibration Time | 1-10 ns | Ensures the system is well-relaxed before data collection. |
| Production Time | 100 ns - 1 µs | Dependent on the specific research question.[3][5] |
Table 2: Common Analysis Metrics and Their Interpretation
| Metric | Description | Interpretation |
| RMSD (nm) | Root Mean Square Deviation from a reference structure. | A stable, low RMSD indicates the system has reached equilibrium.[5] |
| RMSF (nm) | Root Mean Square Fluctuation of individual atoms. | Highlights flexible regions of the nanocluster surface or ligand.[5] |
| RoG (nm) | Radius of Gyration. | A stable RoG suggests the overall compactness of the complex is maintained.[5] |
| Interaction Energy (kJ/mol) | Non-bonded energy between the nanocluster and ligand. | A more negative value indicates stronger binding.[5] |
Visualizations
Caption: General workflow for a molecular dynamics simulation.
Caption: Troubleshooting decision tree for common MD issues.
References
- 1. Polarizable force field for molecular dynamics simulations of silver nanoparticles | Kharkiv University Bulletin. Chemical Series [periodicals.karazin.ua]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Computational drug repurposing for tuberculosis by inhibiting Ag85 complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. old.vscht.cz [old.vscht.cz]
- 7. Coalescence of three silver nanoclusters: a molecular dynamics study | Semantic Scholar [semanticscholar.org]
- 8. GitHub - mo-zd/Analyze-MD-trajectory [github.com]
- 9. Elucidation of protein–ligand interactions by multiple trajectory analysis methods - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. GitHub - HITS-MCM/MD-IFP: MD trajectory analysis using protein-ligand Interaction Fingerprints [github.com]
Improving the success rate of co-crystallization of Ag85 with inhibitors.
Welcome to the technical support center for the co-crystallization of the Antigen 85 (Ag85) complex (Ag85A, Ag85B, and Ag85C) with inhibitors. This resource is designed for researchers, scientists, and drug development professionals to improve the success rate of obtaining high-quality co-crystals for structural studies.
Frequently Asked Questions (FAQs)
Q1: What is the Ag85 complex and why is it a target for drug development?
The Antigen 85 complex is a family of three essential mycolyltransferase enzymes (Ag85A, Ag85B, and Ag85C) secreted by Mycobacterium tuberculosis.[1][2][3] These enzymes are crucial for the biosynthesis of the mycobacterial cell wall, specifically in the formation of trehalose dimycolate (TDM or "cord factor") and the mycolation of arabinogalactan.[1][3] As the cell wall is vital for the survival and pathogenicity of the bacteria, inhibiting the Ag85 complex is a promising strategy for developing new anti-tuberculosis drugs.[2]
Q2: What are the known inhibitors of the Ag85 complex?
Several inhibitors of the Ag85 complex have been identified through both computational and experimental methods. These include:
-
Ebselen and its derivatives: These are covalent, allosteric inhibitors that modify a conserved cysteine residue (Cys209 in Ag85C) near the active site.[4][5][6]
-
Substrate analogs: Molecules like 6-azido-6-deoxytrehalose (ADT) mimic the natural substrates of Ag85 enzymes and competitively inhibit their function.[7]
-
Computationally predicted inhibitors: A number of compounds, including selamectin, imatinib, and eltrombopag, have been identified through in silico screening as potential inhibitors with high binding affinities.[8]
-
Other small molecules: Diethyl phosphate has been co-crystallized with Ag85C, acting as a serine-reactive covalent inhibitor.[1][7]
Q3: What are the main challenges in co-crystallizing Ag85 with inhibitors?
Researchers may encounter several challenges, including:
-
Protein aggregation: Ag85 proteins, particularly at the high concentrations required for crystallization, have a tendency to aggregate.
-
Inhibitor solubility: Many small molecule inhibitors have low solubility in aqueous buffers used for crystallization, leading to precipitation.
-
Obtaining diffraction-quality crystals: Initial crystal hits may be small, poorly ordered, or diffract weakly.
-
Differences between Ag85 isoforms: The three isoforms (A, B, and C) have high sequence identity in the active site but differ in other regions, which can affect their crystallization behavior and interaction with inhibitors.[1][7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the co-crystallization of Ag85 with inhibitors.
Problem 1: Protein Aggregation or Precipitation
Symptoms:
-
The protein solution becomes cloudy or forms visible precipitate upon concentration or addition of the inhibitor.
-
Crystallization drops show amorphous precipitate instead of clear solutions or crystals.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High Protein Concentration | Start with a lower protein concentration (e.g., 4-5 mg/mL) and gradually increase it. A typical starting range is 5-25 mg/mL, but this is highly protein-dependent. |
| Buffer Conditions | Optimize the buffer pH to be at least one unit away from the protein's isoelectric point (pI) to increase net charge and solubility. Screen different salts (e.g., NaCl, KCl) and ionic strengths. |
| Presence of Aggregates in Stock | Before setting up crystallization trials, centrifuge the protein-inhibitor complex at high speed (e.g., 14,000 xg for 10-15 minutes at 4°C) to remove any pre-existing aggregates. |
| Inhibitor-Induced Aggregation | If the inhibitor is dissolved in an organic solvent like DMSO, add it to the protein solution slowly while gently mixing to avoid localized high concentrations that can cause precipitation. Ensure the final concentration of the organic solvent is low (typically <5%). |
| Disulfide Bond Formation | If the Ag85 isoform has surface-exposed cysteines, consider adding a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to the buffer to prevent intermolecular disulfide bonds. |
| Hydrophobic Interactions | Include additives that can reduce non-specific hydrophobic interactions, such as low concentrations of non-denaturing detergents (e.g., 0.1% CHAPS) or small amounts of glycerol (5-10%). |
Problem 2: No Crystals or Only Clear Drops
Symptoms:
-
Crystallization drops remain clear after an extended period, indicating the solution is undersaturated.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Protein Concentration Too Low | Increase the protein concentration in increments. A pre-crystallization test (PCT) can help determine an appropriate starting concentration range. |
| Precipitant Concentration Too Low | Use a broader range of precipitant concentrations in your screening. If using a commercial screen, you can create a finer grid around the promising but clear conditions. |
| Suboptimal pH | Screen a wider range of pH values. The optimal pH for crystallization may differ from the optimal pH for protein stability. |
| Need for Nucleation Sites | Try seeding techniques. Microseeding or macroseeding with crushed crystals from a previous, less successful experiment can promote nucleation. |
| Incorrect Temperature | Set up crystallization trials at different temperatures (e.g., 4°C and 20°C) as temperature can significantly affect protein solubility and crystal growth. |
Problem 3: Poor Crystal Quality (Small, Twinned, or Poor Diffraction)
Symptoms:
-
Crystals are too small for X-ray diffraction, appear as clusters of multiple crystals, or diffract weakly.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Rapid Nucleation and Growth | Lower the protein and/or precipitant concentration to slow down the crystallization process. Varying the drop ratio (protein:precipitant) can also fine-tune the equilibration rate. |
| Suboptimal Growth Conditions | Perform additive screening around the initial hit condition. Small molecules, salts, or detergents can sometimes improve crystal packing and diffraction quality. |
| Crystal Dehydration | Controlled dehydration of the crystal can sometimes improve diffraction. This can be achieved by briefly exposing the crystal to a solution with a higher precipitant concentration or to air.[9] |
| Presence of Flexible Regions | If the protein has known flexible loops, consider protein engineering to remove or mutate these regions to create a more rigid molecule that is more amenable to crystallization. |
| Cryo-Cooling Issues | Optimize the cryoprotectant solution to prevent ice formation during flash-cooling, which can damage the crystal lattice and degrade diffraction. |
Experimental Protocols
Protocol 1: Purification of Recombinant Ag85B
This protocol is adapted from methods for purifying recombinant mycobacterial proteins.
1. Expression:
- Clone the Ag85B gene into an expression vector (e.g., pET series) with a purification tag (e.g., 6xHis-tag).
- Transform the plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
- Grow the bacterial culture in Luria-Bertani (LB) or Terrific Broth (TB) medium at 37°C to an OD600 of 0.6-0.8.
- Induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., 0.5-1 mM) and continue to grow the culture at a lower temperature (e.g., 16-22°C) overnight to improve protein solubility.
2. Lysis and Initial Purification:
- Harvest the cells by centrifugation.
- Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and 5 mM β-mercaptoethanol).
- Lyse the cells by sonication on ice.
- Centrifuge the lysate at high speed to pellet the cell debris.
3. Immobilized Metal Affinity Chromatography (IMAC):
- Load the clarified supernatant onto a Ni-NTA or other suitable IMAC resin.
- Wash the column with the lysis buffer to remove unbound proteins.
- Elute the His-tagged Ag85B protein with an elution buffer containing a higher concentration of imidazole (e.g., 250-300 mM).
4. Tag Cleavage and Further Purification (Optional but Recommended):
- If a cleavable tag was used, dialyze the eluted protein against a buffer compatible with the specific protease (e.g., TEV or Thrombin) and add the protease.
- Perform a second IMAC step (reverse IMAC) to remove the cleaved tag and the tagged protease. The flow-through will contain the purified Ag85B.
5. Size-Exclusion Chromatography (SEC):
- As a final polishing step, load the protein onto a size-exclusion chromatography column (e.g., Superdex 75 or 200) equilibrated with the final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). This step is crucial for removing any remaining aggregates and ensuring a homogenous protein sample for crystallization.
- Analyze the fractions by SDS-PAGE to confirm purity.
6. Concentration and Storage:
- Pool the fractions containing pure, monomeric Ag85B and concentrate the protein to the desired concentration for crystallization (typically 5-25 mg/mL).
- Flash-freeze aliquots in liquid nitrogen and store at -80°C.
Protocol 2: Co-crystallization of Ag85C with Ebselen using Hanging Drop Vapor Diffusion
This protocol is based on reported successful co-crystallization conditions.[4]
1. Preparation of the Protein-Inhibitor Complex:
- Thaw an aliquot of purified Ag85C on ice.
- Prepare a stock solution of ebselen in DMSO (e.g., 10-40 mM).
- Add the ebselen stock solution to the Ag85C protein solution to achieve a final protein concentration of approximately 4.0-5.1 mg/mL and a protein-to-inhibitor molar ratio of 1:1.1.[4]
- Incubate the mixture on ice for at least 15 minutes to allow for complex formation.[4]
- Centrifuge the complex at high speed for 10-15 minutes at 4°C to remove any precipitate.
2. Setting up the Crystallization Plate:
- Use a 24-well or 96-well crystallization plate.
- Pipette the reservoir solution into the wells. A successful condition for the Ag85C-ebselen complex is 0.1 M sodium acetate trihydrate, pH 4.5, and 25% (w/v) polyethylene glycol 3350.[9] For an adamantyl ebselen derivative, a successful condition was 0.1 M BIS-TRIS pH 5.5, and 25% w/v polyethylene glycol 3,350.[4]
- Pipette a small volume (e.g., 1 µL) of the protein-inhibitor complex onto a siliconized glass coverslip.
- Pipette an equal volume (1 µL) of the reservoir solution into the protein drop.
- Invert the coverslip over the reservoir and seal it with vacuum grease to create a hanging drop.
3. Incubation and Crystal Monitoring:
- Incubate the plate at a constant temperature (e.g., 16°C or 20°C).[4]
- Monitor the drops periodically under a microscope for crystal growth over several days to weeks.
Quantitative Data Summary
The following tables summarize the quantitative data for successful co-crystallization experiments with Ag85C and its inhibitors. Data for Ag85A and Ag85B with inhibitors are less commonly reported in detail.
Table 1: Co-crystallization Conditions for Ag85C with Ebselen and Derivatives
| Parameter | Ag85C with Ebselen | Ag85C with Azido Ebselen | Ag85C with Adamantyl Ebselen |
| Protein Concentration | 5.1 mg/mL[9] | 4.2 mg/mL[4] | 4.0 mg/mL[4] |
| Inhibitor Stock | 10 mM in DMSO[9] | 10 mM in DMSO[4] | 40 mM in DMSO[4] |
| Protein:Inhibitor Ratio | 1:1.1 (molar)[4] | 1:1.1 (molar)[4] | 1:1.1 (molar)[4] |
| Precipitant Solution | 0.1 M NaOAc pH 4.5, 25% PEG 3350[9] | 0.1 M NH4OAc, 0.05 M HEPES pH 7.5, 12.5% PEG 3350[4] | 0.1 M BIS-TRIS pH 5.5, 25% PEG 3350[4] |
| Crystallization Method | Hanging Drop Vapor Diffusion[9] | Hanging Drop Vapor Diffusion[4] | Hanging Drop Vapor Diffusion[4] |
| Temperature | Not specified | 16°C[4] | 16°C[4] |
| Incubation Time | Not specified | 1 week[4] | 4 days[4] |
Table 2: Co-crystallization Conditions for Ag85C with Other Compounds
| Parameter | Ag85C with Iodoacetamide | Ag85C with p-chloromercuribenzoic acid |
| Protein Concentration | 5.5 mg/mL[9] | 6.2 mg/mL[9] |
| Ligand Concentration | 50 mM[9] | 1.4-fold molar excess[9] |
| Precipitant Solution | 0.2 M Li2SO4, 0.1 M Bis-Tris pH 5.5, 25% PEG 3350[9] | 0.1 M NaOAc pH 4.5, 25% PEG 3350[9] |
| Crystallization Method | Hanging Drop Vapor Diffusion[9] | Hanging Drop Vapor Diffusion[9] |
| Temperature | Room Temperature (incubation)[9] | Not specified |
| Incubation Time | Not specified | Not specified |
Visualizations
Experimental Workflow for Co-crystallization
References
- 1. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of a major secreted protein of Mycobacterium tuberculosis—MPT63 at 1.5-Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of the secreted form of antigen 85C reveals potential targets for mycobacterial drugs and vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The crystal structure of Mycobacterium tuberculosis high-temperature requirement A protein reveals an autoregulatory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification, crystallization and preliminary X-ray crystallographic studies of the Mycobacterium tuberculosis DNA gyrase ATPase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Three Mycobacterium tuberculosis Antigen 85 Isoforms Have Unique Substrates and Activities Determined by Non-active Site Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 9. Improving diffraction resolution using a new dehydration method - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Antigen 85 (Ag85) Inhibitors: A Guide for Researchers
The Antigen 85 (Ag85) complex, comprising three homologous proteins (Ag85A, Ag85B, and Ag85C), is a crucial enzyme complex in Mycobacterium tuberculosis responsible for the biosynthesis of mycolic acids, essential components of the bacterial cell wall.[1][2] This makes the Ag85 complex a prime target for the development of novel anti-tuberculosis drugs. This guide provides a comparative analysis of various inhibitors targeting the Ag85 complex, supported by available experimental data and detailed methodologies to aid researchers in drug discovery and development.
Inhibitory Activity: A Comparative Overview
The following table summarizes the quantitative data for various Ag85 inhibitors. It is important to note that for some compounds, particularly those identified through computational screening, experimental IC50 values against the purified enzyme are not yet available in published literature.
| Inhibitor | Target(s) | IC50/Ki | MIC (M. tuberculosis) | Mechanism of Action |
| Ebselen | Ag85 Complex | IC50: ~0.5 µM to >100 µM (Ag85C, derivative dependent)[3]; Ki: 63 nM (Ag85C)[4] | 20 µg/mL[3][5] | Covalent, allosteric inhibition[5][6][7] |
| I3-AG85 | Primarily Ag85C | Not Reported | 200 µM (MDR/XDR strains)[1][8] | Binds to Ag85C, disrupting TDM synthesis[1][8] |
| 6-azido-6-deoxytrehalose (ADT) | Ag85A, Ag85B, Ag85C | Not Reported | 200 µg/mL (M. aurum)[8] | Substrate analog[8] |
| Selamectin | Ag85 Complex (Predicted) | Not Reported | Not Reported | Computationally predicted to bind to the active site |
| Imatinib | Ag85 Complex (Predicted) | Not Reported | Not Reported | Computationally predicted to bind to the active site |
| Eltrombopag | Ag85 Complex (Predicted) | Not Reported | Not Reported | Computationally predicted to bind to the active site |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of inhibitory activities. Below are protocols for two common assays used to evaluate Ag85 inhibition.
Fluorescence-Based Mycolyltransferase Assay
This assay continuously monitors the mycolyltransferase activity of Ag85 enzymes using a fluorogenic substrate.[5][7]
Materials:
-
Recombinant Ag85C enzyme
-
Resorufin butyrate (acyl donor)
-
Trehalose (acyl acceptor)
-
Test inhibitor compound
-
Assay buffer: 50 mM sodium phosphate, pH 7.5[5]
-
DMSO (for dissolving inhibitor)
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the test inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of the test inhibitor to the wells. Include a control with no inhibitor.
-
Add the recombinant Ag85C enzyme to each well and incubate for a specified time at 37°C to allow for inhibitor binding.[5]
-
Initiate the enzymatic reaction by adding resorufin butyrate and trehalose.
-
Monitor the increase in fluorescence (λex = 500 nm, λem = 593 nm) at 37°C.[5][7] The production of resorufin from the hydrolysis of resorufin butyrate by Ag85C results in a fluorescent signal.
-
The initial reaction velocities are calculated from the linear phase of the fluorescence curve.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Radiometric Mycolyltransferase Assay
This assay measures the incorporation of a radiolabeled substrate into the product, providing a direct measure of enzyme activity.[7]
Materials:
-
Recombinant Ag85C enzyme
-
Trehalose monomycolate (TMM) (acyl donor)
-
[U-14C] trehalose (acyl acceptor)[7]
-
Test inhibitor compound
-
Assay buffer
-
Scintillation vials and fluid
-
Thin-layer chromatography (TLC) equipment
Procedure:
-
Prepare a reaction mixture containing the assay buffer, TMM, and [U-14C] trehalose.
-
Add the test inhibitor at various concentrations. A no-inhibitor control is included.
-
Add the Ag85C enzyme to initiate the reaction.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction (e.g., by heat inactivation or addition of a quenching solution).
-
Extract the lipids from the reaction mixture.
-
Separate the radiolabeled product (trehalose dimycolate - TDM) from the substrate using TLC.
-
Quantify the radioactivity in the TDM spot using a scintillation counter.
-
Calculate the percentage of inhibition based on the reduction in TDM formation in the presence of the inhibitor compared to the control.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the mechanism of action of ebselen and a general workflow for screening Ag85 inhibitors.
Caption: Covalent allosteric inhibition of Ag85C by ebselen.
Caption: A typical workflow for identifying and characterizing Ag85 inhibitors.
References
- 1. Antigen 85C inhibition restricts Mycobacterium tuberculosis growth through disruption of cord factor biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Exploring Covalent Allosteric Inhibition of Antigen 85C from Mycobacterium tuberculosis by Ebselen Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inactivation of the Mycobacterium tuberculosis Antigen 85 Complex by Covalent, Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of inhibition of Mycobacterium tuberculosis antigen 85 by ebselen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antigen 85C Inhibition Restricts Mycobacterium tuberculosis Growth through Disruption of Cord Factor Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Tuberculosis Treatment: A Comparative Analysis of Antigen 85 Inhibitors Against Drug-Resistant Mycobacterium tuberculosis
FOR IMMEDIATE RELEASE
The persistent global threat of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (M. tuberculosis) necessitates the urgent development of novel therapeutic strategies. One promising avenue of research focuses on the inhibition of the Antigen 85 (Ag85) complex, a family of enzymes crucial for the biosynthesis of the mycobacterial cell wall. This guide provides a comparative overview of the efficacy of emerging Ag85 inhibitors against drug-resistant M. tuberculosis strains, supported by experimental data, detailed methodologies, and a visualization of the underlying mechanism of action.
The Critical Role of the Antigen 85 Complex
The Ag85 complex, comprising three proteins (Ag85A, Ag85B, and Ag85C), plays a pivotal role in the final stages of mycobacterial cell wall synthesis.[1] These mycolyltransferases catalyze the transfer of mycolic acids from trehalose monomycolate (TMM) to the arabinogalactan-peptidoglycan complex, forming the essential structural component mycolyl-arabinogalactan (mAG).[2] They also catalyze the formation of trehalose dimycolate (TDM), a cord factor crucial for the virulence and persistence of M. tuberculosis.[3] By inhibiting the Ag85 complex, these novel therapeutic agents disrupt the integrity of the cell wall, rendering the bacterium more susceptible to host immune responses and other antimicrobial drugs.[1]
Comparative Efficacy of Ag85 Inhibitors
The following table summarizes the in vitro efficacy of two notable Ag85 inhibitors, I3-AG85 and ebselen , against various drug-resistant M. tuberculosis strains. The data is presented as the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium.
| Inhibitor | M. tuberculosis Strain | Resistance Profile | MIC (μM) | MIC (μg/mL) | Reference |
| I3-AG85 | H37Rv | Drug-Susceptible | 200 | ~62.5 | [3] |
| MDR 1 | RIF, INH, STR, EMB, PZA | 200 | ~62.5 | [3] | |
| MDR 2 | RIF, INH, STR, EMB | 200 | ~62.5 | [3] | |
| MDR 3 | RIF, INH, STR, EMB | 200 | ~62.5 | [3] | |
| MDR 4 | RIF, INH, STR, EMB, PZA | 200 | ~62.5 | [3] | |
| MDR 5 | RIF, INH, STR, EMB, PZA | 200 | ~62.5 | [3] | |
| MDR 6 | RIF, INH | 200 | ~62.5 | [3] | |
| MDR 7 | RIF, INH, STR, EMB | 200 | ~62.5 | [3] | |
| XDR 1 | RIF, INH, STR, EMB, PZA, KAN, OFL | 200 | ~62.5 | [3] | |
| XDR 2 | RIF, INH, STR, EMB, KAN, OFL | 200 | ~62.5 | [3] | |
| XDR 3 | RIF, INH, STR, EMB, PZA, KAN, OFL | 200 | ~62.5 | [3] | |
| Ebselen | Drug-Sensitive Strains | - | - | 20 | [4] |
| Multidrug-Resistant Strains | RIF, INH | - | 20 | [4] |
RIF: Rifampicin, INH: Isoniazid, STR: Streptomycin, EMB: Ethambutol, PZA: Pyrazinamide, KAN: Kanamycin, OFL: Ofloxacin
Key Observation: The novel inhibitor I3-AG85 demonstrates consistent efficacy across a broad panel of MDR and XDR M. tuberculosis strains, with a uniform MIC of 200 μM.[3] This suggests that its mechanism of action is distinct from that of current first- and second-line anti-TB drugs, making it a promising candidate for treating drug-resistant infections. Ebselen also shows activity against both drug-sensitive and multidrug-resistant strains with an MIC of 20 µg/mL.[4]
Mechanism of Action: Disrupting Cell Wall Synthesis
Ag85 inhibitors function by blocking the mycolyltransferase activity of the Ag85 complex. This disruption prevents the formation of TDM and the attachment of mycolic acids to the arabinogalactan core, leading to a compromised cell wall structure.
Caption: Mechanism of action of Ag85 inhibitors in M. tuberculosis.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the efficacy of novel antimicrobial compounds. The Resazurin Microtiter Assay (REMA) is a widely used, simple, and cost-effective colorimetric method for assessing the susceptibility of M. tuberculosis.[5][6]
Resazurin Microtiter Assay (REMA) Protocol
1. Preparation of Media and Reagents:
-
Prepare Middlebrook 7H9 broth supplemented with 0.1% casitone, 0.5% glycerol, and 10% OADC (oleic acid-albumin-dextrose-catalase).[5]
-
Prepare a 0.02% (w/v) stock solution of resazurin sodium salt in sterile distilled water and filter-sterilize. Store at 4°C for up to one week.[5][7]
-
Prepare stock solutions of the test compounds (e.g., I3-AG85, ebselen) in an appropriate solvent (e.g., DMSO) and create serial twofold dilutions in the 7H9 broth.
2. Inoculum Preparation:
-
Culture M. tuberculosis strains (drug-susceptible and resistant) in 7H9 broth to mid-log phase.
-
Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.
-
Dilute the adjusted inoculum 1:20 in 7H9 broth.[5]
3. Assay Procedure:
-
Dispense 100 µL of the appropriate drug dilutions into the wells of a 96-well microtiter plate. Include drug-free wells as growth controls and wells with media only as sterility controls.
-
Add 100 µL of the diluted bacterial inoculum to each well, except for the sterility control wells.
-
Seal the plates in a plastic bag and incubate at 37°C.[7]
4. Reading and Interpretation:
-
After 7-8 days of incubation, add 30 µL of the resazurin solution to each well.[5][7]
-
Re-incubate the plates overnight at 37°C.
-
A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.[7]
-
The MIC is defined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).[5]
Conclusion and Future Directions
The data presented here highlight the potential of Ag85 inhibitors as a novel class of therapeutics for combating drug-resistant tuberculosis. The consistent activity of compounds like I3-AG85 against a wide range of MDR and XDR strains is particularly encouraging.[3] Further research, including in vivo efficacy studies and structure-activity relationship analyses, is crucial to advance these promising inhibitors through the drug development pipeline. The development of new agents targeting the Ag85 complex offers a beacon of hope in the global fight against this devastating disease.
References
- 1. What are Mycobacterial antigen complex 85 modulators and how do they work? [synapse.patsnap.com]
- 2. Control of Cell Wall Assembly by a Histone-Like Protein in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Mechanism of inhibition of Mycobacterium tuberculosis antigen 85 by ebselen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]
- 7. Resazurin microtitre plate assay and Sensititre® MycoTB for detection of Mycobacterium tuberculosis resistance in a high tuberculosis resistance setting [scielo.org.za]
A Comparative Analysis of the Active Sites of Mycobacterium tuberculosis Antigen 85A, 85B, and 85C
A deep dive into the structural nuances of the mycolyltransferases essential for mycobacterial cell wall biosynthesis, providing critical insights for tuberculosis drug development.
The Antigen 85 (Ag85) complex, comprising three homologous proteins—Ag85A, Ag85B, and Ag85C—plays a pivotal role in the biosynthesis of the unique and complex cell wall of Mycobacterium tuberculosis. These enzymes are responsible for the mycolyltransferase activity that synthesizes trehalose dimycolate (TDM), a key virulence factor, and attaches mycolic acids to the arabinogalactan core.[1][2][3][4] Given their essential role and extracellular location, the Ag85 proteins are attractive targets for novel anti-tubercular drug development.[5][6][7] This guide provides a detailed structural comparison of the active sites of Ag85A, Ag85B, and Ag85C, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Overall Structural Homology: A Tale of Three Siblings
X-ray crystallography has revealed that Ag85A, Ag85B, and Ag85C share a remarkable degree of structural similarity, all adopting an α/β-hydrolase fold.[2][3] The backbone root mean square deviation (RMSD) between the isoforms is approximately 0.9–1.3 Å, indicating that their three-dimensional structures are virtually identical.[5] This high level of conservation extends to the active site, suggesting a shared fundamental catalytic mechanism.[1][8][9]
The catalytic machinery resides within a well-defined active site pocket. A key feature is a hydrophobic pocket and a tunnel, approximately 21 Å in length, which is proposed to be the binding site for the long acyl chain of the trehalose monomycolate (TMM) substrate.[2]
The Catalytic Triad: A Conserved Core
At the heart of the mycolyltransferase activity lies a classic catalytic triad of serine, histidine, and glutamate residues. These residues are strictly conserved across Ag85A, Ag85B, and Ag85C, underscoring their fundamental role in catalysis.[2][3][10]
| Residue | Ag85A (PDB: 1SFR) | Ag85B (PDB: 1F0N) | Ag85C (PDB: 1DQZ) | Role in Catalysis |
| Serine | Ser124 | Ser124 | Ser124 | The nucleophile that attacks the carbonyl carbon of the acyl donor (TMM), forming a covalent acyl-enzyme intermediate. |
| Histidine | His260 | His260 | His260 | Acts as a general base, accepting a proton from Ser124 to increase its nucleophilicity. |
| Glutamate | Glu228 | Glu228 | Glu228 | Stabilizes the positive charge on the protonated histidine, completing the catalytic triad relay system. |
Table 1: Conservation of the Catalytic Triad Residues across Ag85 Isoforms.
The spatial arrangement of this triad is crucial for the enzymatic reaction, which is proposed to follow a double-displacement (ping-pong) mechanism involving the formation of an acyl-enzyme intermediate.[11][12] The oxyanion hole, which stabilizes the tetrahedral intermediate formed during catalysis, is composed of the backbone amides of residues corresponding to Leu40 and Met125 in Ag85C.[2]
Beyond the Catalytic Triad: Subtle Differences Dictate Specificity
Despite the near-identical nature of their catalytic triads and overall active site architecture, the three Ag85 isoforms exhibit distinct differences in their enzymatic activity and substrate preference.[5] Ag85C is generally the most active isoform, particularly in transferring mycolates to free trehalose to form TMM.[5] In contrast, Ag85A is more efficient at utilizing TMM as both a donor and an acceptor to synthesize TDM.[5] Ag85B consistently shows the lowest mycolyltransferase activity, estimated to be 10- to 20-fold less than Ag85C.[5][13]
These functional distinctions are not governed by the core active site residues but rather by amino acid variations in regions distal to the catalytic triad, particularly within a secondary, lower-homology carbohydrate-binding site.[5]
| Feature | Ag85A | Ag85B | Ag85C | Impact on Function |
| Overall Activity | Moderate | Low (10-20 fold less than Ag85C) | High | Ag85C is the most efficient mycolyltransferase overall.[5][13] |
| Substrate Preference | TMM to TDM | Less active with all substrates | Free trehalose to TMM | Ag85A preferentially synthesizes TDM, while Ag85C is more adept at forming TMM from free trehalose.[5] |
| Key Variable Residues | Met159, Gly160, Phe232 | Met159, Gly160, Phe232 | Trp157, Trp158, Leu232 | These residues are located near a secondary binding site and influence substrate selectivity and catalytic efficiency. Mutating these residues in Ag85A/B to match Ag85C increases their activity.[5] |
| Carbohydrate Binding Pocket | 100% conserved among all three | 100% conserved among all three | 100% conserved among all three | The primary carbohydrate binding site is identical, highlighting the role of secondary sites in determining specificity.[8] |
Table 2: Comparative Enzymatic Properties and Key Residue Differences of Ag85 Isoforms.
Site-directed mutagenesis studies have confirmed the importance of these non-catalytic residues. For instance, mutating Trp158 in Ag85C to alanine resulted in a 10-fold reduction in activity, bringing it to a level comparable with Ag85B.[5] Conversely, introducing the Ag85C-specific residues (M159W, G160W, and F232L) into Ag85A or Ag85B led to a 2- to 10-fold enhancement in their activity.[5]
Experimental Methodologies
The structural and functional characterization of the Ag85 active sites has been achieved through a combination of powerful biochemical and biophysical techniques.
X-ray Crystallography
Protocol:
-
Protein Expression and Purification: The genes encoding Ag85A, Ag85B, and Ag85C are cloned into an expression vector (e.g., pET series) and transformed into E. coli. The proteins are typically expressed as His-tagged fusions to facilitate purification by immobilized metal affinity chromatography (IMAC).
-
Crystallization: Purified proteins are concentrated and subjected to crystallization screening using vapor diffusion methods (hanging or sitting drop). Various precipitants, buffers, and additives are screened to find conditions that yield diffraction-quality crystals.
-
Data Collection: Crystals are cryo-protected and exposed to a high-intensity X-ray beam at a synchrotron source. Diffraction data are collected on a suitable detector.
-
Structure Solution and Refinement: The crystal structure is solved using molecular replacement, with a known homologous structure as a search model. The model is then refined against the experimental data to yield the final atomic coordinates. For inhibitor-bound structures, the ligand is modeled into the electron density maps.[1][2]
Enzyme Activity Assays
Protocol (Thin-Layer Chromatography - TLC):
-
Reaction Setup: The assay mixture contains the purified Ag85 enzyme, a radiolabeled acyl donor (e.g., [¹⁴C]-TMM), and an acceptor substrate (e.g., trehalose or unlabeled TMM) in a suitable buffer.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period.
-
Lipid Extraction: The reaction is stopped, and the lipids are extracted using an organic solvent system (e.g., chloroform/methanol).
-
TLC Analysis: The extracted lipids are spotted onto a TLC plate and developed in a solvent system (e.g., chloroform/methanol/water).
-
Detection: The radiolabeled lipid products (e.g., [¹⁴C]-TDM) are visualized by autoradiography or phosphorimaging and quantified.[5]
Protocol (Mass Spectrometry - MS):
-
Reaction Setup: A non-radiolabeled acyl donor (e.g., trehalose dihexanoate - TDH) and acceptor (trehalose) are incubated with the Ag85 enzyme.
-
Analysis: Aliquots are taken at various time points, and the reaction is quenched. The formation of the product (trehalose monohexanoate - TMH) is monitored directly by electrospray ionization mass spectrometry (ESI-MS).[5][14] This method allows for precise kinetic analysis.
Visualizing the Ag85 Relationship and Experimental Logic
The following diagrams illustrate the relationship between the Ag85 isoforms and a typical workflow for their comparative analysis.
References
- 1. Mycobacterium tuberculosis antigen 85A and 85C structures confirm binding orientation and conserved substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structure of the secreted form of antigen 85C reveals potential targets for mycobacterial drugs and vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The Three Mycobacterium tuberculosis Antigen 85 Isoforms Have Unique Substrates and Activities Determined by Non-active Site Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational drug repurposing for tuberculosis by inhibiting Ag85 complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are Mycobacterial antigen complex 85 modulators and how do they work? [synapse.patsnap.com]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. Mechanism of inhibition of Mycobacterium tuberculosis antigen 85 by ebselen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Immunodominant T-Cell Epitopes of the Mycolyl-Transferases of the Antigen 85 Complex of M. tuberculosis [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Inactivation of the Mycobacterium tuberculosis Antigen 85 Complex by Covalent, Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Disruption of the Genes Encoding Antigen 85A and Antigen 85B of Mycobacterium tuberculosis H37Rv: Effect on Growth in Culture and in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Precise ESI-MS Assay of M. tuberculosis Cell Wall Antigen-85 Enzymes Permits Substrate Profiling and Design of a Mechanism-based Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Ag85 Inhibitor Cross-Reactivity with other Mycobacterial Enzymes
A Guide for Researchers and Drug Development Professionals
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the exploration of novel drug targets and the development of specific inhibitors. The Antigen 85 (Ag85) complex, a family of mycolyltransferases essential for the biosynthesis of the mycobacterial cell wall, represents a promising target. This guide provides a comparative analysis of the cross-reactivity of known Ag85 inhibitors with other key mycobacterial enzymes, supported by available experimental data and detailed protocols to aid in the discovery and development of selective anti-tubercular agents.
Executive Summary
This guide focuses on two prominent inhibitors of the Ag85 complex: ebselen , a promiscuous covalent inhibitor, and I3-AG85 , a more specific, non-covalent inhibitor. While both effectively target the Ag85 complex, their off-target profiles within the mycobacterial proteome differ significantly. Ebselen exhibits cross-reactivity with other thiol-containing enzymes, such as thioredoxin reductase and L,d-transpeptidase 2. In contrast, I3-AG85 demonstrates a higher degree of selectivity for the Ag85 complex, highlighting its potential for more targeted therapeutic applications. Understanding these cross-reactivity profiles is crucial for predicting potential off-target effects, mechanisms of action, and the development of next-generation inhibitors with improved selectivity.
Data Presentation: Inhibitor Specificity Profile
The following table summarizes the known inhibitory activities of ebselen and I3-AG85 against the Ag85 complex and other selected mycobacterial enzymes. It is important to note that the data is compiled from various studies, and direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions.
| Inhibitor | Primary Target | Other Mycobacterial Enzymes Tested | IC50 / Activity | Reference |
| Ebselen | Ag85 Complex (A, B, C) | Thioredoxin Reductase (TrxR) | Active, covalent modification | [1] |
| L,d-transpeptidase 2 (LdtMt2) | Potent inhibitor | [1] | ||
| Ag85C | k_inact/K_I = 0.306 µM⁻¹min⁻¹ | [2] | ||
| I3-AG85 | Ag85 Complex (specifically Ag85C) | Ag85A | No significant binding observed | [3] |
| General Mycobacterial Growth (M. tuberculosis H37Rv) | MIC = 12.5 µM | [4] |
Note: IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values are key indicators of inhibitor potency. A lower value indicates higher potency. k_inact/K_I is a measure of the efficiency of an irreversible inhibitor. The lack of comprehensive, standardized screening of these inhibitors against a broad panel of mycobacterial enzymes is a current knowledge gap.
Experimental Protocols
To facilitate further research and standardized comparison, detailed methodologies for key experiments are provided below.
Heterologous Expression and Purification of Mycobacterial Enzymes
A robust method for obtaining pure and active enzymes is fundamental for in vitro inhibition assays. The following is a generalized protocol for the expression of mycobacterial proteins in E. coli.
Workflow for Enzyme Expression and Purification
Caption: Workflow for heterologous expression and purification of mycobacterial enzymes.
Methodology:
-
Cloning: The gene of interest is amplified from M. tuberculosis genomic DNA and cloned into a suitable expression vector, often containing a purification tag such as a polyhistidine (His)-tag.
-
Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression: A starter culture is grown overnight and used to inoculate a larger volume of culture medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance protein solubility.
-
Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication or high-pressure homogenization. The lysate is clarified by centrifugation, and the supernatant containing the soluble protein is loaded onto a chromatography column (e.g., Ni-NTA for His-tagged proteins). The protein is washed and then eluted using a gradient of imidazole.
-
Quality Control: The purity of the protein is assessed by SDS-PAGE, and the concentration is determined using a protein assay (e.g., Bradford or BCA). The activity of the purified enzyme should be confirmed before use in inhibition assays.
In Vitro Enzyme Inhibition Assay (IC50 Determination)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified mycobacterial enzyme.
Experimental Workflow for IC50 Determination
Caption: General workflow for determining the IC50 of an inhibitor.
Methodology:
-
Reagents:
-
Purified enzyme
-
Enzyme-specific substrate
-
Assay buffer (optimized for the specific enzyme)
-
Inhibitor stock solution (typically in DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure: a. Prepare serial dilutions of the inhibitor in the assay buffer. b. To each well of a 96-well plate, add the assay buffer, the inhibitor dilution, and the enzyme solution. Include controls with no inhibitor (100% activity) and no enzyme (background). c. Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme. d. Initiate the reaction by adding the substrate to all wells. e. Immediately begin monitoring the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. f. Calculate the initial reaction velocity for each inhibitor concentration. g. Determine the percent inhibition for each concentration relative to the no-inhibitor control. h. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathways and Mechanisms of Action
The mechanism of action of an inhibitor provides critical insights into its potential for cross-reactivity.
Mechanism of Ebselen Inhibition
Ebselen is a covalent inhibitor that targets a cysteine residue near the active site of Ag85C. This modification induces a conformational change that disrupts the catalytic triad, leading to enzyme inactivation. Its reactivity with cysteine residues explains its cross-reactivity with other cysteine-containing enzymes like thioredoxin reductase.
References
- 1. Exploring Covalent Allosteric Inhibition of Antigen 85C from Mycobacterium tuberculosis by Ebselen Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ebselen and Analogues: Pharmacological Properties and Synthetic Strategies for Their Preparation | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
Ebselen: A Potent Covalent Inhibitor of Mycobacterium tuberculosis Antigen 85 Complex for Novel Anti-TB Drug Development
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the exploration of novel drug targets and inhibitory mechanisms. The Antigen 85 (Ag85) complex, a family of essential mycolyltransferases (Ag85A, Ag85B, and Ag85C) responsible for the biosynthesis of the mycobacterial cell wall, has emerged as a promising target. This guide provides a comparative analysis of Ebselen, a potent inhibitor of the Ag85 complex, alongside other potential inhibitors, supported by experimental data and detailed protocols.
Comparative Analysis of Ag85 Complex Inhibitors
Ebselen has been identified as a significant inhibitor of the Mtb Ag85 complex.[1][2][3][4] Its unique mechanism of action and proven efficacy in vitro make it a compelling candidate for further development. This section compares the inhibitory potential of Ebselen and its derivatives with other reported compounds targeting the Ag85 complex.
Data Presentation: Inhibitory Potency against Mtb Ag85 Complex
The following table summarizes the available quantitative data for various inhibitors of the Mycobacterium tuberculosis Ag85 complex and whole-cell Mtb growth.
| Compound | Target | IC50 (µM) | MIC (µg/mL) | Mechanism of Action | Reference |
| Ebselen | Ag85 Complex | 0.5 - >100 (Ag85C for derivatives) | 20 | Covalent modification of Cys209 | [2] |
| Azido-ebselen | Ag85C | Not explicitly stated, but potent | Not explicitly stated | Covalent modification of Cys209 | [5] |
| Adamantyl-ebselen | Ag85C | Not explicitly stated, but potent | Not explicitly stated | Covalent modification of Cys209 | [5] |
| I3-AG85 | Ag85C | Not determined | Identical for drug-susceptible and resistant strains | Binds to Ag85C, blocking TDM synthesis | [6][7][8] |
Note: IC50 values for Ebselen derivatives against Ag85C were reported to range from 0.5 µM to >100 µM, but specific values for azido- and adamantyl-ebselen were not provided in the searched literature.[2] MIC values for I3-AG85 were stated to be identical against drug-susceptible H37Rv and resistant Mtb strains, but a specific numerical value was not found in the provided search results.
Mechanism of Action: Ebselen's Unique Covalent Inhibition
Ebselen distinguishes itself through a novel mechanism of covalent, allosteric inhibition.[1][3][4] It forms a covalent selenenylsulfide bond with a conserved, non-catalytic cysteine residue (Cys209) located near the active site of the Ag85 enzymes.[1][3][4] This modification induces a conformational change, disrupting the active site architecture and rendering the enzyme inactive.[1][3][4] This indirect mode of inhibition presents a significant advantage, as it may be less susceptible to the development of resistance through active site mutations.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the key assays used to evaluate the inhibitory activity of compounds against the Ag85 complex.
Fluorescence-Based Enzymatic Assay for Ag85C Inhibition
This assay provides a continuous, real-time measurement of Ag85C enzymatic activity and is suitable for high-throughput screening of inhibitors.
Principle: The assay utilizes a fluorogenic substrate, resorufin butyrate, which is non-fluorescent. In the presence of active Ag85C, the butyrate group is cleaved, releasing the highly fluorescent resorufin molecule. The increase in fluorescence over time is directly proportional to the enzyme's activity. Inhibitors will reduce the rate of fluorescence increase.
Materials:
-
Purified recombinant Ag85C enzyme
-
Resorufin butyrate (substrate)
-
Trehalose (acceptor substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~530-560 nm, Emission: ~580-590 nm)
Procedure:
-
Prepare a stock solution of resorufin butyrate in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add the test compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Add a solution of Ag85C enzyme to all wells except the no-enzyme control.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the resorufin butyrate substrate and trehalose to all wells.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes).
-
Calculate the initial reaction velocities (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Radiometric Mycolyltransferase Assay
This assay directly measures the mycolyltransferase activity of the Ag85 complex by tracking the incorporation of a radiolabeled substrate into its product.
Principle: The assay measures the transfer of a radiolabeled mycolic acid from a donor substrate (e.g., [14C]-trehalose monomycolate - TMM) to an acceptor substrate (e.g., another molecule of TMM to form trehalose dimycolate - TDM). The radiolabeled product is then separated from the substrate by thin-layer chromatography (TLC) and quantified.
Materials:
-
Purified recombinant Ag85 complex enzymes (A, B, or C)
-
[14C]-labeled trehalose or another suitable radiolabeled precursor for TMM synthesis
-
Unlabeled TMM
-
Assay buffer
-
Test compounds (inhibitors)
-
Thin-layer chromatography (TLC) plates (e.g., silica gel)
-
TLC developing solvent system (e.g., chloroform:methanol:water)
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare reaction mixtures containing the assay buffer, Ag85 enzyme, and the test compound at various concentrations.
-
Add the radiolabeled substrate (e.g., [14C]-TMM) to initiate the reaction.
-
Incubate the reactions at 37°C for a specific time period.
-
Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol).
-
Extract the lipids from the reaction mixture.
-
Spot the extracted lipids onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate the substrate (TMM) from the product (TDM).
-
Dry the TLC plate and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled lipids.
-
Quantify the radioactivity of the TDM and TMM spots.
-
Calculate the percent inhibition of TDM formation for each inhibitor concentration compared to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
Experimental Workflow and Signaling Pathways
Visualizing the experimental process and the underlying biological pathways is essential for a clear understanding of the research.
Conclusion
Ebselen represents a promising lead compound for the development of novel anti-tuberculosis therapeutics targeting the Ag85 complex. Its unique covalent, allosteric mechanism of inhibition offers a potential strategy to circumvent common resistance mechanisms. The detailed experimental protocols and comparative data presented in this guide are intended to facilitate further research and development in this critical area. Future efforts should focus on optimizing the potency and pharmacokinetic properties of Ebselen derivatives and further exploring the potential of other novel inhibitors of the Ag85 complex.
References
- 1. The Veterinary Anti-Parasitic Selamectin Is a Novel Inhibitor of the Mycobacterium tuberculosis DprE1 Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Covalent Allosteric Inhibition of Antigen 85C from Mycobacterium tuberculosis by Ebselen Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of inhibition of Mycobacterium tuberculosis antigen 85 by ebselen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of inhibition of Mycobacterium tuberculosis antigen 85 by ebselen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antigen 85C Inhibition Restricts Mycobacterium tuberculosis Growth through Disruption of Cord Factor Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antigen 85C inhibition restricts Mycobacterium tuberculosis growth through disruption of cord factor biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to New Antigen 85 (Ag85) Inhibitors and Established Anti-Tuberculosis Drugs
For Immediate Release: December 13, 2025
This guide provides a comprehensive benchmark of emerging Antigen 85 (Ag85) complex inhibitors against current first-line anti-tuberculosis (TB) drugs. It is intended for researchers, scientists, and drug development professionals engaged in the fight against Mycobacterium tuberculosis (Mtb). This document outlines the comparative efficacy, mechanisms of action, and experimental validation of these novel compounds, offering a data-driven perspective on their potential as next-generation therapeutics.
Executive Summary
The rise of multidrug-resistant tuberculosis necessitates the exploration of novel drug targets. The Ag85 complex, a family of mycolyltransferases (Ag85A, Ag85B, and Ag85C) crucial for the synthesis of the mycobacterial cell wall, represents a promising target.[1][2] Inhibition of the Ag85 complex disrupts the integrity of the cell wall, making the bacterium more susceptible to the host immune system.[1] This guide presents a comparative analysis of new Ag85 inhibitors, such as ebselen and I3-AG85, against standard anti-TB drugs like isoniazid and rifampicin, supported by quantitative data and detailed experimental protocols.
Data Presentation: Comparative Efficacy and Cytotoxicity
The following tables summarize the in vitro efficacy (Minimum Inhibitory Concentration - MIC, and half-maximal inhibitory concentration - IC50) and cytotoxicity (50% cytotoxic concentration - CC50) of selected new Ag85 inhibitors and first-line anti-TB drugs. The Selectivity Index (SI), calculated as the ratio of CC50 to MIC, is provided as a measure of a compound's specificity for the mycobacterium over host cells.
| Compound | Target/Mechanism of Action | MIC (µg/mL) vs. M. tuberculosis H37Rv | IC50 vs. Target Enzyme | CC50 (µM) [Cell Line] | Selectivity Index (SI) |
| New Ag85 Inhibitors | |||||
| Ebselen | Covalent, allosteric inhibitor of Ag85 complex[2][3] | 10 - 20[2][4] | ~0.063 µM (63 nM) vs. Ag85C[3][5] | >200 [Vero, Caco2, MRC-5][6] | >10 |
| I3-AG85 | Binds to Ag85C, disrupts TDM synthesis[7] | 100 µM (~29 µg/mL)[4] | Not explicitly found | Not explicitly found | Not determined |
| I2-AG85 (analog of I3-AG85) | Presumed Ag85 inhibitor | 250 µM (~72.5 µg/mL)[4] | Not explicitly found | Not explicitly found | Not determined |
| I4-AG85 (analog of I3-AG85) | Presumed Ag85 inhibitor | 50 µM (~14.5 µg/mL)[4] | Not explicitly found | Not explicitly found | Not determined |
| Selamectin (repurposed drug candidate) | Computationally predicted to bind Ag85 complex[8] | 4 - 8 (vs. Mycobacterium genus)[8] | Not explicitly found | Not explicitly found | Not determined |
| First-Line Anti-TB Drugs | |||||
| Isoniazid | Inhibits mycolic acid synthesis (InhA) | 0.025 - 0.05 | Not Applicable | ~5,500 [HepG2] | >100,000 |
| Rifampicin | Inhibits DNA-dependent RNA polymerase | 0.05 - 0.1 | Not Applicable | >100 [Vero] | >1,000 |
| Ethambutol | Inhibits arabinosyl transferase (cell wall synthesis) | 0.5 - 2.0 | Not Applicable | >5,000 [Vero] | >2,500 |
| Pyrazinamide | Mechanism not fully elucidated, disrupts membrane energetics | 12.5 - 50 | Not Applicable | >4,000 [Vero] | >80 |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be interpreted with caution.
Experimental Protocols
In Vitro Enzymatic Assay for Antigen 85C Inhibition
This protocol determines the direct inhibitory effect of a compound on the enzymatic activity of Ag85C.
-
Materials : Recombinant Mtb Antigen 85C, test inhibitor compound, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), and a suitable substrate like trehalose 6,6'-di[¹⁴C]octanoate or a fluorogenic substrate like resorufin butyrate.[2][9]
-
Procedure :
-
Prepare serial dilutions of the test inhibitor in a 96-well plate.
-
Add a fixed concentration of recombinant Ag85C enzyme to each well and incubate to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding 10% SDS for radiolabeled assays).[9]
-
Quantify the product formation using an appropriate method (e.g., scintillation counting for radiolabeled substrates or fluorescence measurement for fluorogenic substrates).
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.
-
Minimum Inhibitory Concentration (MIC) Determination
This whole-cell assay determines the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis.
-
Method : Microplate Alamar Blue Assay (MABA) or Resazurin Microtiter Assay (REMA).
-
Materials : M. tuberculosis H37Rv culture, 7H9 broth supplemented with OADC, test compounds, Alamar Blue or Resazurin solution, 96-well microtiter plates.
-
Procedure :
-
Prepare serial dilutions of the test compounds in the 96-well plates.
-
Inoculate the wells with a standardized suspension of M. tuberculosis.
-
Incubate the plates at 37°C for 5-7 days.
-
Add the Alamar Blue or Resazurin solution to each well and incubate for another 24 hours.
-
Determine the MIC as the lowest compound concentration that prevents a color change (from blue to pink), indicating inhibition of bacterial growth.[4]
-
Cytotoxicity Assay
This assay evaluates the toxicity of the compounds against mammalian cells to determine their therapeutic window.
-
Method : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Materials : Mammalian cell line (e.g., Vero, HepG2, or A549), cell culture medium, test compounds, MTT solution, and a solubilizing agent (e.g., DMSO).
-
Procedure :
-
Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Expose the cells to serial dilutions of the test compounds for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilize the formazan crystals with the solubilizing agent.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percent cell viability at each compound concentration and determine the CC50 value.[10]
-
Mandatory Visualization
References
- 1. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 2. Inactivation of the Mycobacterium tuberculosis Antigen 85 Complex by Covalent, Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of inhibition of Mycobacterium tuberculosis antigen 85 by ebselen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antigen 85C Inhibition Restricts Mycobacterium tuberculosis Growth through Disruption of Cord Factor Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial Activity of Ebselen [mdpi.com]
- 6. Frontiers | Screening and Identification of a Novel Anti-tuberculosis Compound That Targets Deoxyuridine 5′-Triphosphate Nucleotidohydrolase [frontiersin.org]
- 7. Antigen 85C inhibition restricts Mycobacterium tuberculosis growth through disruption of cord factor biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Computational drug repurposing for tuberculosis by inhibiting Ag85 complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Silico and In Vitro Screening of Ag85 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant Mycobacterium tuberculosis strains necessitates the exploration of novel therapeutic targets. The antigen 85 (Ag85) complex, a family of mycolyltransferases essential for the synthesis of the mycobacterial cell wall, has emerged as a promising target for new anti-tubercular agents. Both computational (in silico) and laboratory-based (in vitro) screening methods are pivotal in the identification and validation of potent Ag85 inhibitors. This guide provides a comparative analysis of these two approaches, supported by experimental data and detailed methodologies, to aid researchers in the drug discovery pipeline.
Comparing In Silico Predictions with In Vitro Efficacy
The initial phase of drug discovery for Ag85 inhibitors often involves in silico screening to identify promising candidates from large compound libraries. This is followed by in vitro validation to confirm their biological activity. The following table summarizes the performance of select compounds that have been evaluated using both methods.
| Compound | Target Protein | In Silico Method | Predicted Binding Affinity (kcal/mol) | In Vitro Assay | In Vitro Inhibition |
| Eltrombopag | Ag85A | Molecular Docking | -10.44 | - | - |
| Imatinib | Ag85A | Molecular Docking | -10.70 | - | - |
| Selamectin | Ag85A | Molecular Docking | -11.42 | - | - |
| Ebselen | Ag85C | - | - | Radiometric Mycolyltransferase Assay | IC50 of ~10 µM[1] |
| I3-AG85 | Ag85C | - | - | Broth Culture | MIC against M. tuberculosis |
| NIH415032 | Ag85A, B, C | Molecular Docking | - | Mycolyltransferase Inhibition Assay | IC90 at 20 µg/ml (53.023 µM)[2] |
Note: A direct comparison of a wide range of compounds with both in silico and in vitro data in a single study is limited in the available literature. The data presented is a compilation from multiple sources to illustrate the correlation and discrepancies that can arise between computational predictions and experimental results.
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility and comparison of results across different studies. Below are generalized methodologies for both in silico and in vitro screening of Ag85 inhibitors.
In Silico Screening Protocol: Molecular Docking
-
Protein and Ligand Preparation:
-
The three-dimensional crystal structure of the target Ag85 protein (e.g., Ag85A, Ag85B, or Ag85C) is obtained from the Protein Data Bank (PDB).
-
The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
A library of small molecules is prepared by generating their 3D conformations and assigning proper atom types and charges.
-
-
Molecular Docking:
-
A grid box is defined around the active site of the Ag85 protein to specify the search space for the ligand.
-
Molecular docking software, such as AutoDock Vina, is used to predict the binding poses and affinities of the ligands within the active site of the protein.[3][4] The software employs scoring functions to estimate the free energy of binding.
-
-
Analysis of Results:
-
The docking results are analyzed to identify ligands with the most favorable binding energies and interactions with key amino acid residues in the active site.
-
The top-ranked compounds are selected for further in vitro validation.
-
In Vitro Screening Protocol: Radiometric Mycolyltransferase Assay
This assay measures the enzymatic activity of Ag85 by quantifying the transfer of a radiolabeled mycolic acid substrate.[1]
-
Reaction Setup:
-
The reaction mixture is prepared in a suitable buffer (e.g., Tris-HCl) containing the recombinant Ag85 enzyme.
-
Varying concentrations of the test inhibitor, dissolved in a solvent like DMSO, are added to the reaction mixture.
-
A control reaction without the inhibitor is also prepared.
-
-
Enzymatic Reaction:
-
The reaction is initiated by adding the radiolabeled substrate, such as trehalose monomycolate (TMM) and [U-14C] trehalose.[1]
-
The reaction is incubated at 37°C for a specific period to allow for the enzymatic transfer of the radiolabeled mycolic acid.
-
-
Quantification and Analysis:
-
The reaction is stopped, and the products are extracted.
-
The amount of radiolabeled trehalose dimycolate (TDM) formed is quantified using a scintillation counter.
-
The percentage of inhibition is calculated by comparing the activity in the presence of the inhibitor to the control. The half-maximal inhibitory concentration (IC50) is then determined.[1]
-
Visualizing the Workflow and Mechanism
Diagrams created using Graphviz provide a clear visual representation of the experimental processes and the underlying biological pathways.
Conclusion
The synergy between in silico and in vitro screening methods is accelerating the discovery of novel inhibitors against the Mycobacterium tuberculosis Ag85 complex. While computational approaches offer a rapid and cost-effective means of identifying potential drug candidates, in vitro assays remain the gold standard for confirming their biological activity and determining their potency.[4] A thorough understanding of both methodologies, coupled with standardized protocols, is essential for the successful development of new and effective treatments for tuberculosis. The data and protocols presented in this guide aim to provide a valuable resource for researchers dedicated to this critical area of drug discovery.
References
Comparative study of Ag85 expression levels in different mycobacterial species.
A Guide for Researchers, Scientists, and Drug Development Professionals
The Antigen 85 (Ag85) complex, a family of highly immunogenic secreted proteins, plays a pivotal role in the cell wall synthesis and pathogenesis of mycobacteria. This guide provides a comparative overview of the expression levels of the three primary components of this complex—Ag85A, Ag85B, and Ag85C—across different mycobacterial species, including the pathogenic Mycobacterium tuberculosis and Mycobacterium bovis BCG (Bacillus Calmette-Guérin), the opportunistic pathogen Mycobacterium avium, and the non-pathogenic, fast-growing Mycobacterium smegmatis. Understanding the differential expression of these crucial antigens can provide insights into mycobacterial physiology, host-pathogen interactions, and aid in the development of novel diagnostics, vaccines, and therapeutic agents.
Quantitative Comparison of Ag85 Expression
The expression of the Ag85 complex, encoded by the fbpA (Ag85A), fbpB (Ag85B), and fbpC2 (Ag85C) genes, varies significantly among different mycobacterial species. While all three components are generally present, their relative abundance can differ, suggesting distinct regulatory mechanisms and functional roles.
In Mycobacterium tuberculosis, the primary causative agent of tuberculosis, and in the attenuated vaccine strain Mycobacterium bovis BCG, all three Ag85 components are abundantly secreted.[1][2] For M. tuberculosis, Ag85A and Ag85B are major protein components of the culture filtrate, constituting a significant portion of the total secreted proteins.[2] Some studies suggest a general secretion ratio of Ag85A:Ag85B:Ag85C to be approximately 3:2:1 in M. tuberculosis. In contrast, studies on Mycobacterium avium have shown that while Ag85B is a major secreted protein, Ag85A and Ag85C are found in significantly lower amounts in the culture filtrate, indicating that their expression may be regulated at the transcriptional level.[1]
Below is a summary of the relative expression levels of Ag85 components in different mycobacterial species based on available literature. It is important to note that expression levels can be influenced by culture conditions and growth phase.
| Mycobacterial Species | Ag85A (FbpA) Expression | Ag85B (FbpB) Expression | Ag85C (FbpC) Expression | Key References |
| Mycobacterium tuberculosis | High | High (Slightly more abundant than Ag85A) | Moderate | [2] |
| Mycobacterium bovis BCG | High (Major component in surface-pellicle grown cultures) | High | High | [1] |
| Mycobacterium avium | Low / Hardly Detected | High (Abundant) | Low / Hardly Detected | [1] |
| Mycobacterium smegmatis | Expressed | Expressed | Expressed | General Mycobacterial Research |
Experimental Protocols
Accurate quantification of Ag85 expression is crucial for comparative studies. The following are detailed methodologies for key experiments.
Mycobacterial Culture and Protein Extraction
Objective: To prepare mycobacterial cell lysates and culture filtrates for protein analysis.
Materials:
-
Mycobacterial strains (M. tuberculosis, M. bovis BCG, M. avium, M. smegmatis)
-
Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) and 0.05% Tween 80
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Centrifuge
-
Sonicator or bead beater
Procedure:
-
Inoculate 50 mL of Middlebrook 7H9 broth with the desired mycobacterial strain.
-
Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic growth phase (OD600 of 0.6-0.8).
-
Harvest the bacterial cells by centrifugation at 4,000 x g for 10 minutes at 4°C.
-
For Culture Filtrate Proteins: Carefully collect the supernatant, which contains the secreted proteins. Filter the supernatant through a 0.22 µm filter to remove any remaining bacteria. Concentrate the filtrate using a centrifugal filter unit with an appropriate molecular weight cutoff (e.g., 10 kDa).
-
For Cellular Proteins: Wash the bacterial pellet twice with ice-cold PBS.
-
Resuspend the pellet in 1 mL of lysis buffer.
-
Lyse the cells by sonication on ice (e.g., 6 cycles of 30 seconds on, 30 seconds off) or by bead beating.
-
Clarify the lysate by centrifugation at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the cellular proteins.
-
Determine the protein concentration of both the culture filtrate and cellular lysate using a standard protein assay (e.g., BCA assay).
Western Blot Analysis for Ag85 Proteins
Objective: To qualitatively and semi-quantitatively compare the expression of Ag85A, Ag85B, and Ag85C.
Materials:
-
Protein samples (culture filtrate or cellular lysate)
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST)
-
Primary antibodies specific for Ag85A, Ag85B, and Ag85C
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Use specific monoclonal or polyclonal antibodies for each Ag85 component.
-
Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Add the chemiluminescent substrate and incubate for the recommended time.
-
Capture the signal using an imaging system. Densitometry analysis can be performed to semi-quantify the protein bands.
Enzyme-Linked Immunosorbent Assay (ELISA) for Ag85 Quantification
Objective: To quantitatively measure the concentration of a specific Ag85 component in culture filtrates.
Materials:
-
96-well ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Purified recombinant Ag85A, Ag85B, or Ag85C protein for standard curve
-
Capture antibody specific for the target Ag85 component
-
Detection antibody specific for the target Ag85 component (biotinylated)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
Procedure:
-
Coat the wells of a 96-well plate with the capture antibody diluted in coating buffer and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare a standard curve using serial dilutions of the purified recombinant Ag85 protein.
-
Add the standards and unknown samples (culture filtrates) to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add Streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times with wash buffer.
-
Add the TMB substrate and incubate until a color develops (typically 15-30 minutes).
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of the Ag85 component in the samples by interpolating from the standard curve.
Quantitative Real-Time PCR (qRT-PCR) for fbp Gene Expression
Objective: To quantify the mRNA expression levels of the fbpA, fbpB, and fbpC genes.
Materials:
-
Mycobacterial RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers specific for fbpA, fbpB, fbpC, and a reference gene (e.g., sigA)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from mid-log phase mycobacterial cultures using a suitable RNA extraction kit, following the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit with random primers or oligo(dT) primers.
-
qPCR Reaction Setup: Set up the qPCR reactions in a 20 µL volume containing:
-
10 µL of 2x qPCR master mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of cDNA template (diluted 1:10)
-
6 µL of nuclease-free water
-
-
qPCR Cycling Conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis (for SYBR Green)
-
-
Data Analysis: Analyze the data using the ΔΔCt method. Normalize the expression of the target genes (fbpA, fbpB, fbpC) to the expression of the reference gene (sigA).
Visualizing Experimental Workflows and Regulatory Pathways
To better illustrate the processes involved in studying Ag85 expression, the following diagrams have been generated using Graphviz.
Caption: Workflow for the quantification of Ag85 proteins.
Caption: Workflow for analyzing fbp gene expression via qRT-PCR.
Caption: Putative regulatory pathway of Ag85 expression.
This guide provides a foundational understanding of the differential expression of the Ag85 complex in various mycobacterial species, along with detailed protocols for its investigation. Further research into the precise regulatory mechanisms governing the expression of these vital proteins will undoubtedly contribute to the development of more effective strategies to combat mycobacterial diseases.
References
Validating Ag85's Crucial Role in Mycobacterial Survival: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental data validating the Ag85 complex as an essential enzyme for mycobacterial viability. The Ag85 complex, comprised of three proteins—Ag85A, Ag85B, and Ag85C—is a cornerstone in the intricate process of mycolic acid biosynthesis, which is fundamental to the structural integrity of the mycobacterial cell wall.[1] This guide synthesizes key findings on the impact of Ag85 inhibition and gene knockout on mycobacterial survival, offering a comprehensive resource for understanding its potential as a therapeutic target.
The essentiality of the Ag85 complex stems from its mycolyltransferase activity, which is responsible for the final stages of cell wall synthesis.[2] These enzymes catalyze the transfer of mycolic acids to arabinogalactan and are involved in the formation of trehalose dimycolate (TDM), a key virulence factor.[1][2] Disrupting the function of the Ag85 complex has been shown to hinder mycobacterial growth, making it an attractive target for novel anti-tuberculosis drugs.[1]
Comparative Analysis of Ag85 Knockout Mutants
While the Ag85 complex as a whole is considered essential, studies on single gene knockouts of its components reveal a degree of functional redundancy. Individual deletion of the genes encoding Ag85A, Ag85B, or Ag85C is not lethal to Mycobacterium tuberculosis in vitro, though it can lead to significant phenotypic changes, including effects on growth and cell wall composition.[1]
| Feature | Wild-Type (H37Rv) | ΔfbpA (Ag85A knockout) | ΔfbpB (Ag85B knockout) | ΔfbpC (Ag85C knockout) |
| Growth Rate | Normal | Reduced growth rate in macrophages.[3] | Information not available | Information not available |
| Cell Wall Mycolic Acid Content | Normal | Normal cell wall-associated mycolate levels.[4] Unexpected accumulation of free mycolic acids.[5] | Normal cell wall-associated mycolate levels.[4] | 40% reduction in cell wall-bound mycolates.[2][4] |
| Trehalose Dimycolate (TDM) Production | Normal | Decrease in TDM production.[2] | Decrease in TDM production.[2] | Information not available |
| Phenotype | Virulent | Attenuated in host macrophages and mice.[1] Increased antibiotic sensitivity.[3] | Information not available | Altered cell envelope permeability.[6] |
Comparative Efficacy of Ag85 Inhibitors
Several small molecule inhibitors targeting the Ag85 complex have been identified, demonstrating the potential of this enzyme as a druggable target. These inhibitors typically work by binding to the active site or allosteric sites, thereby disrupting the mycolyltransferase activity.
| Inhibitor | Target(s) | Mechanism of Action | MIC against M. tuberculosis H37Rv |
| I3-AG85 | Primarily Ag85C, with potential for broader family inhibition.[1][6] | Binds to Ag85C, blocking TDM synthesis and leading to the accumulation of trehalose monomycolate (TMM).[1] | Identical MIC against drug-susceptible and drug-resistant strains.[1] |
| Ebselen | Ag85 complex | Covalently modifies a cysteine residue near the active site, leading to its restructuring and inactivation.[2] | 20 µg/mL.[4] |
| 6-azido-6-deoxytrehalose (ADT) | Ag85A, Ag85B, Ag85C | Substrate analog that inhibits all three Ag85 proteins.[1] | 200 µg/mL against M. aurum.[1][4] |
| Cyclipostins and Cyclophostin (CyC) analogs | Ag85 complex | Covalently bind to the catalytic Serine 124 residue in Ag85C.[7] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental approaches used to validate Ag85 as an essential enzyme, the following diagrams illustrate key workflows and the central role of the Ag85 complex in mycobacterial cell wall biosynthesis.
Caption: Role of the Ag85 complex in mycobacterial cell wall synthesis and its inhibition.
Caption: Workflow for generating and analyzing Ag85 knockout mutants in mycobacteria.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Assay
This method is used to determine the minimum concentration of an inhibitor required to prevent the growth of Mycobacterium tuberculosis.
-
Culture Preparation: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase) to mid-log phase.
-
Inhibitor Dilution: The test compounds are serially diluted in a 96-well microtiter plate using 7H9 broth.
-
Inoculation: The bacterial culture is diluted and added to each well to a final concentration of approximately 10^5 CFU/mL.
-
Incubation: The plates are incubated at 37°C for 7 days.
-
Resazurin Addition: A solution of resazurin is added to each well. Resazurin is a blue dye that is reduced to the pink-colored resorufin by metabolically active cells.
-
Reading: After further incubation for 24-48 hours, the color change is observed. The MIC is defined as the lowest concentration of the inhibitor that prevents the color change from blue to pink.
Analysis of Mycolic Acid Composition by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the steps for extracting and analyzing mycolic acids from mycobacterial cell walls.
-
Cell Culture and Harvesting: Mycobacterial strains are grown to mid-log phase, harvested by centrifugation, and washed with phosphate-buffered saline (PBS).
-
Saponification: The bacterial pellet is treated with a solution of potassium hydroxide in methanol/toluene and heated to extract fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs).
-
Extraction: After cooling, water and diethyl ether are added, and the mixture is vortexed. The upper organic layer containing the FAMEs and MAMEs is collected.
-
Derivatization: The extracted esters are derivatized with a fluorescent tag (e.g., 4-bromomethyl-6,7-dimethoxycoumarin) to enable detection by HPLC.
-
HPLC Analysis: The derivatized samples are injected into a reverse-phase HPLC column. The different mycolic acid species are separated based on their hydrophobicity and detected by a fluorescence detector. The resulting chromatograms are analyzed to quantify the relative amounts of different mycolic acid species.
Generation of Ag85 Knockout Mutants via Homologous Recombination
This method describes the creation of targeted gene deletions in Mycobacterium tuberculosis.
-
Construction of the Disruption Cassette: A DNA construct is engineered to contain a selectable marker (e.g., an antibiotic resistance gene) flanked by sequences homologous to the regions upstream and downstream of the target Ag85 gene (fbpA, fbpB, or fbpC).
-
Electroporation: The disruption cassette is introduced into M. tuberculosis cells via electroporation.
-
Selection of Recombinants: The electroporated cells are plated on media containing the selective antibiotic. Only cells that have integrated the disruption cassette into their genome will survive.
-
Screening for Homologous Recombinants: Colonies are screened by PCR and Southern blotting to confirm that the target gene has been replaced by the disruption cassette through homologous recombination.
-
Confirmation of Gene Knockout: The absence of the target Ag85 protein in the mutant strain is confirmed by Western blotting or mass spectrometry.
Compensatory Mechanisms and Alternative Pathways
The functional redundancy among the Ag85 isoforms suggests the existence of compensatory mechanisms within mycobacteria. While single knockouts of Ag85A, B, or C are not lethal, it is possible that the remaining isoforms can partially compensate for the loss of one. For instance, it has been suggested that in the absence of Ag85A, Ag85B and/or Ag85C might be upregulated to maintain cell wall integrity.[5] However, a study on an Ag85C knockout did not observe changes in the protein levels of Ag85A and Ag85B.[5] Further research, such as transcriptional profiling of the single knockout mutants, is needed to fully elucidate the extent and nature of these compensatory mechanisms. Understanding these alternative pathways is critical for the development of effective inhibitors that can overcome potential resistance mechanisms.
References
- 1. Antigen 85C Inhibition Restricts Mycobacterium tuberculosis Growth through Disruption of Cord Factor Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inactivation of the Mycobacterium tuberculosis Antigen 85 Complex by Covalent, Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. The Three Mycobacterium tuberculosis Antigen 85 Isoforms Have Unique Substrates and Activities Determined by Non-active Site Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loss of Ag85A disrupts plasma membrane domains and promotes free mycolic acid accumulation in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gene Expression Analysis in Bacteria by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of "MD 85": A Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the specific procedures for waste management is paramount. This guide provides essential information on the proper disposal of substances referred to as "MD 85," a designation that can apply to several different chemical products. Due to this ambiguity, it is crucial to correctly identify the specific "this compound" substance in your laboratory to ensure safe and compliant disposal.
Identifying Your "this compound" Substance
The term "this compound" is not a unique chemical identifier and can refer to different products with varying hazard profiles. Below is a summary of substances that may be identified as "this compound," along with their key disposal-related characteristics.
| Trade Name/Synonym | Chemical Name/Composition | Key Hazards for Disposal |
| CAY10398 / this compound | 4-(dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]-benzamide | Not classified as hazardous |
| Diethylhydroxylamine 85% | N,N-Diethylhydroxylamine 85% aqueous solution | Flammable, Acutely Toxic, Skin/Eye Irritant, Hazardous to the Aquatic Environment[1] |
| MR® 85 Remover | Aerosol containing 2-Propanol | Extremely Flammable Aerosol, Eye Irritant[2] |
| Monoethanolamine 85% LFG | Monoethanolamine 85% | Combustible, Acutely Toxic, Skin Corrosion, Serious Eye Damage[3] |
| Diethanolamine (DEA) 85% | Diethanolamine 85% | Harmful if swallowed, Causes skin and severe eye irritation[4] |
General Laboratory Chemical Waste Disposal Procedures
Regardless of the specific chemical, a set of standard procedures should be followed for the management of laboratory waste. These practices are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Core Principles of Chemical Waste Management:
-
Identification and Labeling: All chemical waste containers must be clearly labeled with the full chemical name(s) of the contents, concentration, and hazard warnings.[5][6] Avoid using abbreviations or chemical formulas.[6]
-
Segregation: Incompatible waste streams must be stored separately to prevent dangerous reactions.[7] For example, flammable liquids should be kept away from oxidizers, and acids should be segregated from bases.[7]
-
Container Management: Waste should be stored in appropriate, sealed containers that are in good condition.[6][8] Leaking containers will not be accepted for disposal.[5]
-
Sanitary Sewer Disposal: Disposal of chemicals down the drain is generally prohibited unless you have explicit written permission from your institution's Environmental Health and Safety (EHS) department.[5]
-
Solid Waste Disposal: Disposal of chemical waste in the regular trash is not permitted.[5]
-
Empty Containers: Empty chemical containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[6] After rinsing and drying, and once the label is defaced or removed, the container may be disposed of in the regular trash or recycled according to institutional policy.[7]
The following diagram illustrates a general workflow for the proper disposal of laboratory chemical waste.
Caption: General workflow for laboratory chemical waste disposal.
Specific Disposal Procedures for "this compound" Variants
Based on the Safety Data Sheet (SDS) for each potential "this compound" substance, the following disposal guidelines should be followed.
CAY10398 / this compound (Non-Hazardous)
According to its Safety Data Sheet, this substance is not classified as hazardous. However, it is still recommended to follow standard laboratory chemical disposal procedures.
-
Disposal Method: Pick up the material mechanically for disposal.
-
Environmental Precautions: Do not allow the substance to enter sewers, surface water, or ground water.
-
General Guidance: Adhere to the usual precautionary measures for handling chemicals.
Diethylhydroxylamine 85% (Hazardous)
This substance is hazardous and requires specific disposal protocols.
-
Disposal Method: Dispose of contents and container in accordance with local, regional, national, and international regulations.[1]
-
Environmental Precautions: Avoid release to the environment.[1] This substance is harmful to aquatic life with long-lasting effects.
-
Spill Cleanup: In case of a spill, dam up the material with sand or inert earth.[1] Pump the recovered product into a labeled emergency tank.[1] Absorb any remainder with an inert material.[1] Contaminated water should be collected and treated.[1] Neutralization can be achieved with a sodium bisulphate solution.[1]
MR® 85 Remover (Aerosol)
As an extremely flammable aerosol, special care must be taken.
-
Disposal Method: Dispose of contents and container in accordance with local, regional, national, and international regulations.[2]
-
Container Warning: This is a pressurized container. Do not pierce or burn, even after use.[2] Protect from sunlight and do not expose to temperatures exceeding 50°C/122°F.[2]
-
General Guidance: For aerosol cans that do not contain pesticides or toxic chemicals, it may be possible to empty the can by spraying the remaining contents onto a piece of cardboard and disposing of both in the regular trash, once the propellant is exhausted.[6] However, due to the flammable nature of this product, it is best to consult with your institution's EHS for specific guidance.
Monoethanolamine 85% LFG and Diethanolamine (DEA) 85% (Corrosive/Irritant)
These substances are harmful and require careful handling and disposal.
-
Disposal Method: Treatment, storage, transportation, and disposal must be in accordance with Federal, State/Provincial, and Local Regulations.[4] What cannot be saved for recovery or recycling should be managed in an appropriate and approved waste disposal facility.[4]
-
Waste Management Options: The processing, use, or contamination of this product may change the waste management options.[4] State and local disposal regulations may differ from federal regulations.[4]
-
Personal Protective Equipment (PPE): When handling this waste, wear protective gloves, clothing, and eye/face protection.[3][4]
The following decision tree can help guide the initial steps of the disposal process for an unknown "this compound" substance.
Caption: Decision tree for initial "this compound" disposal assessment.
By carefully identifying the specific "this compound" substance and adhering to the appropriate disposal protocols outlined in the Safety Data Sheet and your institution's policies, you can ensure a safe laboratory environment and maintain regulatory compliance. When in doubt, always consult your Environmental Health and Safety department.
References
- 1. gosingletrack.com [gosingletrack.com]
- 2. 3akchemie.com [3akchemie.com]
- 3. trc-corp.com [trc-corp.com]
- 4. jmnspecialties.com [jmnspecialties.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Hazardous Waste [mde.maryland.gov]
Personal protective equipment for handling MD 85
Essential Safety and Handling Guide for "MD 85"
This guide provides crucial safety and logistical information for handling substances that may be referred to as "this compound" in a laboratory setting. Initial research indicates that "this compound" is not a standard chemical identifier but may refer to several products, some of which are hazardous. The most probable candidates for a laboratory or drug development environment are Monoethanolamine Low Freeze Grade 85% (MEA 85%) and Diethylhydroxylamine 85% (DEHA 85%) , due to their hazardous nature and naming convention. Additionally, "this compound" is a synonym for the chemical CAY10398 , which is not classified as hazardous.
This document will focus on the safe handling of the hazardous materials MEA 85% and DEHA 85%, and will also provide brief information on CAY10398.
I. Hazard Identification and Personal Protective Equipment (PPE)
Immediate and proper use of Personal Protective Equipment (PPE) is critical to minimize exposure and ensure safety when handling these chemicals. The required PPE is dictated by the specific hazards of each substance.
MEA 85% is a corrosive and harmful substance.[1][2] Direct contact can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed or inhaled.[1][2]
Table 1: Personal Protective Equipment for Monoethanolamine 85%
| Protection Type | Required PPE | Specifications and Remarks |
| Eye/Face Protection | Chemical safety goggles and a face shield | Must be worn if splashing is possible. If exposure limits are exceeded, a full-face respirator is required.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber, neoprene, nitrile) | Gloves should be inspected before use. Suitability and durability depend on the frequency and duration of contact.[1] |
| Impervious, chemical-protective clothing | Includes body-covering coveralls, apron, and chemical-protective boots, especially if spills or splashing are possible.[2] | |
| Respiratory Protection | NIOSH-approved respirator | Required if ventilation is inadequate or exposure limits are exceeded.[2][3] For concentrations up to 30 ppm, a chemical cartridge respirator is suitable.[2] Higher concentrations may require a full-face self-contained breathing apparatus (SCBA).[2] |
DEHA 85% is a flammable liquid and vapor that is harmful if it comes into contact with the skin or is inhaled.[4][5] It can also cause serious eye and skin irritation.[5]
Table 2: Personal Protective Equipment for Diethylhydroxylamine 85%
| Protection Type | Required PPE | Specifications and Remarks |
| Eye/Face Protection | Chemical safety goggles and a face shield | Recommended where eye contact is likely.[4] |
| Skin Protection | Chemical-resistant gloves | Gloves must be inspected prior to use and disposed of properly after contamination. |
| Complete suit protecting against chemicals | Flame-retardant, anti-static protective clothing is recommended. The type of protective equipment depends on the concentration and amount of the substance. | |
| Respiratory Protection | Full-face respirator with multi-purpose combination respirator cartridges | To be used as a backup to engineering controls. If the respirator is the sole means of protection, a full-face supplied air respirator should be used. |
CAY10398 is a crystalline solid.[6] According to the available safety data, this substance is not classified as hazardous. However, it is recommended to follow standard laboratory safety practices.
Table 3: Personal Protective Equipment for CAY10398
| Protection Type | Recommended PPE | Specifications and Remarks |
| Eye/Face Protection | Safety glasses | Standard laboratory practice. |
| Skin Protection | Lab coat and gloves | Standard laboratory practice. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. |
II. Operational and Disposal Plans
Proper handling, storage, and disposal procedures are essential to maintain a safe laboratory environment.
Monoethanolamine 85%:
-
Wash exposed skin thoroughly after handling.[2]
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1]
-
Keep containers tightly closed and store in a locked-up location.[1][2]
-
Do not store in containers made of carbon steel, aluminum, copper, or their alloys.[2]
Diethylhydroxylamine 85%:
-
Use only in a well-ventilated area, outdoors if possible.[4]
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[4][7]
-
Ground and bond containers and receiving equipment to prevent static discharge.[4]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[4][7]
-
Store in a cool, well-ventilated place with the container tightly closed.[4][7]
-
Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[7][8]
CAY10398:
Monoethanolamine 85%:
-
For small spills (<1 L), absorb with inert material like vermiculite or sand.[3]
-
Neutralize with a citric acid solution before disposal as hazardous waste.[3]
-
For larger spills, dike the area to prevent spreading and use vacuum recovery.[3]
-
Ensure the cleanup is conducted by trained personnel only.[2]
Diethylhydroxylamine 85%:
-
Evacuate personnel to a safe area and ensure adequate ventilation.[7]
-
Remove all sources of ignition.[7]
-
Prevent the product from entering drains.[7]
-
Contain the spill and place the material in a container for disposal according to local regulations.
-
Monoethanolamine 85% and Diethylhydroxylamine 85% : Dispose of these chemicals and any contaminated materials as hazardous waste in accordance with local, regional, national, and international regulations.[1][2]
-
CAY10398 : While not classified as hazardous, dispose of in accordance with laboratory best practices and local regulations for chemical waste.
III. Quantitative Data Summary
Table 4: Exposure Limits and Physical Properties
| Substance | Parameter | Value |
| Monoethanolamine 85% | OSHA PEL (TWA) | 3 ppm[2][11] |
| ACGIH TLV (TWA) | 3 ppm[2][12] | |
| ACGIH TLV (STEL) | 6 ppm[2][11][12] | |
| NIOSH IDLH | 30 ppm[2] | |
| Flash Point | 85°C[3] | |
| Diethylhydroxylamine 85% | Flash Point | 45°C - 46°C[13] |
| Lower Explosion Limit | 1.9% (V) | |
| Upper Explosion Limit | 10% (V) |
Experimental Protocols and Workflows
Standard Handling Protocol for Hazardous Liquids (MEA 85% & DEHA 85%)
-
Preparation:
-
Ensure the work area is well-ventilated, and an emergency eyewash station and safety shower are accessible.
-
Confirm all necessary PPE is available and in good condition.
-
Have spill containment materials readily available.
-
-
Handling:
-
Don the appropriate PPE as detailed in Tables 1 and 2.
-
Carefully open the chemical container, avoiding splashes or inhalation of vapors.
-
Dispense the required amount of the chemical, keeping the container opening away from your face.
-
Close the container tightly immediately after use.
-
-
Post-Handling:
-
Wash hands and any exposed skin thoroughly with soap and water.
-
Remove and properly store or dispose of PPE. Contaminated gloves should be disposed of as hazardous waste.
-
Clean the work area.
-
Logical Workflow for Handling and Disposal
The following diagram illustrates the decision-making process and procedural flow for safely handling and disposing of "this compound," assuming it is a hazardous substance like MEA 85% or DEHA 85%.
Caption: Workflow for handling and disposal of "this compound".
References
- 1. trc-corp.com [trc-corp.com]
- 2. smsrail.com [smsrail.com]
- 3. teamchem.co [teamchem.co]
- 4. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. gosingletrack.com [gosingletrack.com]
- 8. msdsdigital.com [msdsdigital.com]
- 9. caymanchem.com [caymanchem.com]
- 10. CAY10398 | CAS 193551-00-7 | Cayman Chemical | Biomol.com [biomol.com]
- 11. magnumsolvent.com [magnumsolvent.com]
- 12. productsandsolutions.pttgcgroup.com [productsandsolutions.pttgcgroup.com]
- 13. medline.com [medline.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
